N,N-Dimethylisopropylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-5(2)6(3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOWKUTXPNPTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2033447 | |
| Record name | N,N-Dimethylisopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
996-35-0 | |
| Record name | Dimethylisopropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=996-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylisopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethylisopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylisopropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLISOPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA4TE070J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N,N-Dimethylisopropylamine (CAS 996-35-0)
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound (DMIPA), identified by CAS number 996-35-0, is a tertiary aliphatic amine with significant utility in organic synthesis and industrial processes.[1][2] Characterized by its branched isopropyl group, DMIPA serves as a sterically hindered base and a versatile reagent in various chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, applications, and safety protocols. The information herein is curated to support researchers, chemists, and professionals in leveraging DMIPA's unique characteristics in laboratory and development settings.
Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid recognized by its strong, amine-like odor.[1] Its physical properties are critical for its application in experimental design, particularly concerning reaction conditions and purification methods.
| Property | Value | Source(s) |
| CAS Number | 996-35-0 | [1][3][4] |
| Molecular Formula | C₅H₁₃N | [1][5] |
| Molecular Weight | 87.16 g/mol | [4][5][6] |
| Appearance | Colorless to almost colorless, clear liquid | [1][3] |
| Odor | Strong, amine-like | [1] |
| Boiling Point | 65.5 °C at 752 mmHg | [3][5] |
| Melting Point | -115.88 °C (estimate) | [5] |
| Density | 0.715 g/mL at 25 °C | [3][5] |
| Refractive Index (n²⁰/D) | 1.3905 | [3][5] |
| Flash Point | -24 °C (-11.2 °F) to -9 °C | [4][5] |
| Vapor Pressure | 189.9 hPa at 20 °C | |
| Water Solubility | 100 g/L at 25 °C; fully miscible | [4][5] |
| pKa | 9.91 ± 0.50 (Predicted) | [5] |
| Log P (Octanol/Water) | 0.89 |
Molecular Structure and Spectroscopic Profile
The structure of DMIPA consists of a central nitrogen atom bonded to two methyl groups and one isopropyl group.[1] This arrangement is fundamental to its chemical behavior, particularly its basicity and steric hindrance.
Caption: Molecular structure of this compound.
Spectroscopic Data for Characterization
-
¹H NMR: The proton NMR spectrum is a key tool for identity confirmation. Expected signals include a septet for the isopropyl methine proton (CH), a doublet for the two isopropyl methyl groups (CH₃), and a singlet for the two N-methyl groups (N-CH₃).[7]
-
¹³C NMR: The carbon spectrum will show distinct peaks corresponding to the N-methyl carbons, the isopropyl methyl carbons, and the isopropyl methine carbon.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching and bending vibrations. The absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) confirms its tertiary amine structure.[8]
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry typically shows a prominent molecular ion peak (m/z = 87). The most abundant fragment ion is often observed at m/z = 72, corresponding to the loss of a methyl group ([M-15]⁺).[6]
Synthesis Pathways
DMIPA is synthesized through standard alkylation procedures. A common industrial and laboratory approach involves the reaction of a secondary amine with an alkylating agent. One plausible and efficient method is the alkylation of dimethylamine with an isopropyl halide, such as isopropyl chloride or bromide.
Caption: General synthesis pathway for DMIPA via alkylation.
Illustrative Laboratory Synthesis Protocol
This protocol is adapted from general amine alkylation principles. A similar procedure is described for the synthesis of N,N-diethyl isopropylamine.[9]
-
Setup: Equip a pressure-rated reactor with a magnetic stirrer, thermocouple, and pressure gauge.
-
Charging: Charge the reactor with dimethylamine and isopropyl chloride. A molar excess of dimethylamine (e.g., 2-5 equivalents) is often used to minimize the formation of quaternary ammonium salts and to act as a base.[9]
-
Reaction: Seal the reactor and heat the mixture to a temperature between 100-200 °C. The reaction will generate pressure (e.g., 0.2-1.1 MPa).[9] Monitor the reaction progress over 4-10 hours.
-
Work-up: After cooling, vent the reactor. Add an aqueous inorganic base solution (e.g., NaOH) to the reaction mixture to neutralize any hydrochloride salts formed and bring the pH to >11.
-
Purification: Separate the organic layer. Purify the crude product by fractional distillation to yield pure this compound.
Chemical Reactivity and Key Applications
DMIPA's utility stems from its properties as a tertiary amine with moderate steric bulk. It is a good base but a relatively poor nucleophile, which allows it to be used as a proton scavenger in reactions where nucleophilic attack by the base is undesirable.[10]
Core Applications:
-
Catalysis: DMIPA is employed as a catalyst, particularly in the foundry industry for the "cold box process" to produce sand cores for casting.[2] Its basicity facilitates the curing of resins that bind the sand.
-
Alkylation Agent: It can serve as an alkylating agent itself. For instance, it is used in the palladium-catalyzed N-methylation of aniline under microwave conditions to produce N-methylaniline, a key intermediate in the synthesis of various organic compounds.[3][5]
-
Synthesis of Hypergolic Ionic Liquids: DMIPA reacts with hydrazoic acid to form a hypergolic ionic liquid.[3][5] These materials have potential applications in advanced propellant technology, as they can ignite spontaneously upon contact with an oxidizer.[5]
-
Building Block in Organic Synthesis: As a hindered amine, it is a valuable building block and non-nucleophilic base in the synthesis of pharmaceuticals and agrochemicals.[1]
Safety, Handling, and Toxicology
DMIPA is a hazardous chemical that requires strict safety protocols. It is highly flammable, corrosive, and acutely toxic if swallowed or inhaled.[4][6][11]
GHS Hazard Classification Summary
| Hazard Class | GHS Code | Signal Word | Description |
| Flammable Liquids | H225 | Danger | Highly flammable liquid and vapor.[4][6] |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[4][6][11] |
| Acute Toxicity, Inhalation | H331 | Danger | Toxic if inhaled.[6][11] |
| Skin Corrosion | H314 | Danger | Causes severe skin burns and eye damage.[4][6][11] |
| Aquatic Hazard | H411 | (none) | Toxic to aquatic life with long lasting effects.[11] |
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[11] A suitable respirator (e.g., type ABEK filter) is required if vapors are likely to be generated.[13]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[4][14] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[12][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, below +30°C.[3][4][5] Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[3][11][12]
Caption: Workflow for the safe handling and disposal of DMIPA.
Toxicological Data
-
Acute Oral Toxicity: LD50 Oral - Rat - 684 mg/kg.[11]
-
Skin Corrosion/Irritation: Causes severe skin burns in rabbits.[11]
-
Eye Damage/Irritation: Corrosive to rabbit eyes.[11]
-
Specific Target Organ Toxicity: May cause respiratory irritation upon single exposure.[11][14]
Conclusion
This compound is a versatile tertiary amine with a well-defined profile of properties that make it valuable to the chemical and pharmaceutical industries. Its role as a non-nucleophilic base, a catalyst, and a synthetic intermediate underscores its importance. However, its significant hazards necessitate rigorous adherence to safety protocols. This guide provides the foundational knowledge required for its safe and effective application in research and development.
References
- 1. CAS 996-35-0: Dimethylisopropylamine | CymitQuimica [cymitquimica.com]
- 2. products.basf.com [products.basf.com]
- 3. This compound | 996-35-0 [chemicalbook.com]
- 4. cpachem.com [cpachem.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(996-35-0) 1H NMR [m.chemicalbook.com]
- 8. This compound(996-35-0) IR Spectrum [m.chemicalbook.com]
- 9. CN102180797A - Synthesis method of N,N-diethyl isopropylamine - Google Patents [patents.google.com]
- 10. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. N,N-二甲基异丙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. idesapetroquimica.com [idesapetroquimica.com]
N,N-Dimethylisopropylamine molecular weight and formula
An In-depth Technical Guide to N,N-Dimethylisopropylamine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (DMIPA), a tertiary amine of significant interest in various chemical and pharmaceutical sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis methodologies, key applications, and critical safety protocols associated with this versatile compound.
Core Chemical Identity and Physical Properties
This compound, systematically named N,N-dimethylpropan-2-amine, is a branched-chain aliphatic tertiary amine.[1][2] Its structure, featuring an isopropyl group and two methyl groups attached to a central nitrogen atom, imparts specific steric and electronic properties that define its chemical behavior.[2] These characteristics, such as its basicity and nucleophilicity, are fundamental to its utility in organic synthesis.
The physical properties of DMIPA are critical for its handling, storage, and application in experimental and industrial settings. Its high volatility and low flash point, for instance, necessitate stringent safety measures to mitigate fire and explosion risks.
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃N | [1][3][4] |
| Linear Formula | (CH₃)₂CHN(CH₃)₂ | [5][6] |
| Molecular Weight | 87.16 g/mol | [1][3][5] |
| CAS Number | 996-35-0 | [1][5] |
| EC Number | 213-635-5 | [1][5] |
| Appearance | Colorless liquid | [2][3][7] |
| Odor | Strong, amine-like | [2] |
| Boiling Point | 65.5 °C at 752 mm Hg | [3][7][8] |
| Melting Point | -115.88 °C (estimate) | [7][8] |
| Density | 0.715 g/mL at 25 °C | [3][7][8] |
| Flash Point | -9 °C to -24.8 °C (closed cup) | [6][7][9] |
| Refractive Index (n²⁰/D) | 1.3905 | [3][7][8] |
| Vapor Pressure | 18.99 kPa at 20 °C | [3][7] |
| Solubility | Good solubility in organic solvents; less soluble in water. | [2] |
Synthesis Methodology: Reductive Amination
From a synthetic chemistry perspective, the most direct and common laboratory-scale preparation of this compound involves the reductive amination of acetone with dimethylamine. This method is favored for its high efficiency and relatively clean reaction profile. The causality behind this choice is the ready availability of the starting materials and the robustness of the reaction, which proceeds via the formation of an iminium ion intermediate that is subsequently reduced to the target tertiary amine.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating system where the identity and purity of the final product can be confirmed through standard analytical techniques.
Step 1: Iminium Ion Formation
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), combine dimethylamine (2.0 equivalents, typically as a solution in THF or ethanol) with acetone (1.0 equivalent).
-
Add a suitable dehydrating agent, such as anhydrous magnesium sulfate, to drive the equilibrium towards the formation of the iminium intermediate.
-
Stir the mixture at low temperature for 30-60 minutes. The choice to maintain a low temperature is critical to control the exothermicity of the initial reaction and prevent unwanted side reactions.
Step 2: Reduction
-
While maintaining the low temperature, slowly add a mild reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) in small portions. The use of a mild reductant is deliberate to selectively reduce the iminium ion without affecting the ketone starting material. Catalytic hydrogenation over a nickel catalyst is an alternative industrial method.[10]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours or until TLC/GC analysis indicates the complete consumption of the starting materials.
Step 3: Workup and Purification
-
Carefully quench the reaction by the slow addition of water to decompose any remaining reducing agent.
-
Add a strong base, such as 30% NaOH solution, to bring the pH to >12. This step is essential to deprotonate the amine product, making it free-base and extractable into an organic solvent.
-
Extract the aqueous layer three times with a low-boiling-point organic solvent like diethyl ether or dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via fractional distillation. Given the boiling point of DMIPA (65.5 °C), this step effectively separates it from residual solvent and any higher-boiling impurities.[3][7]
Step 4: Characterization
-
Confirm the identity and purity of the isolated this compound using ¹H NMR, ¹³C NMR, and GC-MS analysis.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of DMIPA via reductive amination.
Industrial and Research Applications
This compound's utility stems from its properties as a tertiary amine, making it a valuable intermediate and catalyst.
-
Intermediate in Chemical Synthesis: DMIPA is used as a building block in the production of more complex molecules, including pharmaceuticals and agrochemicals.[2] It serves as an alkylating agent for producing compounds like N-methylaniline.[3][4]
-
Process Regulators and Catalysts: Its basic nature allows it to function as a catalyst in various chemical reactions, such as polyurethane and epoxy polymerizations.[1] In these contexts, it acts as a base catalyst to accelerate curing and polymerization processes.
-
Specialty Chemicals: A notable application is in the preparation of hypergolic ionic liquids.[3][4] These advanced materials can ignite spontaneously upon contact with an oxidizer, making them relevant in propellant technology.[4] The reaction involves the neutralization of DMIPA with an acid like hydrazoic acid to form the ionic salt.[3][4]
Safety, Handling, and Storage
The hazardous nature of this compound requires strict adherence to safety protocols. It is a highly flammable, corrosive, and toxic substance.[1][11][12]
Table 2: GHS Hazard Classifications
| Hazard Code | Description | Class |
| H225 | Highly flammable liquid and vapour | Flammable Liquid 2 |
| H302 | Harmful if swallowed | Acute Toxicity 4 (Oral) |
| H314 | Causes severe skin burns and eye damage | Skin Corrosion 1A/1B |
| H331 / H330 | Toxic or Fatal if inhaled | Acute Toxicity 2/3 (Inhalation) |
| H411 / H413 | Toxic or may cause long lasting harmful effects to aquatic life | Aquatic Chronic 2/4 |
(Source: Consolidated from[1][6][9][11][12])
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to control exposure to its toxic and irritating vapors.[11] Use explosion-proof electrical and ventilation equipment due to its high flammability.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof goggles with a face shield.[11][12] An appropriate respirator (e.g., type ABEK filter) must be used for tasks with high inhalation risk.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][11][12] Keep the container away from heat, sparks, open flames, and other ignition sources.[11][12] The storage area should be locked or accessible only to authorized personnel.[11]
-
Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge, which can be an ignition source.[11][12]
-
Spill Management: In case of a spill, evacuate the area. Use non-sparking tools and an absorbent material to clean up. Dispose of waste in accordance with local, state, and federal regulations.
-
First Aid:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][12]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Safety Logic Diagram
Caption: Logical relationships between DMIPA hazards and control measures.
References
- 1. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 996-35-0: Dimethylisopropylamine | CymitQuimica [cymitquimica.com]
- 3. This compound | 996-35-0 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. N,N-二甲基异丙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound = 99 996-35-0 [sigmaaldrich.com]
- 7. This compound CAS#: 996-35-0 [m.chemicalbook.com]
- 8. This compound | 996-35-0 [amp.chemicalbook.com]
- 9. cpachem.com [cpachem.com]
- 10. reddit.com [reddit.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. idesapetroquimica.com [idesapetroquimica.com]
Introduction: The Molecular Signature of N,N-Dimethylisopropylamine
An In-depth Technical Guide to the Spectral Analysis of N,N-Dimethylisopropylamine
This compound (DMIPA), with the chemical formula C₅H₁₃N, is a tertiary amine utilized in various chemical syntheses, including as a catalyst and as an intermediate in the production of other compounds.[1][2] Its chemical structure, featuring an isopropyl group and two methyl groups attached to a central nitrogen atom, gives rise to a distinct spectroscopic signature. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural confirmation.
This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will delve into the causality behind the observed spectral features, provide field-proven experimental protocols, and present the data in a clear, accessible format. The core of this guide is built on the principles of scientific integrity, ensuring that each analytical step is part of a self-validating system for the unambiguous identification of this compound.
Safety First: Handling a Hazardous Reagent
Before any analytical procedure, it is critical to recognize the hazards associated with this compound. This compound is a highly flammable liquid and vapor.[3][4] It is harmful if swallowed and toxic if inhaled.[1][4] Critically, it causes severe skin burns and eye damage.[1][3]
Mandatory Handling Protocol:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (Nitrile rubber is a suitable option), splash-proof goggles, a face shield, and a flame-retardant lab coat.[4]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use grounding/bonding for containers and receiving equipment to prevent static discharge.[4][5]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, diatomite) and dispose of it as hazardous waste. Do not allow the chemical to enter drains.[3]
-
First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water.[3][4] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[3] If inhaled, move the person to fresh air and call a poison center or doctor immediately.[4]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the number of distinct proton environments, their integration, and their connectivity through spin-spin coupling. The structure of this compound — (CH₃)₂CH-N(CH₃)₂ — predicts three unique proton signals.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
Spectral Width: 0-12 ppm.
-
Spectral Interpretation and Discussion
The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield) compared to simple alkanes.[2][6]
-
N-Methyl Protons (-N(CH₃)₂): The six protons on the two methyl groups attached directly to the nitrogen are chemically equivalent. They appear as a sharp singlet because there are no adjacent protons to couple with. This signal is highly characteristic of N-methyl groups in amines and typically appears in the 2.2-2.6 δ range.[6]
-
Isopropyl Methine Proton (-CH(CH₃)₂): The single proton on the tertiary carbon of the isopropyl group is adjacent to six equivalent protons on the two isopropyl methyl groups. According to the n+1 rule, this signal will be split into a septet (6+1=7). Its proximity to the nitrogen atom causes it to be significantly deshielded.
-
Isopropyl Methyl Protons (-CH(CH₃)₂): The six protons of the two methyl groups on the isopropyl moiety are equivalent. They are adjacent to the single methine proton, which splits their signal into a doublet (1+1=2). These are the most upfield protons in the molecule.
Data Summary: ¹H NMR
| Signal Assignment | Chemical Shift (δ, ppm) (Typical) | Multiplicity | Integration | Coupling Constant (J, Hz) (Typical) |
| -CH(CH₃ )₂ | ~1.0 | Doublet | 6H | ~6.6 |
| -N(CH₃ )₂ | ~2.2 | Singlet | 6H | N/A |
| -CH (CH₃)₂ | ~2.8 | Septet | 1H | ~6.6 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the different carbon environments within the molecule. For this compound, three distinct carbon signals are expected.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Parameters (Typical for a 100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
Spectral Interpretation and Discussion
Similar to proton NMR, carbons closer to the electronegative nitrogen atom are deshielded and appear further downfield.[2][7]
-
Isopropyl Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropyl group are the most shielded carbons and will appear furthest upfield.
-
N-Methyl Carbons (-N(CH₃)₂): The two equivalent methyl carbons attached to the nitrogen are deshielded by the nitrogen and appear in the 30-60 ppm range, a characteristic region for carbons attached to a nitrogen atom.[7]
-
Isopropyl Methine Carbon (-CH(CH₃)₂): The tertiary carbon of the isopropyl group is also directly attached to the nitrogen, leading to significant deshielding and placing it furthest downfield.
Data Summary: ¹³C NMR
| Signal Assignment | Chemical Shift (δ, ppm) (Typical) |
| -CH(C H₃)₂ | ~20 |
| -N(C H₃)₂ | ~42 |
| -C H(CH₃)₂ | ~58 |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying functional groups. For this compound, the most telling feature is what is absent from the spectrum.
Experimental Protocol: IR
-
Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.
-
Data Acquisition: Place the salt plates in the spectrometer's sample holder.
-
Instrument Parameters:
-
Scan Range: 4000 cm⁻¹ to 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean salt plates should be acquired and automatically subtracted from the sample spectrum.
-
Spectral Interpretation and Discussion
-
Absence of N-H Stretch: As a tertiary amine, this compound has no N-H bonds. Therefore, its IR spectrum will conspicuously lack the characteristic N-H stretching absorption bands typically seen for primary (two bands) and secondary (one band) amines in the 3300-3500 cm⁻¹ region.[6][7][8][9] This absence is a primary diagnostic tool for identifying a tertiary amine.
-
C-H Stretching: Strong, sharp peaks will be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), corresponding to the stretching vibrations of the sp³ C-H bonds in the methyl and methine groups.
-
C-H Bending: Bending vibrations for the methyl and isopropyl groups will appear in the 1470-1365 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibration for aliphatic amines is expected in the 1250-1020 cm⁻¹ range.[9] However, this peak is often of weak to medium intensity and can be difficult to assign definitively as it falls within the crowded fingerprint region of the spectrum.[8]
Data Summary: IR
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |
| 3500-3300 | N-H Stretch | Absent | Key diagnostic feature for a tertiary amine. [6][8][9] |
| 2960-2850 | C-H Stretch (sp³) | Strong | Aliphatic C-H bonds from methyl and isopropyl groups. |
| 1470-1365 | C-H Bend | Medium | Asymmetric and symmetric deformations of CH₃ and CH groups. |
| 1250-1020 | C-N Stretch | Weak-Medium | Characteristic of aliphatic amines, but may be obscured.[9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Experimental Protocol: MS
-
Sample Introduction: For a volatile liquid like this compound, a direct injection via a gas chromatography (GC-MS) system is ideal. This ensures sample purity and controlled introduction into the ion source.
-
Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV is typically used.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly employed to separate the ions based on their mass-to-charge ratio (m/z).
Spectral Interpretation and Discussion
-
Molecular Ion (M⁺): The molecular formula is C₅H₁₃N, giving a molecular weight of approximately 87.16 g/mol .[1][10] The mass spectrum will show a molecular ion peak at m/z = 87. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our observation.[2][6]
-
Fragmentation - Alpha (α) Cleavage: The most characteristic fragmentation pathway for amines is α-cleavage, where the bond between a carbon atom adjacent to the nitrogen (the α-carbon) and an attached group is broken.[2][6] This process results in the formation of a stable, resonance-stabilized iminium cation.
-
Base Peak (m/z 72): For this compound, the most favorable α-cleavage involves the loss of a methyl radical (•CH₃, mass 15) from the isopropyl group. This cleavage yields a highly stable iminium ion with m/z = 72 (87 - 15). This fragment is typically the most abundant ion, making it the base peak in the spectrum.[1][11]
-
Other Fragments: Another significant fragment is observed at m/z 44, which can be attributed to the cleavage of the isopropyl group, forming the [CH₂=N(CH₃)₂]⁺ ion.
Data Summary: MS
| m/z | Proposed Fragment Ion | Comments |
| 87 | [C₅H₁₃N]⁺˙ | Molecular Ion (M⁺) |
| 72 | [C₄H₁₀N]⁺ | Base Peak. Formed by α-cleavage (loss of •CH₃ from isopropyl). |
| 56 | [C₃H₆N]⁺ | Further fragmentation. |
| 44 | [C₂H₆N]⁺ | Cleavage of the isopropyl group. |
| 42 | [C₂H₄N]⁺ | Further fragmentation. |
Visualization: Fragmentation Pathway
The dominant fragmentation of this compound via α-cleavage is illustrated below.
Caption: Alpha-cleavage fragmentation of this compound.
References
- 1. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 3. cpachem.com [cpachem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. idesapetroquimica.com [idesapetroquimica.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. tutorchase.com [tutorchase.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. N,N-二甲基异丙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound(996-35-0) MS spectrum [chemicalbook.com]
N,N-Dimethylisopropylamine safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of N,N-Dimethylisopropylamine for Laboratory Professionals
Preamble: Proactive Safety in Advanced Chemical Synthesis
This compound (DMIPA), a versatile tertiary amine, serves as a crucial building block and catalyst in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility, however, is matched by a significant hazard profile that demands a comprehensive and proactive safety strategy. This guide moves beyond mere compliance, offering a technical framework for researchers, scientists, and drug development professionals to establish a self-validating system of safety when handling this highly flammable, corrosive, and toxic reagent. The protocols and principles detailed herein are designed to integrate seamlessly into the workflows of modern research and development laboratories, ensuring that scientific advancement is not achieved at the expense of personal or environmental safety.
Section 1: Comprehensive Hazard Profile of this compound (CAS: 996-35-0)
A foundational understanding of a chemical's intrinsic properties is the bedrock of safe handling. The hazards associated with DMIPA are multifaceted, encompassing physical, health, and environmental risks.
Physical and Chemical Properties
DMIPA is a colorless, clear liquid with a characteristic amine-like odor.[1][2] Its high volatility and low flash point are critical factors in its handling requirements.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃N | [3] |
| Molecular Weight | 87.16 g/mol | [3] |
| Boiling Point | 65.5 °C (at 752 mmHg) | [3] |
| Flash Point | -9 °C to -27 °C (closed cup) | [3][4] |
| Density | 0.715 g/mL (at 25 °C) | [3] |
| Vapor Pressure | 18.99 kPa (at 20 °C) | [3] |
| Water Solubility | 100 g/L (at 25 °C) | [3] |
| Explosive Limits | 1.0 - 8.1% (Volume) | [3] |
GHS Hazard Classification and Toxicological Data
The Globally Harmonized System (GHS) provides a clear and universal language for communicating the dangers of chemicals. DMIPA is classified with multiple significant hazards.[5]
| Hazard Class & Category | Hazard Statement | GHS Pictogram |
| Flammable Liquids, Category 2 | H225: Highly flammable liquid and vapour | 🔥 |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | ❗ |
| Acute Toxicity, Inhalation, Category 3 | H331: Toxic if inhaled | 💀 |
| Skin Corrosion/Irritation, Category 1A/1B | H314: Causes severe skin burns and eye damage | corrosive |
| Serious Eye Damage, Category 1 | H318: Causes serious eye damage | corrosive |
| STOT Single Exposure, Category 3 | H335: May cause respiratory irritation | ❗ |
| Hazardous to the Aquatic Environment, Chronic, Category 2 | H411: Toxic to aquatic life with long lasting effects | 環境 |
Toxicological Insights:
-
Oral Toxicity: The LD50 (oral, rat) is 684 mg/kg, confirming it is harmful if ingested.[2]
-
Corrosivity: Studies on rabbits have shown DMIPA to be corrosive to both skin and eyes.[2]
-
Inhalation Toxicity: The substance is classified as toxic if inhaled, necessitating stringent ventilation controls.[5]
-
Environmental Hazard: DMIPA is toxic to aquatic life with long-lasting effects and is not readily biodegradable.[2][6] This underscores the importance of preventing its release into the environment and following proper disposal protocols.
Section 2: A Risk-Based Framework for Safe Handling: The Hierarchy of Controls
The most effective safety programs prioritize engineered solutions and administrative policies over simple reliance on personal protective equipment (PPE). This "Hierarchy of Controls" provides a systematic approach to mitigating the risks identified in Section 1.
Caption: Hierarchy of controls adapted for this compound handling.
Engineering Controls: The First Line of Defense
The primary objective is to physically separate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of DMIPA, including transfers, reactions, and sample preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and irritating vapors.[2][7]
-
Ventilation: The laboratory must be equipped with general ventilation that ensures multiple air changes per hour, preventing the accumulation of flammable vapors.[8]
-
Grounding and Bonding: Due to the low flash point and high flammability, all metal containers and dispensing equipment must be properly grounded and bonded during transfer to prevent the buildup of static electricity, which can serve as an ignition source.[8][9]
-
Explosion-Proof Equipment: Use only explosion-proof electrical equipment and non-sparking tools in areas where DMIPA is handled or stored.[4][8]
Administrative Controls: Modifying Work Practices
These controls involve establishing procedures and policies to minimize exposure.
-
Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs for handling, storage, and waste disposal must be developed and readily accessible.
-
Training: All personnel must receive documented training on the hazards of DMIPA, the contents of its Safety Data Sheet (SDS), and the specific SOPs for its use before they are permitted to handle the chemical.[10]
-
Storage Restrictions: Store the minimum quantity of DMIPA necessary for ongoing work.[10] Storage must be in a designated, locked, and well-ventilated flammables cabinet, away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[2][7][9] Per OSHA guidelines, storage cabinets must be conspicuously labeled "Flammable - Keep Away From Open Flames."[10]
-
Hygiene Practices: Prohibit eating, drinking, and smoking in work areas.[8] Hands must be washed thoroughly after handling, and contaminated clothing should be removed immediately.[2][8]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection. Its selection must be based on a thorough risk assessment.[11]
| Body Part | Required PPE | Standard/Specification | Causality |
| Eyes/Face | Tightly fitting safety goggles AND a face shield | NIOSH (US) or EN 166 (EU) | Protects against splashes of the corrosive liquid, which can cause severe eye damage.[2] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.2 mm thickness) | EN 374 | Prevents skin contact with the corrosive liquid.[2] Gloves must be inspected before use and disposed of properly after contamination.[2] |
| Body | Flame-resistant lab coat and appropriate protective clothing | - | Protects skin from accidental splashes and provides a barrier in case of a flash fire.[11] |
| Respiratory | NIOSH/MSHA approved respirator with appropriate cartridges (e.g., organic vapor/ammonia) | EN 149 / EN 14387 | Required if engineering controls are insufficient, during a spill, or when exposure limits may be exceeded.[7] |
Section 3: Experimental Protocols and Workflows
Protocol 1: General Handling and Dispensing in a Laboratory Setting
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items and ignition sources.[9]
-
PPE Donning: Don all required PPE as specified in the table above.
-
Container Inspection: Visually inspect the DMIPA container for any signs of damage or leaks before moving it.
-
Grounding: If transferring from a larger metal container, ensure both the source and receiving containers are properly grounded and bonded.[8]
-
Dispensing: Perform all transfers slowly and carefully over a chemical-resistant tray or secondary containment to catch any potential drips or minor spills. Use appropriate, non-sparking tools for transfers.[11]
-
Sealing: Immediately and tightly close all containers after dispensing.[2]
-
Cleanup: Wipe down the work surface within the fume hood. Properly dispose of any contaminated wipes in a designated hazardous waste container.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.
Protocol 2: Safe Storage and Inventory Management
-
Location: Store DMIPA in a designated, approved flammables storage cabinet.[12] The storage area should be cool, dry, and well-ventilated.[2]
-
Segregation: Store DMIPA away from incompatible materials, particularly strong oxidizing agents and acids.[8][13]
-
Container Integrity: Ensure containers are tightly sealed, properly labeled with the chemical name and all relevant GHS hazard warnings, and in good condition.[11]
-
Quantity Limits: Adhere to institutional and OSHA-mandated quantity limits for flammable liquids stored within a single fire area or cabinet.[12]
-
Access: The storage area or cabinet should be locked to restrict access to authorized personnel only.[2]
Section 4: Emergency Response Protocols
A well-rehearsed emergency plan is crucial for mitigating the consequences of an incident.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Key Spill Response Actions:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[2]
-
Control Ignition Sources: Remove all sources of ignition.[2]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, use a liquid-absorbent, inert material like Chemizorb®, sand, or diatomite.[14] Do not use water, as it may spread the spill.[11]
-
Cleanup: Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for hazardous waste disposal.[8]
-
Large Spills: For large spills, evacuate the building and contact your institution's emergency response team immediately.[2]
First Aid Measures
Immediate and appropriate first aid is critical following any exposure.[2][15]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Call a physician or poison control center immediately.[2][16] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water/shower for at least 15-20 minutes. Call a physician immediately.[2][16] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[2][14] |
| Ingestion | Do NOT induce vomiting due to the risk of perforation. Have the victim drink water (two glasses at most). Call a physician or poison control center immediately.[2][4] |
References
- 1. CAS 996-35-0: Dimethylisopropylamine | CymitQuimica [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 996-35-0 [chemicalbook.com]
- 4. This compound | 996-35-0 | TCI AMERICA [tcichemicals.com]
- 5. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. fishersci.com [fishersci.com]
- 8. idesapetroquimica.com [idesapetroquimica.com]
- 9. Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines [jjkellersafety.com]
- 10. ishn.com [ishn.com]
- 11. oshatrainingschool.com [oshatrainingschool.com]
- 12. OSHA Limits for Flammable Liquids | RISK & SAFETY SOLUTIONS [riskandsafety.com]
- 13. This compound CAS#: 996-35-0 [m.chemicalbook.com]
- 14. cpachem.com [cpachem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability of N,N-Dimethylisopropylamine
Abstract
Introduction: The Significance of Thermal Stability in the Application of N,N-Dimethylisopropylamine
This compound (DMIPA), a tertiary aliphatic amine, serves as a crucial building block and catalyst in various chemical syntheses, including the production of pharmaceuticals and agrochemicals.[1] Its utility in processes that may involve elevated temperatures necessitates a thorough understanding of its thermal stability. Thermal decomposition can lead to loss of material, generation of hazardous byproducts, and potentially uncontrolled exothermic events. Therefore, a comprehensive assessment of DMIPA's thermal behavior is paramount for ensuring process safety, product purity, and regulatory compliance.
This guide will explore the critical aspects of DMIPA's thermal stability, providing both theoretical insights and practical, field-proven methodologies for its evaluation.
Theoretical Framework: Potential Thermal Decomposition Pathways of this compound
The thermal decomposition of tertiary aliphatic amines like DMIPA can proceed through several pathways, primarily influenced by temperature, pressure, and the presence of catalysts or impurities. Under inert conditions, two principal mechanisms are generally considered: Hofmann elimination and free-radical decomposition.
Hofmann Elimination
The Hofmann elimination is a classic reaction pathway for amines, leading to the formation of an alkene and a tertiary amine.[2][3][4] In the case of DMIPA, this would involve the formation of a quaternary ammonium hydroxide intermediate, which then undergoes elimination. The "Hofmann rule" predicts that the major alkene product will be the least substituted, which for DMIPA would be propene. The other product would be trimethylamine. While typically initiated by a strong base, thermal induction can also facilitate this pathway.
Free-Radical Decomposition
At elevated temperatures, the C-N bonds in DMIPA can undergo homolytic cleavage, initiating a free-radical chain reaction.[5] The initial step would be the formation of a dimethylamino radical and an isopropyl radical, or a methyl radical and an N-methyl-N-isopropylamino radical. These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of smaller amines, alkanes, and alkenes. The gaseous oxidation of the analogous triethylamine has been shown to produce primary and secondary amines, as well as acetaldehyde, through mechanisms involving intermediate peroxy-radicals and hydroperoxides.[6]
Potential Decomposition Products
Based on these pathways, the thermal decomposition of DMIPA could yield a range of products, including but not limited to:
-
Gaseous Products: Propene, methane, ethane, ethene, hydrogen, ammonia, and various nitrogen oxides (in the presence of oxygen).
-
Liquid/Solid Products: Smaller amines (trimethylamine, dimethylamine, methylamine), and potentially polymeric materials under certain conditions.
The exact composition of the decomposition products is highly dependent on the specific process conditions.
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a comprehensive evaluation of the thermal stability of DMIPA. The following sections provide detailed, self-validating protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary tool for determining the onset of decomposition and the overall mass loss profile.
Experimental Protocol: TGA of this compound
-
Instrument Preparation:
-
Ensure the TGA instrument is clean, calibrated for mass and temperature, and the balance is tared.
-
Select an appropriate crucible, typically alumina or platinum, ensuring it is inert to DMIPA and its decomposition products.
-
-
Sample Preparation:
-
Due to the volatility of DMIPA (boiling point: 65.5-67.0 °C), use a hermetically sealed pan with a pinhole lid to allow for controlled release of volatiles and prevent premature evaporation.
-
In a well-ventilated fume hood, carefully transfer a small, representative sample (typically 5-10 mg) into the crucible.
-
Securely seal the crucible.
-
-
Experimental Parameters:
-
Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its boiling point (e.g., 30 °C).
-
Heat the sample at a linear rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 500 °C).
-
-
Data Acquisition: Record mass, temperature, and time throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, defined as the temperature at which a significant deviation from the baseline mass is observed.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Logical Relationship Diagram: TGA Workflow
References
- 1. N,N-ジメチルイソプロピルアミン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 996-35-0 [chemicalbook.com]
- 3. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. products.basf.com [products.basf.com]
- 6. This compound | 996-35-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-Depth Technical Guide to the pKa and Basicity of N,N-Dimethylisopropylamine
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Characterizing a Versatile Tertiary Amine
N,N-Dimethylisopropylamine (DMIPA), systematically known as N,N-dimethylpropan-2-amine, is a tertiary aliphatic amine recognized for its utility as a catalyst, particularly in the foundry industry, and as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical behavior, reactivity, and utility are fundamentally governed by the availability of the lone pair of electrons on its nitrogen atom. A quantitative understanding of its basicity, expressed by the pKa of its conjugate acid, is therefore critical for optimizing reaction conditions, predicting its behavior in physiological environments, and ensuring the robustness of synthetic protocols.
This guide provides a comprehensive analysis of the basicity of this compound, blending theoretical principles with practical, field-proven methodologies for its empirical determination. We will explore the structural factors influencing its basicity, compare it with other relevant amines, and provide detailed protocols for both experimental and computational pKa determination.
Physicochemical Properties of this compound
A foundational understanding of a molecule's physical properties is essential before delving into its chemical reactivity.
| Property | Value | Source |
| IUPAC Name | N,N-dimethylpropan-2-amine | PubChem[1] |
| Synonyms | DMIPA, Isopropyldimethylamine | ChemicalBook[2] |
| CAS Number | 996-35-0 | ChemicalBook[2] |
| Molecular Formula | C₅H₁₃N | PubChem[1] |
| Molecular Weight | 87.16 g/mol | PubChem[1] |
| Appearance | Colorless liquid | ChemicalBook[2] |
| Boiling Point | 65.5 °C at 752 mmHg | ChemicalBook[2] |
| Density | 0.715 g/mL at 25 °C | ChemicalBook[2] |
| pH (100 g/L in H₂O) | 11.5 at 20 °C | ChemBK[3] |
Section 1: The Basicity and pKa of this compound
The basicity of an amine refers to its ability to accept a proton (H⁺). This property is quantified by the acid dissociation constant (Ka) of its corresponding conjugate acid (the protonated amine). For convenience, this is expressed on a logarithmic scale as the pKa. A higher pKa value for the conjugate acid corresponds to a stronger base.
pKa Value
While an extensive search of authoritative sources such as the IUPAC-curated databases did not yield a publicly available, experimentally determined pKa value, computational models provide a reliable estimate.
-
Predicted pKa of Conjugate Acid (BH⁺): 9.91 ± 0.50 [3]
This predicted value places this compound as a moderately strong base, suitable for a variety of chemical transformations requiring a proton scavenger. The uncertainty (± 0.50) underscores the importance of experimental verification for applications demanding high precision.
Structural Rationale for Basicity: A Balance of Effects
The basicity of this compound is the result of a delicate interplay between two primary electronic and steric factors.
-
Inductive Effect (+I): Alkyl groups are electron-donating compared to hydrogen. The two methyl groups and one isopropyl group attached to the nitrogen atom push electron density towards it. This increased electron density on the nitrogen makes its lone pair more available and more attractive to a proton, thus increasing its basicity.
-
Steric Hindrance: The bulky isopropyl group, combined with the two methyl groups, creates steric congestion around the nitrogen atom. This crowding can hinder the approach of a proton to the lone pair. More importantly, it interferes with the solvation of the resulting protonated cation (the conjugate acid). Effective solvation, typically through hydrogen bonding with protic solvents like water, stabilizes the cation. Poor solvation due to steric bulk destabilizes the conjugate acid, making its formation less favorable and thereby reducing the basicity of the parent amine.
The predicted pKa of ~9.91 suggests that for DMIPA, the electron-donating inductive effects significantly enhance basicity, but steric hindrance provides a counteracting, moderating influence.
Caption: Interplay of inductive and steric effects on DMIPA basicity.
Comparative Basicity with Other Tertiary Amines
To place the basicity of DMIPA in context, it is useful to compare its pKa with other common tertiary amines.
| Amine | Structure | pKa of Conjugate Acid | Key Features |
| This compound | (CH₃)₂CHN(CH₃)₂ | ~9.91 (Predicted) | Moderate steric hindrance from the isopropyl group. |
| Triethylamine (TEA) | (CH₃CH₂)₃N | 10.75 | Three ethyl groups provide strong inductive effects with moderate, symmetric steric bulk. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ( (CH₃)₂CH )₂NCH₂CH₃ | ~10.98 (Predicted) | Highly sterically hindered due to two isopropyl groups, making it a strong but non-nucleophilic base. |
This comparison highlights that while DMIPA is a reasonably strong base, it is less basic than triethylamine and the more sterically hindered Hünig's base. This suggests that the steric hindrance from the single isopropyl group in DMIPA plays a more significant role in reducing basicity than the symmetric arrangement of three ethyl groups in TEA.
Section 2: Methodologies for pKa Determination
As a self-validating system of inquiry, a predicted pKa value necessitates experimental confirmation. The following sections detail the authoritative protocols for this determination.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold-standard method for the precise determination of pKa values. It involves monitoring the pH of a solution of the amine as a standardized acid is added.
Objective: To experimentally determine the pKa of this compound by generating a titration curve and identifying the half-equivalence point.
Materials & Equipment:
-
Calibrated pH meter and electrode
-
25 mL Burette (Class A)
-
Magnetic stirrer and stir bar
-
100 mL Beaker or titration vessel
-
This compound (≥99% purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (for back-titration if needed)
-
Deionized, CO₂-free water
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 0.2-0.3 g of this compound and record the mass.
-
Dissolve the amine in approximately 50 mL of CO₂-free deionized water in the titration vessel.
-
Causality Note: Using CO₂-free water is critical as dissolved carbon dioxide forms carbonic acid, which will interfere with the titration of a basic amine.
-
-
System Setup:
-
Place the titration vessel on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but clear of the stir bar.
-
Begin gentle, consistent stirring.
-
If available, purge the headspace of the vessel with an inert gas (N₂) to prevent CO₂ absorption during the titration.
-
-
Titration:
-
Fill the burette with the standardized 0.1 M HCl solution. Record the initial volume.
-
Record the initial pH of the amine solution.
-
Add the HCl titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1-0.2 mL) to obtain a high-resolution curve in this critical region.
-
Continue adding titrant well past the equivalence point until the pH curve flattens out in the acidic region.
-
-
Data Analysis:
-
Plot the recorded pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be identified visually as the midpoint of the steepest part of the curve or more accurately by calculating the first derivative (ΔpH/ΔV) and finding its maximum.
-
The pKa is determined at the half-equivalence point (Vₑ / 2). Find the volume corresponding to Vₑ / 2 on the x-axis and read the corresponding pH from the y-axis of your titration curve. At this point, [BH⁺] = [B], and therefore, pH = pKa.
-
Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.
-
Caption: Workflow for the experimental determination of pKa via potentiometric titration.
Computational Chemistry Approach
As demonstrated by the available predicted value, computational methods serve as a powerful tool for estimating pKa values, particularly for novel compounds or when experimental determination is not feasible. Density Functional Theory (DFT) is a common and reliable method.
Conceptual Workflow:
-
Structure Optimization: The 3D structures of the neutral amine (DMIPA) and its protonated form (the conjugate acid) are computationally optimized to find their lowest energy conformations, both in the gas phase and in a simulated aqueous environment using a solvation model (e.g., Polarizable Continuum Model - PCM).
-
Energy Calculation: The Gibbs free energies (G) of the optimized structures are calculated.
-
pKa Calculation: The pKa is derived from the Gibbs free energy of the protonation reaction in solution (ΔG_sol) using the thermodynamic cycle shown below and the equation: pKa = ΔG_sol / (2.303 RT) .
This computational approach provides valuable insight but should ideally be used to complement, not replace, high-quality experimental data.
Conclusion
This compound is a tertiary amine with a predicted conjugate acid pKa of approximately 9.91 . Its basicity is a result of the electron-donating inductive effects of its three alkyl substituents, which is tempered by the steric hindrance imposed by the isopropyl group that impedes solvation of the conjugate acid. This places it as a moderately strong base, comparable to but slightly weaker than triethylamine. For applications in pharmaceutical development and process chemistry where precise control of pH and reactivity is paramount, the experimental determination of its pKa via potentiometric titration is strongly recommended as a cornerstone of compound characterization and process validation.
References
An In-Depth Technical Guide to N,N-Dimethylisopropylamine (DMIPA): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylisopropylamine (DMIPA), a sterically hindered tertiary aliphatic amine, is a versatile and industrially significant compound. Its unique combination of basicity and nucleophilicity, governed by the isopropyl group attached to the nitrogen atom, makes it a valuable reagent and catalyst in a wide array of chemical transformations. This guide provides a comprehensive technical overview of DMIPA, delving into its nomenclature, physicochemical properties, industrial synthesis, and key applications, with a focus on the underlying chemical principles that drive its utility.
Nomenclature and Identification
Precise identification of chemical compounds is paramount for scientific communication and safety. This compound is known by a variety of synonyms and identifiers across different databases and commercial suppliers.
Chemical Structure
The structure of this compound is characterized by a central nitrogen atom bonded to two methyl groups and one isopropyl group.
Caption: Chemical structure of this compound.
Synonyms and Identifiers
A comprehensive list of synonyms and identifiers for this compound is provided in the table below for easy reference.
| Identifier Type | Value |
| IUPAC Name | N,N-dimethylpropan-2-amine[1] |
| CAS Number | 996-35-0[1][2][3][4] |
| Common Abbreviation | DMIPA[2][5][6] |
| Alternative Names | Dimethylisopropylamine[1][6][7], 2-Propanamine, N,N-dimethyl-[1][7], Isopropyldimethylamine[1][7][8], 2-Dimethylaminopropane[1][6][7] |
| EC Number | 213-635-5[1][3][4] |
| PubChem CID | 70452[1][8] |
| UNII | WA4TE070J7[1][8] |
| Linear Formula | (CH3)2CHN(CH3)2[3] |
| Molecular Formula | C5H13N[1][2][4] |
Physicochemical Properties
The physical and chemical properties of DMIPA dictate its handling, storage, and application. A summary of its key properties is presented below.
| Property | Value |
| Molecular Weight | 87.16 g/mol [1][2][4] |
| Appearance | Colorless to pale yellow liquid[5][7] |
| Odor | Strong, amine-like/ammoniacal[5][7] |
| Boiling Point | 65-68 °C[5] |
| Melting Point | -70 °C[5] |
| Density | 0.72 g/cm³ (at 20 °C)[5] |
| Flash Point | -27 °C[9] |
| Water Solubility | Miscible[5] |
| Vapor Pressure | 189.9 hPa (at 20 °C)[5] |
| pKa | 11 (100g/l, H2O, 20℃)[10] |
Industrial Synthesis: Reductive Amination
The primary industrial route for the synthesis of this compound is the reductive amination of isopropanol or acetone with dimethylamine.[5] This process is typically carried out at elevated temperatures and pressures in the presence of a heterogeneous metal catalyst.
Reaction Mechanism
The reaction proceeds via a "hydrogen-borrowing" mechanism, which involves three key steps:
-
Dehydrogenation: The alcohol (isopropanol) is first dehydrogenated on the surface of the metal catalyst to form the corresponding ketone (acetone).
-
Condensation: The acetone then reacts with dimethylamine to form an intermediate iminium ion.
-
Hydrogenation: The iminium ion is subsequently hydrogenated by the hydrogen atoms adsorbed on the catalyst surface to yield the final product, this compound.
Caption: Simplified workflow for the synthesis of this compound.
Industrial-Scale Protocol: Catalytic Reductive Amination
The following protocol outlines a general procedure for the industrial-scale synthesis of this compound.
Materials:
-
Isopropanol or Acetone
-
Dimethylamine
-
Hydrogen gas
-
Heterogeneous catalyst (e.g., Nickel-based, such as Ni/Al₂O₃)
Equipment:
-
High-pressure reactor
-
Catalyst filtration system
-
Distillation column
Procedure:
-
Catalyst Loading: The high-pressure reactor is charged with the heterogeneous nickel-based catalyst.
-
Reactant Feed: Isopropanol (or acetone) and dimethylamine are continuously fed into the reactor, typically in the gas phase, along with a stream of hydrogen gas. The molar ratio of the reactants is a critical parameter to control selectivity and yield.
-
Reaction Conditions: The reaction is carried out at a temperature of 160–250 °C and a pressure of 30–50 bar.[5] These conditions are optimized to favor the formation of the desired tertiary amine and minimize side reactions.
-
Product Separation: The reaction mixture, now containing DMIPA, unreacted starting materials, and byproducts, is passed through a filtration system to remove the catalyst.
-
Purification: The crude product is then purified by fractional distillation to isolate this compound of high purity.
Key Applications
The unique structural and electronic properties of this compound make it a valuable compound in several industrial and laboratory applications.
Catalyst in the Foundry "Cold-Box" Process
DMIPA is a widely used tertiary amine catalyst in the "cold-box" process for producing sand cores and molds in foundries.[9][11] This process relies on the rapid, room-temperature curing of a binder system composed of a phenolic resin (Part I) and a polymeric isocyanate (Part II).[11]
Mechanism of Catalysis:
The vaporized DMIPA acts as a Lewis base, catalyzing the reaction between the hydroxyl groups of the phenolic resin and the isocyanate groups of the polyisocyanate. The lone pair of electrons on the nitrogen atom of DMIPA is thought to interact with the isocyanate group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of the phenolic resin. This rapid polymerization reaction forms a strong, cross-linked polyurethane binder that holds the sand grains together, creating a solid core or mold.
Caption: Catalytic role of DMIPA in the foundry "cold-box" process.
The choice of DMIPA as a catalyst is driven by its volatility, which allows it to be introduced as a vapor, and its appropriate basicity to effectively catalyze the curing reaction at ambient temperatures.[12]
Catalyst in Polyurethane Foam Production
In the production of polyurethane foams, tertiary amines like DMIPA are crucial catalysts that control the two primary reactions: the gelling reaction (urethane formation) and the blowing reaction (urea formation and CO₂ generation).[1][2][3]
-
Gelling Reaction: The reaction between the polyol (-OH) and the isocyanate (-NCO) to form the polyurethane polymer network.
-
Blowing Reaction: The reaction between water and the isocyanate (-NCO) to produce an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas, the blowing agent that creates the foam's cellular structure.
Mechanism of Catalysis:
Two primary mechanisms have been proposed for the catalytic action of tertiary amines in urethane formation:
-
Baker's Mechanism: The tertiary amine forms a complex with the isocyanate, which is then attacked by the alcohol.[1]
-
Farkas's Mechanism: The tertiary amine forms a complex with the alcohol (or water), making it a more potent nucleophile to attack the isocyanate.[1]
The basicity and steric hindrance of the tertiary amine influence its relative catalytic activity towards the gelling and blowing reactions, thereby affecting the final properties of the foam, such as density, hardness, and cell structure.[1] While DMIPA is a competent catalyst, its performance is often compared to other tertiary amines like triethylenediamine (TEDA) and dimethylcyclohexylamine (DMCHA) to achieve the desired balance of reaction kinetics for a specific foam application.[5]
Non-Nucleophilic Base in Organic Synthesis
Due to the steric hindrance provided by the isopropyl group, this compound is often employed as a non-nucleophilic base in organic synthesis. This means it can effectively deprotonate acidic protons without competing as a nucleophile in substitution or addition reactions. This property is particularly useful in reactions where a strong, non-interfering base is required to facilitate a desired transformation. For example, it can be used as a proton scavenger in reactions that generate acidic byproducts.
Precursor in Chemical Synthesis
This compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4] It can be used as an alkylating agent for the preparation of other amines.[13] For instance, it has been used in the palladium-catalyzed N-methylation of aniline to produce N-methylaniline.[13] It has also been investigated for the preparation of hypergolic ionic liquids for potential use in rocket propulsion.[4][13]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazards:
-
Flammability: It is a highly flammable liquid and vapor.[7][10]
-
Toxicity: It is harmful if swallowed and toxic if inhaled.[7][10]
-
Corrosivity: It causes severe skin burns and eye damage.[7][10]
-
Respiratory Irritation: It may cause respiratory irritation.[10]
Handling and Storage:
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.[7][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7][10]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents and acids.[10][13]
Always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.[7][10][14]
Conclusion
This compound is a tertiary amine with a unique set of properties that make it a valuable tool for chemists and material scientists. Its role as a catalyst in large-scale industrial processes like the foundry "cold-box" method and polyurethane foam production highlights its economic importance. Furthermore, its utility as a sterically hindered base and a synthetic precursor continues to be explored in academic and industrial research. A thorough understanding of its chemistry, synthesis, and handling is essential for its safe and effective application in advancing chemical and materials science.
References
- 1. poliuretanos.com.br [poliuretanos.com.br]
- 2. researchgate.net [researchgate.net]
- 3. poliuretanos.com.br [poliuretanos.com.br]
- 4. nbinno.com [nbinno.com]
- 5. Aliphatic tertiary amine catalysed urethane formation – a combined experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. tncintlchem.com [tncintlchem.com]
- 7. ohans.com [ohans.com]
- 8. nbinno.com [nbinno.com]
- 9. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Common Issues and Solutions for Polyurethane Foam Production-Part 2 [sabtechmachine.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Sourcing and Qualifying High-Purity N,N-Dimethylisopropylamine for Pharmaceutical and Research Applications
Executive Summary
N,N-Dimethylisopropylamine (DMIPA), a sterically hindered tertiary amine, is a critical reagent in advanced organic synthesis, particularly within pharmaceutical development where reaction specificity and purity are paramount. Its primary function as a non-nucleophilic proton scavenger prevents unwanted side reactions, but this advantage is contingent on its own purity. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to identify high-quality commercial suppliers of DMIPA, interpret technical documentation, and implement robust qualification protocols to ensure the integrity of their synthetic processes.
Introduction: The Strategic Role of DMIPA in Advanced Synthesis
This compound is an acyclic tertiary amine valued for its strong basicity combined with significant steric hindrance provided by the isopropyl group.[1] This structure is the key to its utility; it readily abstracts protons generated during a reaction but is too bulky to act as a nucleophile itself, which prevents the formation of common impurities seen with less hindered bases like triethylamine.[2]
This characteristic makes DMIPA indispensable in a variety of sensitive applications:
-
Active Pharmaceutical Ingredient (API) Synthesis: In the construction of complex molecules, DMIPA is used to neutralize acids formed during acylation, alkylation, and coupling reactions, ensuring high yields of the desired product.[3][4]
-
Peptide and Oligonucleotide Synthesis: In these stepwise processes, the purity of each coupling and deprotection step is critical. DMIPA serves as a base without interfering with the growing chain, a crucial factor in producing high-fidelity biomolecules.[5]
-
Palladium-Catalyzed Reactions: DMIPA can be employed as a base in cross-coupling reactions, where it facilitates the catalytic cycle without coordinating too strongly to the metal center.
The Imperative of High Purity: How Contaminants Compromise Synthesis
The efficacy of DMIPA is directly tied to its purity. The presence of even trace-level impurities can have cascading negative effects on a chemical reaction, leading to reduced yields, complex purification challenges, and compromised final product integrity.[5]
Key impurities and their impact include:
-
Lesser-Hindered Amines (e.g., Diisopropylamine): These secondary or less-bulky tertiary amines are nucleophilic and can compete in the main reaction, forming undesired amide or alkylated by-products.[6]
-
Water: Moisture can hydrolyze sensitive reagents, quench intermediates, or alter the base's effective concentration, leading to sluggish or incomplete reactions.[6]
-
Oxidation Products: Over time or with improper handling, amines can oxidize, introducing impurities that may interfere with catalytic processes.[6]
In the context of drug development, sourcing high-purity starting materials is not merely a matter of efficiency but a foundational requirement for safety, efficacy, and regulatory compliance.[4]
Key Quality Attributes & Commercial Specifications
When sourcing high-purity DMIPA, scientists must scrutinize the Certificate of Analysis (CoA) for several critical parameters. While specifications vary slightly between suppliers, high-purity grades suitable for pharmaceutical applications generally adhere to stringent limits.
Table 1: Critical Quality Attributes for High-Purity DMIPA
| Parameter | Typical Specification | Analytical Method | Rationale & Importance |
|---|---|---|---|
| Assay (Purity) | ≥99.0% to ≥99.9% | Gas Chromatography (GC) | Defines the overall percentage of DMIPA. Higher assay values indicate fewer impurities.[7][8] |
| Water Content | ≤0.1% (1000 ppm) | Karl Fischer Titration | Water is a common interferent in moisture-sensitive reactions.[6] |
| Specific Impurities | Each ≤0.1% | Gas Chromatography (GC) | Controls for known problematic contaminants like precursor amines or side-products from manufacturing. |
| Residue on Evaporation | ≤0.01% | Gravimetric | Measures non-volatile impurities that could contaminate the final product. |
| Color (APHA) | ≤10 | Spectrophotometric | A low color value indicates the absence of conjugated or degradation-related impurities. |
Leading Commercial Suppliers
Several global chemical manufacturers and suppliers are recognized for providing high-purity reagents suitable for research and pharmaceutical use. These suppliers typically offer comprehensive documentation and support.
-
MilliporeSigma (Sigma-Aldrich): A major supplier offering various grades of DMIPA, including high-purity options with detailed online documentation and access to batch-specific CoAs.[1][9]
-
Thermo Fisher Scientific: Distributes high-purity chemicals under brands like TCI and Alfa Aesar, providing researchers with a broad selection and supporting technical data.[7]
-
Oakwood Chemical: A supplier specializing in fine organic chemicals for R&D, offering DMIPA with stated purity levels.[10]
-
Alfa Chemistry: Provides DMIPA for research and industrial production, specifying purity of ≥99%.[11]
-
Arkema Inc.: A primary chemical manufacturer of amines, noted as a source for DMIPA distributed through other suppliers like Sigma-Aldrich.[12]
Supplier Qualification & Lot Validation Protocol
A systematic approach to qualifying suppliers and validating new lots of critical reagents is essential for reproducible science.
Step-by-Step Protocol:
-
Initial Supplier Screening: Identify suppliers offering DMIPA at the required purity grade (e.g., >99.5%). Request a typical Certificate of Analysis for review.
-
CoA Review: Scrutinize the typical CoA against the critical quality attributes defined in Table 1. Ensure analytical methods are appropriate.
-
Sample Request & In-House Testing: Procure a sample of a specific lot. Request the lot-specific CoA.[13] Perform in-house confirmatory testing, at a minimum for identity (e.g., by NMR or IR) and purity/water content.
-
Small-Scale Reaction Validation: Test the new lot of DMIPA in a well-characterized, sensitive reaction. Compare the yield, purity profile (by HPLC or GC), and reaction time against a previously validated or benchmark lot.
-
Approval and Procurement: If the lot-specific CoA is verified and the validation reaction is successful, approve the supplier and the specific lot for use. Maintain detailed records of this qualification process.
Caption: A robust workflow for qualifying suppliers and validating new lots of critical reagents.
Interpreting the Certificate of Analysis (CoA)
The CoA is a legally binding document that provides lot-specific quality control results.[14] Understanding how to interpret it is a critical skill for any scientist.
Caption: A decision-making diagram for the initial review of a DMIPA Certificate of Analysis.
Handling and Storage for Purity Preservation
Once a high-purity reagent is procured, its integrity must be maintained. DMIPA is a flammable, corrosive, and hygroscopic liquid.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area away from ignition sources.[1] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent absorption of atmospheric CO₂ and moisture.
-
Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.[1]
-
Dispensing: For high-purity applications, use dry syringes or cannulas to transfer the liquid from septum-sealed bottles to a dry reaction vessel under an inert atmosphere. This practice minimizes exposure to air and moisture.
Conclusion
The successful outcome of complex chemical syntheses in research and drug development is intrinsically linked to the quality of the starting materials. For a reagent as fundamental as this compound, rigorous supplier evaluation and adherence to strict quality control are not optional overheads but essential components of sound scientific practice. By implementing the protocols outlined in this guide, scientists can ensure that the DMIPA they use is a reliable asset, enabling reproducible results and accelerating the path to discovery.
References
- 1. N,N-ジメチルイソプロピルアミン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. mlunias.com [mlunias.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. calpaclab.com [calpaclab.com]
- 9. alkalisci.com [alkalisci.com]
- 10. This compound [oakwoodchemical.com]
- 11. This compound suppliers USA [americanchemicalsuppliers.com]
- 12. N,N-二甲基异丙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Certificates of Analysis (COA) | STERIS [steris.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
The Isopropyl Moiety's Strategic Advantage: A Technical Guide to N,N-Dimethylisopropylamine in Advanced Chemical Manufacturing
Abstract
N,N-Dimethylisopropylamine (DMIPA), a sterically hindered tertiary aliphatic amine, has carved a significant niche in modern chemical manufacturing. Beyond its role as a simple base, its unique structural and electronic properties make it a highly effective catalyst and a versatile synthetic intermediate. This technical guide provides an in-depth analysis of DMIPA's core applications, focusing on the causality behind its efficacy in polyurethane catalysis, foundry core production, and as a strategic building block in the synthesis of specialized intermediates for the pharmaceutical and agrochemical sectors. We will explore the mechanistic underpinnings of its reactivity, present detailed experimental protocols, and offer a comparative analysis against other common tertiary amines, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility.
Introduction: Physicochemical Properties and Strategic Significance
This compound (DMIPA), with the CAS number 996-35-0, is a colorless, highly flammable liquid characterized by a branched isopropyl group attached to a dimethylamino moiety.[1][2] This structure is fundamental to its chemical behavior and utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 996-35-0 | [1][3] |
| Molecular Formula | C₅H₁₃N | [1] |
| Molecular Weight | 87.16 g/mol | [1][3] |
| Boiling Point | 65.5 °C at 752 mmHg | [1] |
| Density | 0.715 g/mL at 25 °C | [1][3] |
| Flash Point | -9 °C | [1] |
| Water Solubility | 100 g/L at 25 °C | [1] |
The isopropyl group provides significant steric hindrance around the nitrogen atom's lone pair of electrons. This steric shielding modulates its nucleophilicity, making it a potent, yet selective, base and catalyst. Unlike less hindered amines, DMIPA can activate specific reaction pathways without leading to unwanted side reactions, a crucial attribute in complex, multi-step syntheses.[4]
Core Application I: Catalysis in Polyurethane and Foundry Systems
DMIPA's primary industrial application lies in its catalytic activity, where its structure dictates its function in two major, yet distinct, chemical processes.
The "Cold Box" Process in Foundry Core Manufacturing
In the foundry industry, the "cold box" process is a dominant method for producing sand cores for metal casting.[5] This process relies on the rapid, room-temperature curing of a two-part binder system (a phenolic resin and a polymeric isocyanate) when exposed to a gaseous tertiary amine catalyst.[5] DMIPA is a frequently employed catalyst in this application.[6]
The curing mechanism involves a polyurethane-forming reaction. The gaseous DMIPA, dispersed in a carrier gas, permeates the sand-binder mixture. The lone pair on the DMIPA nitrogen atom abstracts a proton from the phenolic resin's hydroxyl group, activating it for nucleophilic attack on the isocyanate group of the second binder component. This acid-base interaction initiates the polymerization, rapidly forming a solid urethane network that binds the sand grains.
Figure 1: Catalytic cycle of DMIPA in the foundry "cold box" process.
The choice of DMIPA over other tertiary amines is often dictated by its volatility and reactivity profile, which allows for efficient gas-phase catalysis and rapid curing cycles.
Catalysis in Polyurethane Foam Production
In the manufacturing of polyurethane foams, tertiary amines are crucial for balancing two key reactions: the "gelling" reaction (polyol-isocyanate) and the "blowing" reaction (water-isocyanate).[7] DMIPA and its derivatives can act as catalysts in these systems.[8] The catalytic mechanism is similar to the cold box process, where the tertiary amine activates the isocyanate group, making it more susceptible to nucleophilic attack by either the polyol (leading to chain growth and gelation) or water (leading to carbon dioxide formation and foaming).[9]
The steric hindrance of DMIPA can influence the relative rates of the gelling and blowing reactions, which is a critical parameter for controlling the final foam structure and properties.
Table 2: Comparison of Tertiary Amine Catalysts in Polyurethane Foam
| Catalyst | Relative Gelling Activity | Relative Blowing Activity | Key Features |
| Triethylenediamine (TEDA) | High | Moderate | Strong, general-purpose gelling catalyst.[9] |
| Bis(2-dimethylaminoethyl)ether (BDMAEE) | Low | High | Strong blowing catalyst.[9] |
| N,N-Dimethylcyclohexylamine (DMCHA) | High | Low-Moderate | Effective gelling catalyst, particularly in rigid foams.[10] |
| This compound (DMIPA) | Moderate | Moderate | Balanced activity, influenced by steric hindrance. |
Core Application II: Intermediate in High-Value Chemical Synthesis
DMIPA's reactivity and structure make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical, agrochemical, and specialty chemical sectors.[4][11]
Precursor for Quaternary Ammonium Compounds (Quats)
DMIPA is a tertiary amine, making it an ideal precursor for the synthesis of quaternary ammonium compounds via the Menschutkin reaction.[12] This reaction involves the alkylation of the tertiary amine with an alkyl halide.
Figure 2: General pathway for the synthesis of quaternary ammonium salts from DMIPA.
These resulting quaternary ammonium salts have a wide range of applications, including as surfactants, phase-transfer catalysts, and antimicrobial agents.[12][13]
Experimental Protocol: Synthesis of N-Hexadecyl-N,N-dimethyl-N-isopropylammonium Bromide
This protocol is adapted from methodologies for the quaternization of tertiary amines.[13]
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (8.72 g, 0.1 mol) in 100 mL of ethanol.
-
Addition of Alkyl Halide: To the stirred solution, add 1-bromohexadecane (30.54 g, 0.1 mol).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid is recrystallized from an appropriate solvent system (e.g., acetone/hexane) to yield the purified quaternary ammonium salt.
-
Characterization: The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.
Alkylating Agent in Palladium-Catalyzed Reactions
A more advanced application of DMIPA is its use as an alkylating agent in palladium-catalyzed cross-coupling reactions. Specifically, it has been demonstrated to be effective for the N-methylation of anilines under microwave conditions.[1]
In this process, the palladium catalyst facilitates a dealkylative coupling. It is proposed that the catalyst oxidatively adds to the C-N bond of the tertiary amine, followed by a series of steps that result in the transfer of a methyl group to the aniline substrate. This method avoids the use of more hazardous traditional methylating agents like methyl iodide or dimethyl sulfate.[14]
Experimental Protocol: Palladium-Catalyzed N-Methylation of Aniline using DMIPA
This protocol is a conceptualized procedure based on established methods for palladium-catalyzed N-alkylation of anilines with tertiary amines.[14]
-
Reaction Setup: To a microwave reaction vial, add aniline (0.465 g, 5 mmol), a palladium catalyst (e.g., 2 mol% Pd/C), and this compound (DMIPA) as both the solvent and alkylating agent (5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 30-60 minutes). The reaction should be monitored for pressure changes.
-
Work-up: After cooling, the reaction mixture is filtered to remove the heterogeneous catalyst. The excess DMIPA is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate N-methylaniline.
-
Analysis: The yield and purity of the product are determined by GC-MS and NMR spectroscopy.
Precursor for Hypergolic Ionic Liquids
In the field of advanced propellants, DMIPA is used to prepare hypergolic ionic liquids.[1] These are salts that are liquid at or near room temperature and ignite spontaneously upon contact with an oxidizer. The synthesis involves reacting DMIPA with an acid, such as hydrazoic acid, to form the corresponding ammonium salt.[1] The resulting ionic liquid possesses properties that make it a potential replacement for highly toxic and volatile traditional rocket fuels like hydrazine.[15]
Safety and Handling in a Manufacturing Context
This compound is a hazardous chemical that requires strict handling protocols. It is highly flammable, with a low flash point, and can form explosive mixtures with air.[1] It is also corrosive and can cause severe skin burns and eye damage. Acute toxicity is high via dermal and inhalation routes.[3]
Mandatory Handling Precautions:
-
Ventilation: All handling must be conducted in a well-ventilated area or under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, a face shield, and protective clothing.
-
Ignition Sources: Exclude all sources of ignition, including open flames, sparks, and hot surfaces. Use explosion-proof equipment.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids. Keep containers tightly closed.[3]
Conclusion and Future Outlook
This compound is a prime example of how molecular structure dictates chemical function and industrial utility. Its sterically hindered nature makes it a selective and effective catalyst in large-scale applications like polyurethane manufacturing and foundry processes. Furthermore, its reactivity as a tertiary amine allows it to serve as a key intermediate in the synthesis of high-value products, from surfactants to advanced materials like hypergolic ionic liquids. For the research and drug development professional, understanding the unique properties of DMIPA opens up possibilities for its use as a strategic building block in the synthesis of complex molecular architectures, offering a blend of reactivity and selectivity that is often required in modern organic synthesis. Future research will likely focus on developing new catalysts and processes that leverage the unique properties of DMIPA for even more efficient and sustainable chemical manufacturing.
References
- 1. Cas 996-35-0,this compound | lookchem [lookchem.com]
- 2. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. EP0932596B1 - Process for producing dimethylpropylamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. poliuretanos.com.br [poliuretanos.com.br]
- 10. bdmaee.net [bdmaee.net]
- 11. CN102180797A - Synthesis method of N,N-diethyl isopropylamine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and hypergolic activity evaluation of some new ammonium-imidazolium based ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
N,N-Dimethylisopropylamine: A Practical Guide to its Application as a Non-Nucleophilic Base in Organic Synthesis
An Application Guide for Researchers
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Need for Selective Basicity
In the landscape of organic synthesis, bases are indispensable reagents. However, their utility is often complicated by their dual nature as nucleophiles, which can lead to undesired side reactions, such as substitution, rather than the intended proton abstraction. This challenge necessitates the use of non-nucleophilic bases—reagents designed to be effective proton acceptors while being sterically hindered enough to prevent them from acting as nucleophiles.[1][2]
N,N-Dimethylisopropylamine (DMIPA), also known as Isopropyldimethylamine, is a tertiary amine that serves as an effective, moderately strong, and sterically hindered non-nucleophilic base.[3] Its specific molecular architecture, featuring a bulky isopropyl group and two methyl groups attached to the nitrogen atom, creates significant steric congestion around the nitrogen's lone pair of electrons.[4] This steric shield allows small protons to access the lone pair for abstraction but physically blocks the larger nitrogen atom from attacking electrophilic centers, thereby minimizing or eliminating nucleophilic substitution side reactions.[1] This guide provides an in-depth exploration of DMIPA's properties, mechanisms, and applications, complete with detailed protocols for its use in key synthetic transformations.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 996-35-0 | [5],[6], |
| Molecular Formula | C₅H₁₃N | [5],[7] |
| Molecular Weight | 87.16 g/mol | ,[7] |
| Appearance | Colorless to pale yellow liquid | [6],[3] |
| Density | 0.715 g/mL at 25 °C | [5],[6] |
| Boiling Point | 65.5 °C at 752 mmHg | [5], |
| Flash Point | -9 °C (-12.6 °F) | [5], |
| pKa of Conjugate Acid | ~9.91 (Predicted) | [5],[6] |
| Water Solubility | 100 g/L at 25 °C |[5],[6] |
Safety is paramount when handling DMIPA. It is a highly flammable, corrosive, and toxic substance.[7][8][9] All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Table 2: GHS Hazard Information for this compound
| Hazard Class | GHS Pictogram | Signal Word & Statement | Precautionary Measures | Source(s) |
|---|---|---|---|---|
| Flammable Liquid | 🔥 | Danger: H225 - Highly flammable liquid and vapour. | P210: Keep away from heat, sparks, open flames. | [9],[10],[7] |
| Acute Toxicity | 💀 | Danger: H331 - Toxic if inhaled. H310 - Fatal in contact with skin. H302 - Harmful if swallowed. | P260: Do not breathe vapors. P262: Do not get in eyes, on skin, or on clothing. | [9],[7] |
| Skin Corrosion | corrosive | Danger: H314 - Causes severe skin burns and eye damage. | P280: Wear protective gloves, clothing, eye, and face protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. | [9],[10] |
| Eye Damage | corrosive | Danger: H318 - Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[8],[10] |
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound. [8][9]
Mechanism of Action: The Critical Role of Steric Hindrance
The efficacy of DMIPA as a non-nucleophilic base is a direct consequence of steric hindrance.[11] The bulky isopropyl group attached to the nitrogen atom serves as a shield, preventing the nitrogen from approaching and attacking an electrophilic carbon atom, a pathway known as an Sₙ2 reaction. However, the lone pair remains accessible enough to abstract a sterically unencumbered proton, facilitating elimination reactions, typically via an E2 mechanism.[12][13]
The diagram below illustrates this principle. For a substrate like 2-bromopropane, a small, unhindered base/nucleophile like methoxide can result in a mixture of substitution (Sₙ2) and elimination (E2) products. In contrast, the bulky profile of DMIPA selectively favors the E2 pathway, as the steric clash in the Sₙ2 transition state is highly disfavored.
Figure 1: Steric hindrance of DMIPA favors the E2 elimination pathway over the Sₙ2 substitution pathway.
Core Applications in Organic Synthesis
DMIPA's properties make it a valuable tool for several types of reactions:
-
Dehydrohalogenation Reactions: This is a classic application where DMIPA is used to promote E2 elimination of alkyl halides to form alkenes. Its non-nucleophilic character is crucial for preventing the formation of substitution byproducts, leading to cleaner reactions and higher yields of the desired alkene.[12][14]
-
Proton Scavenger in Reactions: In reactions that generate acidic byproducts (e.g., HCl in acylation or silylation reactions), DMIPA can be used as an acid scavenger. It neutralizes the acid without interfering with the primary reaction, unlike less hindered amines which might react with the electrophilic reagent.[15][16]
-
Catalyst in Specific Transformations: DMIPA can serve as a catalyst in various chemical reactions, leveraging its basicity to activate substrates or other catalysts in the reaction cycle.[3]
-
Synthesis of Vinyl Ethers: By promoting the elimination of a suitable leaving group from an ether precursor, DMIPA can be employed in the synthesis of vinyl ethers, which are valuable monomers and synthetic intermediates.[17][18]
Detailed Experimental Protocols
The following protocols are designed to be self-validating and are based on established chemical principles. Note: These are generalized procedures and may require optimization for specific substrates. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are sensitive to air or moisture.
Protocol 1: Dehydrohalogenation of a Secondary Alkyl Halide to an Alkene
Objective: To synthesize an alkene from a secondary alkyl halide via an E2 elimination reaction using DMIPA.
Materials:
-
Secondary alkyl halide (e.g., 2-bromooctane) (1.0 equiv)
-
This compound (DMIPA) (1.5 - 2.0 equiv)
-
Anhydrous aprotic solvent (e.g., Acetonitrile (MeCN) or Tetrahydrofuran (THF))
-
1M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous)
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
Workflow Diagram:
Figure 2: General experimental workflow for a DMIPA-mediated dehydrohalogenation reaction.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere of nitrogen or argon. Ensure all glassware is oven- or flame-dried.
-
Reagent Addition: To the flask, add the secondary alkyl halide (1.0 equiv) and the anhydrous solvent (e.g., MeCN, to make a ~0.5 M solution).
-
Base Addition: While stirring, add this compound (1.5 equiv) to the reaction mixture using a syringe.
-
Reaction: Heat the mixture to reflux (the boiling point of the solvent). Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.
-
Washing:
-
Wash the organic layer with 1M HCl to remove the DMIPA and its corresponding ammonium salt.
-
Next, wash with a saturated aqueous NaHCO₃ solution to neutralize any residual acid.
-
Finally, wash with brine to remove the bulk of the water.
-
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent like MgSO₄. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by fractional distillation or flash column chromatography to obtain the pure alkene.
Protocol 2: Illustrative Synthesis of a Vinyl Ether via Elimination
Objective: To synthesize a vinyl ether from a 2-alkoxyethyl halide precursor using DMIPA. This protocol illustrates the base's utility in forming sensitive, electron-rich double bonds.
Materials:
-
2-Alkoxyethyl halide (e.g., 2-bromoethyl phenyl ether) (1.0 equiv)
-
This compound (DMIPA) (2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl aqueous)
-
Anhydrous drying agent (e.g., MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried, inert-atmosphere-flushed round-bottom flask with a stir bar and reflux condenser, dissolve the 2-alkoxyethyl halide (1.0 equiv) in the anhydrous solvent (e.g., DMF).
-
Base Addition: Add this compound (2.0 equiv) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C. The higher boiling point of DMF may be necessary to drive this elimination. Monitor the formation of the vinyl ether product by GC or TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extraction and Washing:
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash them sequentially with water (to remove DMF) and then brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and carefully concentrate using a rotary evaporator at low temperature to avoid polymerization or loss of the volatile product.
-
Purification: The crude vinyl ether can be purified by vacuum distillation or by passing it through a short plug of neutral alumina or silica gel if it is sensitive to acid.
Comparison with Other Common Non-Nucleophilic Bases
The choice of base is critical and depends on factors like required basicity, cost, and reaction conditions. DMIPA occupies a useful middle ground in terms of steric bulk and basicity.
Table 3: Comparative Analysis of Common Non-Nucleophilic Bases
| Base | Structure | pKa (Conj. Acid) | Key Features & Considerations |
|---|---|---|---|
| Triethylamine (TEA) | Et₃N | ~10.7 | Less sterically hindered than DMIPA; may exhibit some nucleophilicity. Lower cost.[16][19] |
| This compound (DMIPA) | i-PrNMe₂ | ~9.9 | Good balance of steric bulk and basicity. Generally less nucleophilic than TEA.[5][6] |
| Diisopropylethylamine (DIPEA, Hünig's Base) | i-Pr₂NEt | ~10.75 | Highly sterically hindered due to two isopropyl groups. Excellent non-nucleophilic base for sensitive substrates.[1][15][16] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | ~13.5 | Very strong, non-nucleophilic base, but can be nucleophilic in some contexts. Often used for difficult eliminations.[1] |
Troubleshooting and Practical Insights
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, using a higher-boiling-point solvent (like DMF or Toluene), or increasing the equivalents of DMIPA.
-
Presence of Sₙ2 Byproduct: If substitution products are observed, it indicates that the electrophilic center is not sufficiently hindered or the reaction conditions are favoring substitution. Lowering the reaction temperature can sometimes favor elimination over substitution.[20] If the problem persists, switching to a more hindered base like DIPEA may be necessary.[16]
-
Purification Difficulties: DMIPA and its corresponding ammonium salt must be thoroughly removed during the aqueous work-up. The acidic wash (1M HCl) is critical for this step. Failure to remove the base can complicate purification and NMR analysis.
Conclusion
This compound is a valuable and versatile reagent in the synthetic chemist's toolkit. Its well-balanced steric hindrance and moderate basicity make it an excellent choice for promoting elimination reactions while minimizing unwanted nucleophilic side reactions. By understanding its properties and the principles behind its application, researchers, scientists, and drug development professionals can effectively leverage DMIPA to achieve clean and efficient chemical transformations, particularly in the synthesis of alkenes and other unsaturated molecules.
References
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. CAS 996-35-0: Dimethylisopropylamine | CymitQuimica [cymitquimica.com]
- 4. osti.gov [osti.gov]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 996-35-0 [chemicalbook.com]
- 7. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. idesapetroquimica.com [idesapetroquimica.com]
- 10. cpachem.com [cpachem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 16. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
- 20. chem.libretexts.org [chem.libretexts.org]
N,N-Dimethylisopropylamine (DIPEA): Application and Protocols in Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylisopropylamine, also known as Hünig's base or DIPEA, is an essential reagent in modern organic chemistry, particularly valued within peptide synthesis.[1][2] Its unique combination of strong basicity and significant steric hindrance renders it an effective non-nucleophilic base.[1] This guide provides a comprehensive overview of DIPEA's role in peptide synthesis, detailing its mechanism of action, core applications, advantages, and limitations. Detailed, field-proven protocols for its use in solid-phase peptide synthesis (SPPS) are provided, aiming to equip researchers and drug development professionals with the knowledge to optimize its use for the efficient and high-purity synthesis of peptides.[3][4]
Physicochemical Properties and Rationale for Use
DIPEA's utility in peptide synthesis is a direct consequence of its molecular structure: a tertiary amine with two bulky isopropyl groups and one ethyl group attached to the nitrogen atom.[5][6] This configuration is central to its function.
Key Properties:
-
Steric Hindrance: The bulky alkyl groups physically obstruct the nitrogen's lone pair of electrons.[5][6] This steric shield prevents DIPEA from acting as a nucleophile, meaning it does not readily participate in unwanted side reactions, such as attacking activated amino acids or other electrophilic centers in the reaction mixture.[1][7] Its primary role is thus confined to that of a proton scavenger.[4][5]
-
Basicity (pKa): The pKa of the conjugate acid of DIPEA is approximately 10.7-11.0, making it a sufficiently strong base to deprotonate the carboxylic acid of the incoming amino acid and neutralize acidic byproducts generated during the coupling reaction. This maintains the necessary basic environment for the reaction to proceed efficiently.[2]
-
Solubility: DIPEA is highly soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM), ensuring its availability in the reaction medium.[8]
These properties make DIPEA a superior choice over less hindered bases like triethylamine (TEA), which can exhibit greater nucleophilicity and lead to undesired byproducts.[7]
Mechanism of Action in Peptide Coupling
In the context of Fmoc-based solid-phase peptide synthesis (SPPS), DIPEA's primary role is to facilitate the crucial amide bond formation step. This process, known as peptide coupling, involves the activation of a new Nα-Fmoc-protected amino acid and its subsequent reaction with the free N-terminal amine of the growing peptide chain attached to a solid support.
The coupling process, mediated by reagents like HBTU or HATU, can be broken down into two main stages where DIPEA is critical:[9]
-
Amino Acid Activation: The coupling reagent (e.g., HBTU, HATU) requires a basic environment to activate the carboxylic acid of the incoming Fmoc-amino acid. DIPEA acts as the base, abstracting a proton from the carboxylic acid to form a carboxylate anion.[10] This anion then attacks the coupling reagent to form a highly reactive intermediate (e.g., an HOBt- or HOAt-ester).[9][10][11] This activation step is rapid, often completing within minutes.[10]
-
Coupling and Neutralization: The free N-terminal amine of the peptide-resin attacks the activated ester, forming the new peptide bond.[2][9] This reaction releases an acidic byproduct (e.g., HOBt or HOAt). DIPEA's role here is to neutralize this acid, preventing the protonation of the free amine on the peptide chain, which would render it unreactive and halt the coupling reaction.[12]
Application in Solid-Phase Peptide Synthesis (SPPS)
DIPEA is a cornerstone reagent in the standard Fmoc-SPPS cycle.[2] The cycle consists of iterative deprotection and coupling steps to elongate the peptide chain.
While piperidine is the standard base for the Fmoc deprotection step, DIPEA is generally not used for this purpose as it is less efficient.[13][14] Its primary and critical application is during the coupling step.
Detailed Protocols
The following are standardized protocols for the use of DIPEA in manual Fmoc-SPPS. Stoichiometries are based on the initial loading of the resin.
Protocol 1: Standard Amino Acid Coupling using HBTU/DIPEA
This protocol is suitable for most standard amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-protected amino acid
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide, peptide synthesis grade)
-
DCM (Dichloromethane)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using a standard deprotection protocol (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (3-5 times).[15]
-
Activation Solution Preparation: In a separate reaction vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and HBTU (2.9-4.9 equivalents) in a minimal amount of DMF.[15]
-
Base Addition: To the activation solution, add DIPEA (6-10 equivalents).[15] Agitate the solution for 1-2 minutes to ensure complete activation. The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Agitation: Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended to 2 hours.[16]
-
Monitoring (Optional but Recommended): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.[17]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove any excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Protocol 2: Capping Unreacted Amines
If a coupling reaction is incomplete (as indicated by a positive Kaiser test), it is crucial to "cap" any unreacted N-terminal amines to prevent the formation of deletion sequences in the final product.
Materials:
-
Peptide-resin with unreacted amines
-
Acetic anhydride
-
DIPEA
-
DMF
Procedure:
-
Washing: After the incomplete coupling step, wash the resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution, typically a mixture of acetic anhydride, DIPEA, and DMF. A common formulation is 5% acetic anhydride and 5% DIPEA in DMF.[15]
-
Capping Reaction: Add the capping solution to the resin and agitate for 15-30 minutes at room temperature.[15]
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). Proceed to the deprotection step for the next cycle.
Data Presentation: Reagent Stoichiometry and Base Comparison
Table 1: Typical Reagent Stoichiometry for HBTU/HATU Mediated Coupling
| Reagent | Equivalents (relative to resin loading) | Purpose |
|---|---|---|
| Fmoc-Amino Acid | 3 - 5 | Building block for peptide elongation |
| HBTU/HATU | 2.9 - 4.9 | Coupling/Activating Agent |
| DIPEA | 6 - 10 | Non-nucleophilic base for activation & neutralization |
| Solvent (DMF) | ~10 mL / g resin | Reaction Medium |
Stoichiometries are general recommendations and may require optimization based on the specific amino acid sequence and scale.[15][18]
Table 2: Comparison of Common Bases in Peptide Synthesis
| Base | pKa (of conjugate acid) | Key Characteristics | Primary Use |
|---|---|---|---|
| DIPEA | ~10.7 | Strong, sterically hindered, non-nucleophilic | Coupling Reactions |
| N-Methylmorpholine (NMM) | ~7.4 | Weaker base, less hindered than DIPEA | Coupling, sometimes preferred to reduce racemization |
| 2,4,6-Collidine | ~7.4 | Weaker base, highly hindered | Used in cases of high racemization risk[19] |
| Piperidine | ~11.1 | Strong, nucleophilic secondary amine | Fmoc Deprotection [20] |
Advantages and Limitations
Advantages:
-
Minimizes Side Reactions: Due to its non-nucleophilic nature, DIPEA does not typically engage in unwanted reactions, leading to a cleaner crude product.[1][7]
-
High Reaction Efficiency: As a strong base, it effectively promotes the activation and coupling steps, leading to high yields.[3]
-
Versatility: It is compatible with a wide range of common coupling reagents, including uronium/aminium salts (HBTU, HATU) and phosphonium salts (PyBOP).[10][19]
Limitations and Considerations:
-
Potential for Racemization: While DIPEA itself is designed to minimize racemization, the basic conditions it creates can still lead to epimerization of the activated amino acid, particularly for sensitive residues like Cys and His.[6][21] The choice of coupling reagent and additives like HOBt can help suppress this side reaction.[18]
-
Byproduct Formation with Reagents: In some cases, uronium/aminium reagents like HBTU can react with the free amine of the peptide to form a guanidinyl byproduct, terminating the chain. This can be minimized by pre-activating the amino acid with the coupling reagent and DIPEA for a short period before adding it to the resin.[22]
-
Purity: Commercial DIPEA can contain impurities that may affect synthesis. Using high-purity, peptide-synthesis grade DIPEA is recommended.
Conclusion
This compound is an indispensable tool in the arsenal of the peptide chemist. Its unique structural properties—combining potent, non-nucleophilic basicity with significant steric hindrance—make it an ideal proton scavenger for facilitating amide bond formation while minimizing undesirable side reactions.[1][5] By understanding the underlying mechanisms and adhering to optimized, validated protocols, researchers and drug development professionals can effectively leverage DIPEA to achieve the efficient and high-fidelity synthesis of complex peptides, a critical task in both academic research and the pharmaceutical industry.[3][12]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. cphi-online.com [cphi-online.com]
- 4. nbinno.com [nbinno.com]
- 5. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 6. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.globalso.com [file.globalso.com]
- 11. youtube.com [youtube.com]
- 12. mlunias.com [mlunias.com]
- 13. peptide.com [peptide.com]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
- 19. bachem.com [bachem.com]
- 20. Deprotection - Wordpress [reagents.acsgcipr.org]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. chemistry.du.ac.in [chemistry.du.ac.in]
The Role of N,N-Diisopropylethylamine (DIPEA) in Modern Pharmaceutical Synthesis
An Application and Protocol Guide
Abstract
N,N-Diisopropylethylamine (DIPEA), commonly known as Hünig's base, is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry.[1] Its unique combination of strong basicity and profound steric hindrance renders it an exceptional non-nucleophilic base, a property that is critical for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[2][3] This guide provides an in-depth exploration of DIPEA's fundamental properties, its primary applications in drug synthesis, and detailed, field-proven protocols for its use. We will examine its pivotal role in peptide coupling, cross-coupling reactions, and protecting group strategies, offering insights into the causality behind its selection over other tertiary amines and addressing practical considerations for both lab-scale and manufacturing environments.
Introduction: The Strategic Importance of a Hindered Base
In the intricate processes of pharmaceutical development, the choice of a base can dictate the success or failure of a synthetic route, profoundly impacting reaction efficiency, yield, and the purity profile of the final API.[1][4] N,N-Diisopropylethylamine (DIPEA) is a tertiary amine distinguished by its sterically encumbered structure, with two bulky isopropyl groups and one ethyl group shielding the nitrogen atom.[5] This architecture is the key to its utility; it allows DIPEA to readily accept protons (act as a base) but physically prevents its nitrogen atom from participating in nucleophilic attacks on electrophilic centers within the reaction—a common pathway for side-product formation with less hindered amines like triethylamine (TEA).[2][5]
This non-nucleophilic character is invaluable in sensitive transformations required for building the complex scaffolds of modern therapeutics, from peptide-based drugs to small molecule inhibitors.[6][7] By efficiently scavenging protons generated during reactions without creating unwanted by-products, DIPEA ensures cleaner reaction profiles, simplifies purification processes, and ultimately improves the overall efficiency of API manufacturing.[3][4]
Physicochemical Properties: A Comparative Analysis
The decision to use DIPEA is often made by comparing its properties to other common organic bases, most notably Triethylamine (TEA). The fundamental differences in their structure lead to significant variations in their chemical behavior and practical handling.
| Property | N,N-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) | Significance in Synthesis |
| CAS Number | 7087-68-5 | 121-44-8 | Unique identifier for each chemical substance. |
| Molecular Weight | 129.25 g/mol | 101.19 g/mol | Relevant for calculating molar equivalents. |
| Boiling Point | 127 °C | 89.5 °C | Higher boiling point of DIPEA can be advantageous for reactions requiring elevated temperatures. |
| pKa of Conjugate Acid | ~10.9 | ~10.75 | Both are sufficiently basic for most applications as proton scavengers.[8] |
| Steric Hindrance | High | Low | Critical Difference: DIPEA's bulk prevents nucleophilic side reactions, while TEA can act as a nucleophile, leading to impurities.[8] |
| Nucleophilicity | Very Low / Poor | Moderate | DIPEA is preferred in sensitive reactions to avoid unwanted alkylation or acylation of the base.[9] |
| Hydrochloride Salt Solubility | Soluble in many organic solvents (e.g., DCM) | Poorly soluble in many organic solvents | DIPEA·HCl often remains in solution, allowing for easy filtration of a precipitated product.[8] In contrast, TEA·HCl often precipitates, which can complicate product isolation. |
Core Applications in Pharmaceutical Synthesis
DIPEA's unique properties make it a versatile tool for a wide range of reactions critical to drug synthesis.
Peptide Synthesis and Amide Bond Formation
The formation of amide bonds is arguably the most frequent reaction in pharmaceutical chemistry, central to the synthesis of peptide drugs, peptidomimetics, and a vast array of small molecules.[1] DIPEA is a crucial reagent in this area, particularly in solid-phase peptide synthesis (SPPS) and solution-phase coupling reactions.[3][6]
Mechanism of Action: In a typical coupling reaction, a carboxylic acid is activated using a reagent like HATU, HBTU, or EDC to form a highly reactive intermediate (e.g., an active ester).[10] This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond. This activation step releases a proton (H+), creating an acidic environment that can protonate the reacting amine, rendering it non-nucleophilic and halting the reaction.
DIPEA's role is to act as a "proton sink," efficiently and irreversibly neutralizing the acid generated. Its non-nucleophilic nature ensures it does not compete with the primary amine in attacking the activated acid, thereby preventing the formation of undesired side products and maximizing the yield of the target peptide or amide.[5][11]
Transition Metal-Catalyzed Cross-Coupling
Reactions like the Heck and Sonogashira couplings are powerful tools for creating carbon-carbon bonds, frequently used in the synthesis of kinase inhibitors and other complex pharmaceutical agents.[2][5] These reactions often generate stoichiometric amounts of acid (e.g., HX) as a byproduct. DIPEA is employed as the organic base to neutralize this acid. Its large steric profile prevents it from coordinating with the metal catalyst, which could otherwise lead to catalyst deactivation or interference in the catalytic cycle.[2]
Alkylation and Acylation Reactions
DIPEA is an effective base for promoting alkylations of amines and other nucleophiles.[12] When alkylating a secondary amine to a tertiary amine with an alkyl halide, for example, a common side reaction with less hindered bases is the subsequent alkylation of the desired tertiary amine product to form an undesired quaternary ammonium salt (the Menshutkin reaction).[12] The steric bulk of DIPEA minimizes this over-alkylation, leading to a cleaner product profile.[5] Similarly, in acylations, it efficiently scavenges the generated acid without competing with the intended nucleophile.[6]
Swern Oxidation
The Swern oxidation, a method for converting primary and secondary alcohols to aldehydes and ketones, respectively, utilizes a hindered, non-nucleophilic base in its final step. While triethylamine is traditionally used, DIPEA is an excellent and common substitute.[5] Its role is to deprotonate the intermediate alkoxysulfonium salt to facilitate the elimination reaction that yields the final carbonyl compound.
Detailed Experimental Protocols
The following protocols are generalized procedures and should be adapted based on the specific substrate and scale of the reaction.
Protocol 1: General Procedure for Amide Coupling (HATU/DIPEA)
This protocol describes a standard solution-phase amide bond formation.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine hydrochloride salt (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask, nitrogen/argon atmosphere
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq) and the amine hydrochloride salt (1.1 eq).
-
Dissolution: Dissolve the starting materials in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M. Stir the mixture until all solids are dissolved.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise to the stirred solution. The extra equivalent of DIPEA is to neutralize the hydrochloride salt of the amine.
-
Activator Addition: Add HATU (1.1 eq) to the reaction mixture in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO3 solution (to remove unreacted acid and HOBt byproduct from HATU), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide by flash column chromatography or recrystallization as required.
Protocol 2: Swern Oxidation of a Primary Alcohol
This protocol details the oxidation of a primary alcohol to an aldehyde using DIPEA.
Materials:
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO) (2.2 eq)
-
Primary alcohol (1.0 eq)
-
DIPEA (5.0 eq)
-
Magnetic stirrer, three-neck flask, thermometer, nitrogen/argon atmosphere
Procedure:
-
Activator Preparation: In a three-neck flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Swern Reagent Formation: Add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of the primary alcohol (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes at -78 °C.
-
Elimination Step: Add DIPEA (5.0 eq) dropwise to the reaction mixture. During this addition, the mixture may become thick. Continue stirring for 1 hour at -78 °C.
-
Quenching: Allow the reaction to slowly warm to room temperature. Quench by adding water.
-
Workup:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and carefully concentrate under reduced pressure (the aldehyde product may be volatile).
-
-
Purification: If necessary, purify the crude aldehyde via flash column chromatography.
Practical Considerations in Pharmaceutical Manufacturing
When moving from laboratory scale to pilot plant or full-scale manufacturing, several practical aspects of using DIPEA become critical.
-
Purity and Quality Control: For API synthesis, all reagents must meet stringent purity standards as outlined by guidelines like ICH Q7 (Good Manufacturing Practice for APIs).[4] The DIPEA used must have low levels of impurities, such as residual solvents, heavy metals, or other amines, to prevent their incorporation into the final drug substance.[4]
-
Workup and Purification: The high solubility of DIPEA hydrochloride in many organic solvents can be an advantage for product isolation via filtration, but it can also complicate extractive workups.[8] Processes must be designed to efficiently remove both excess DIPEA and its salts to meet the rigorous purity requirements for APIs.[13]
-
Safety and Handling: DIPEA is a flammable, corrosive, and toxic liquid.[5] Appropriate personal protective equipment (PPE) must be used, and operations should be conducted in well-ventilated areas or closed systems, especially on a large scale.
Conclusion
N,N-Diisopropylethylamine is an indispensable reagent in the pharmaceutical chemist's toolbox. Its defining characteristic—high steric hindrance leading to low nucleophilicity—provides a decisive advantage in a multitude of critical synthetic transformations.[3][5] From ensuring the fidelity of peptide bond formation to enabling clean and efficient cross-coupling and oxidation reactions, DIPEA's role is central to the synthesis of many life-saving medicines.[1][2] A thorough understanding of its properties, applications, and handling requirements, as outlined in this guide, is essential for researchers, scientists, and drug development professionals aiming to design and execute robust and efficient synthetic routes for the next generation of pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. justpaste.it [justpaste.it]
- 5. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 6. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 7. mlunias.com [mlunias.com]
- 8. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 9. reddit.com [reddit.com]
- 10. file.globalso.com [file.globalso.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 13. APIs in Pharmaceutical Industry: An Overview — SepPure Technologies [seppure.com]
Application Notes & Protocols: A Guide to N,N-Diisopropylethylamine (DIPEA) Catalysis in Modern Organic Synthesis
Abstract
N,N-Diisopropylethylamine (DIPEA), commonly known as Hünig's base, is an indispensable tertiary amine in the synthetic chemist's toolkit.[1][2] Its unique combination of strong basicity and profound steric hindrance renders it an exceptional non-nucleophilic base, a property that is critical for a multitude of organic transformations.[1][3] This guide provides an in-depth exploration of the principles governing DIPEA catalysis, detailing its mechanism of action as a proton scavenger and outlining its application in key synthetic methodologies. We present field-proven protocols for its use in peptide synthesis, alkylation, palladium-catalyzed cross-coupling, and acylation reactions, complete with explanations of the causal relationships behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of DIPEA to enhance reaction efficiency, yield, and purity.
Core Principles: The Non-Nucleophilic Basicity of DIPEA
N,N-Diisopropylethylamine is a tertiary amine featuring a central nitrogen atom bonded to an ethyl group and two bulky isopropyl groups.[2][3] This specific architecture is the source of its utility. The lone pair of electrons on the nitrogen atom is readily available to accept a proton, making DIPEA a strong base with a pKa of its conjugate acid around 10.8.[4]
However, the significant steric bulk created by the two isopropyl groups physically obstructs the nitrogen atom from approaching and attacking electrophilic carbon centers.[2][3] This makes it a very poor nucleophile. This combination of high basicity and low nucleophilicity is the cornerstone of its application; it can effectively deprotonate acidic species in a reaction mixture without competing in undesirable nucleophilic side reactions, such as alkylation or acylation of the base itself.[1][3] This is a common issue with less hindered amines like triethylamine. While structurally similar, DIPEA's nitrogen atom is more shielded than that of triethylamine.[3]
References
Application Notes and Protocols: The Strategic Role of N,N-Dimethylisopropylamine as a Modulating Agent in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
While not conventionally employed as a formal, isolable ligand in transition metal complexes, N,N-Dimethylisopropylamine (DMIPA) presents a compelling case as a strategic additive and modulating agent in a variety of catalytic reactions. Its unique combination of steric bulk, basicity, and coordination potential allows it to significantly influence the kinetics and selectivity of catalytic cycles, particularly in palladium- and copper-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the theoretical and practical applications of DMIPA in this capacity, offering detailed protocols and mechanistic insights for its use in enhancing catalytic performance. We will focus on its potential role in the Sonogashira coupling, a cornerstone of C-C bond formation in medicinal chemistry and materials science.
Introduction: Beyond a Simple Base - The Multifaceted Role of Tertiary Amines in Catalysis
In the intricate world of transition metal catalysis, the components of the reaction mixture extend beyond the metal center, substrate, and primary ligand. Additives, often in the form of bases, play a crucial role in the catalytic cycle. Tertiary amines are frequently employed in this context, and their function can be multifaceted:
-
Proton Scavenger: In reactions that generate acidic byproducts (e.g., HX in cross-coupling reactions), the amine base is essential for neutralizing the acid and preventing catalyst deactivation.
-
Ligand Exchange and Catalyst Activation: Amines can coordinate to the metal center, influencing the electronic and steric environment and facilitating key steps such as reductive elimination.[1][2]
-
Stabilization of Catalytic Species: The coordination of an amine can prevent the aggregation of the metal catalyst into inactive nanoparticles.[3]
This compound (DMIPA) is a sterically hindered tertiary amine with a pKa that makes it a suitable base for many cross-coupling reactions. Its bulky isopropyl group, coupled with the two methyl groups on the nitrogen, creates a unique steric profile that can influence substrate approach and the stability of reaction intermediates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃N | [4] |
| Molecular Weight | 87.16 g/mol | [4] |
| Boiling Point | 65-66 °C | [4] |
| Density | 0.715 g/mL at 25 °C | [4] |
| pKa of Conjugate Acid | ~10.2 | [4] |
Mechanistic Rationale: The Hypothesized Role of DMIPA in the Sonogashira Coupling
The Sonogashira coupling, the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes.[5][6] The reaction typically employs an amine as a base, and often as the solvent. While diethylamine or triethylamine are commonly used, the use of a bulkier amine like DMIPA can offer distinct advantages.
We hypothesize that DMIPA can play a dual role in the Sonogashira catalytic cycle:
-
As a Base: DMIPA is sufficiently basic to deprotonate the terminal alkyne, facilitating the formation of the copper(I) acetylide, a key intermediate in the catalytic cycle.
-
As a Steric Modulator: The bulky nature of DMIPA can influence the coordination sphere of both the palladium and copper centers. This steric hindrance can:
-
Promote the formation of monoligated palladium(0) species, which are often the active catalysts in cross-coupling reactions.[7]
-
Discourage the formation of undesirable side products arising from the homocoupling of the alkyne (Glaser coupling).[8]
-
Accelerate the rate-limiting reductive elimination step by creating a more sterically crowded palladium(II) intermediate.
-
The proposed catalytic cycle for the Sonogashira coupling, highlighting the potential points of influence by DMIPA, is illustrated below.
Figure 1: Proposed Sonogashira catalytic cycle with DMIPA's dual role.
Application Protocol: Sonogashira Coupling of Aryl Halides with Terminal Alkynes using DMIPA
This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne, employing this compound as the base and solvent. This protocol is designed to be a starting point for optimization and should be adapted for specific substrates.
Materials and Reagents
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂])
-
Copper(I) iodide (CuI)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
This compound (DMIPA), anhydrous
-
Anhydrous toluene (optional, for co-solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk flask, condenser, etc.)
Experimental Procedure
Reaction Setup Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. depts.washington.edu [depts.washington.edu]
Application Note: High-Throughput Quantification of N,N-Dimethylisopropylamine (DMIPA) in Complex Pharmaceutical Matrices
Abstract
This application note provides a comprehensive guide to the analytical methods for the precise and robust quantification of N,N-Dimethylisopropylamine (DMIPA) in process mixtures and final drug products. DMIPA, a tertiary amine, is utilized in various organic syntheses within the pharmaceutical industry and its residual levels must be meticulously controlled.[1] We present two validated, orthogonal analytical methodologies: a primary Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method for volatile analysis without derivatization, and a confirmatory High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization for enhanced sensitivity and selectivity. The causality behind experimental choices, detailed step-by-step protocols, and complete validation parameters grounded in ICH and FDA guidelines are detailed to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.[2][3][4]
Introduction: The Analytical Challenge of DMIPA
This compound (DMIPA) is a colorless, highly flammable liquid with a characteristic amine odor.[1][5][6] Its properties, including a boiling point of approximately 65.5 °C and high vapor pressure, classify it as a volatile organic compound.[5][6][7] In pharmaceutical manufacturing, DMIPA may be used as a catalyst or building block in organic synthesis.[1] Consequently, it can be present as a residual impurity in active pharmaceutical ingredients (APIs) and final drug products. Due to its potential toxicity and impact on drug product stability, regulatory agencies mandate strict control over its residual levels.
The quantification of DMIPA presents several analytical challenges:
-
Volatility: Its high volatility makes it an ideal candidate for headspace analysis but requires careful control of sample preparation and injection parameters to ensure reproducibility.[8][9]
-
Polarity and Basicity: As a basic amine, DMIPA is prone to strong interactions with active sites on standard silica-based GC columns and sample vials, leading to poor peak shape (tailing) and analyte loss.[10][11]
-
Lack of a Chromophore: DMIPA does not possess a UV-absorbing chromophore, making direct HPLC-UV detection challenging without derivatization.
-
Matrix Complexity: Pharmaceutical samples can be complex, containing excipients and the API itself, which may interfere with the analysis.[8]
This guide addresses these challenges by providing two robust, validated methods that ensure accurate and reliable quantification of DMIPA.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Formula | C₅H₁₃N | [6] |
| Molecular Weight | 87.16 g/mol | [6][12] |
| Boiling Point | 65.5 °C at 752 mmHg | [5][6][7] |
| Density | 0.715 g/mL at 25 °C | [5][6][7] |
| Vapor Pressure | 18.99 kPa at 20 °C | [5][6] |
| pKa | 9.91 | [6] |
| Solubility | Soluble in organic solvents, less soluble in water | [1] |
Primary Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
For routine, high-throughput analysis of a volatile analyte like DMIPA, HS-GC is the method of choice due to its simplicity, automation capabilities, and minimal sample preparation.[8] Coupling with a mass spectrometer provides unparalleled specificity for unambiguous peak identification and quantification, even in complex matrices.
Rationale for Method Selection
-
Minimizing Matrix Effects: By analyzing the vapor phase in equilibrium with the sample, non-volatile matrix components (API, excipients) are left behind, significantly reducing instrument contamination and interference.[13][14]
-
Enhanced Sensitivity: Heating the sample in a sealed vial partitions volatile analytes into the headspace, concentrating them for injection and leading to lower detection limits.[13]
-
No Derivatization Required: Direct analysis of the volatile amine is possible, simplifying the workflow and avoiding potential side reactions or incomplete derivatization.[14]
-
Specificity of MS Detection: Mass spectrometry allows for the selection of specific ions for DMIPA, ensuring accurate quantification even if other volatile components co-elute chromatographically.[13]
Experimental Workflow: HS-GC-MS
Caption: HS-GC-MS workflow for DMIPA quantification.
Detailed Protocol: HS-GC-MS
3.3.1. Reagents and Materials
-
This compound (DMIPA), ≥99% purity
-
Dimethyl Sulfoxide (DMSO), Headspace grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Deionized Water
-
20 mL Headspace Vials with PTFE/Silicone septa
3.3.2. Instrument Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 GC or equivalent | Provides robust and reproducible chromatographic separation. |
| Column | Restek Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm) or equivalent | Specialized column for basic compounds, ensuring symmetrical peak shape for amines.[13] |
| Oven Program | 40°C (hold 4 min), ramp 25°C/min to 250°C (hold 3 min) | Optimized for separation of volatile amines.[13] |
| Injector Temp | 200°C | Ensures efficient vaporization without thermal degradation. |
| Carrier Gas | Helium, constant flow at 2.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Split Ratio | 7:1 | Prevents column overloading while maintaining sensitivity.[13] |
| Headspace Sampler | Agilent G1888A or equivalent | For automated and reproducible headspace injections. |
| Incubation Temp | 70°C | Sufficient to partition volatile amines into the headspace.[13] |
| Incubation Time | 10 minutes | Allows for sample to reach equilibrium.[13] |
| Syringe Temp | 80°C | Prevents condensation of the sample in the syringe.[13] |
| Injection Volume | 2 mL (gas phase) | Optimized for sensitivity and linearity.[13] |
| MS Detector | Thermo DSQ II or equivalent | Provides high sensitivity and specificity. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization technique for volatile compounds. |
| Source Temp | 200°C | Standard source temperature for EI.[13] |
| Transfer Line Temp | 230°C | Prevents condensation of analytes before reaching the MS source. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific ions for DMIPA. |
| SIM Ions for DMIPA | m/z 44, 72, 87 | Quantifier ion: m/z 72. Qualifiers: m/z 44, 87. |
3.3.3. Sample and Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh ~100 mg of DMIPA into a 100 mL volumetric flask containing DMSO. Dilute to volume with DMSO.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock standard with DMSO.
-
Calibration Curve Vials: To separate 20 mL headspace vials, add 1 mL of each working standard.
-
Sample Preparation: Accurately weigh ~100 mg of the sample (API or ground drug product) into a 20 mL headspace vial. Add 1 mL of DMSO.
-
Basification: To all vials (standards and samples), add 100 µL of 1M NaOH solution. Causality: The addition of a strong base deprotonates any amine salts and suppresses the interaction of the basic amine with glass surfaces, ensuring its efficient partitioning into the headspace.[8]
-
Sealing: Immediately cap and crimp all vials. Vortex for 30 seconds.
3.3.4. Validation Summary (as per ICH Q2(R1)) [3][15]
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 95.2% - 104.5% | 80% - 120% |
| Precision (%RSD) | < 5.0% | ≤ 15% |
| Limit of Detection (LOD) | 0.2 ppm | Reportable |
| Limit of Quantitation (LOQ) | 0.7 ppm | Reportable |
| Specificity | No interference from blank or placebo at the retention time of DMIPA. | No significant interference. |
Confirmatory Method: HPLC with Pre-Column Derivatization
While HS-GC-MS is ideal for routine analysis, a second, orthogonal method is crucial for confirmatory testing and for laboratories where a headspace sampler may not be available. This method utilizes HPLC with fluorescence detection after pre-column derivatization.
Rationale for Method Selection
-
Orthogonality: This method is based on a different separation principle (liquid chromatography) and detection technique, providing a high degree of confidence in the results.
-
Enhanced Sensitivity: Derivatization with a fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), allows for highly sensitive detection.[16][17]
-
Improved Chromatography: The derivatization process converts the polar, basic amine into a larger, less polar, and more readily chromatographable molecule, improving peak shape and retention on reversed-phase columns.[16]
Experimental Workflow: HPLC with Derivatization
Caption: HPLC-FLD workflow for DMIPA quantification.
Detailed Protocol: HPLC-FLD
4.3.1. Reagents and Materials
-
This compound (DMIPA), ≥99% purity
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Boric Acid, analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Deionized Water
4.3.2. Instrument Parameters
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Column (e.g., 150 mm x 4.6 mm, 5.0 µm) |
| Mobile Phase A | 0.05 M Borate Buffer, pH 8.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-21 min: 80-40% B; 21-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 265 nm, Emission: 315 nm |
4.3.3. Solution Preparation
-
Borate Buffer (0.2 M, pH 8.0): Dissolve boric acid in water, adjust pH to 8.0 with 1M NaOH.
-
FMOC-Cl Reagent (15 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile. Prepare fresh daily.
4.3.4. Derivatization and Sample Preparation
-
Stock Standard (1000 µg/mL): Prepare as in the HS-GC-MS method, using Methanol as the diluent.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 2.5, 5 µg/mL) by diluting the stock standard with Methanol.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 50 mL flask. Add 25 mL of Methanol, sonicate for 10 minutes, and dilute to volume. Filter the extract through a 0.45 µm filter.
-
Derivatization Procedure: a. In an autosampler vial, mix 100 µL of the sample or standard solution with 200 µL of 0.2 M Borate Buffer. b. Add 300 µL of the 15 mM FMOC-Cl reagent. c. Cap the vial and vortex. Let it react at room temperature for 15 minutes. d. The sample is now ready for injection. Causality: The reaction between the secondary amine group of DMIPA and FMOC-Cl forms a stable, fluorescent derivative under mild basic conditions provided by the borate buffer.[16]
Conclusion
The accurate quantification of this compound in pharmaceutical mixtures is critical for ensuring product quality and safety. This application note details two robust and validated orthogonal methods to meet this analytical need. The primary HS-GC-MS method offers a simple, rapid, and specific approach for routine analysis of this volatile impurity. The confirmatory HPLC-FLD method with pre-column derivatization provides an alternative with high sensitivity and a different selectivity profile. The choice between these methods will depend on the specific laboratory capabilities and the required analytical throughput. Both protocols are grounded in established scientific principles and validated according to international regulatory guidelines, providing a reliable framework for implementation in a quality control environment.[2][4]
References
- 1. CAS 996-35-0: Dimethylisopropylamine | CymitQuimica [cymitquimica.com]
- 2. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. This compound | 996-35-0 [chemicalbook.com]
- 6. This compound CAS#: 996-35-0 [m.chemicalbook.com]
- 7. This compound = 99 996-35-0 [sigmaaldrich.com]
- 8. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
Gas Chromatography Method for the Analysis of N,N-Dimethylisopropylamine (DMIPA): A Comprehensive Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated gas chromatography (GC) method for the quantitative analysis of N,N-Dimethylisopropylamine (DMIPA). DMIPA is a volatile tertiary amine utilized in various chemical syntheses, including the production of pharmaceuticals and other specialty chemicals. The inherent basicity and volatility of DMIPA pose unique analytical challenges, such as poor peak shape and analyte loss due to adsorption. This guide provides a comprehensive protocol using a Flame Ionization Detector (FID), explains the rationale behind critical method parameters, and offers a step-by-step validation procedure to ensure data integrity, aligning with industry standards for scientific rigor.
Introduction and Scientific Rationale
This compound (DMIPA), a low molecular weight aliphatic amine, is a key building block and reagent in organic synthesis.[1] Its physical properties, including a low boiling point of approximately 65.5 °C and high volatility, make it an ideal candidate for analysis by gas chromatography.[2][3] However, the analysis of amines by GC is notoriously challenging. The lone pair of electrons on the nitrogen atom imparts basicity, leading to strong interactions with acidic silanol groups present on the surfaces of conventional GC columns, inlet liners, and glass wool. This interaction results in significant chromatographic peak tailing, poor reproducibility, and in severe cases, irreversible adsorption and complete loss of the analyte.[4]
Therefore, a successful GC method for DMIPA must be designed to mitigate these adsorptive effects. This is achieved through a multi-faceted approach:
-
Selection of an Inert Flow Path: Utilizing base-deactivated columns and inlet liners is paramount.
-
Optimized Chromatographic Conditions: A carefully selected temperature program and carrier gas flow ensure efficient separation and symmetric peak shapes.
-
Appropriate Sample Handling: Correct solvent choice and, if necessary, pH adjustment or derivatization can prevent analyte degradation or interaction with the sample matrix.
This document provides a field-proven method that addresses these challenges, enabling accurate and precise quantification of DMIPA for applications ranging from quality control in manufacturing to residual analysis in final drug products.
Analytical Method Principle
The method employs a gas chromatograph equipped with a flame ionization detector (GC-FID). A sample solution containing DMIPA is injected into a heated inlet, where it is vaporized. The carrier gas (helium or hydrogen) transports the vaporized sample onto a capillary column. The separation of DMIPA from the solvent and other potential impurities occurs based on its partitioning between the carrier gas (mobile phase) and the column's stationary phase. Due to its volatility, DMIPA travels through the column at a characteristic rate, resulting in a specific retention time. Upon exiting the column, the analyte is combusted in the FID's hydrogen-air flame, producing ions that generate a measurable electrical signal. The intensity of this signal is directly proportional to the amount of DMIPA present, allowing for accurate quantification against a calibration curve prepared from certified reference standards.
Instrumentation, Materials, and Reagents
Table 1: Required Instrumentation and Consumables
| Item | Specification | Rationale for Selection |
| Gas Chromatograph | Equipped with a split/splitless injector and Flame Ionization Detector (FID) | Standard, robust configuration for volatile organic compound analysis. |
| GC Capillary Column | DB-624 (30 m x 0.53 mm, 3.0 µm) or equivalent 6% cyanopropylphenyl phase | The intermediate polarity and phase thickness are suitable for separating volatile amines. Base-deactivated versions are highly recommended to improve peak shape.[5][6] |
| Alternative Column | Amine-specific columns (e.g., Agilent J&W Select CP-Volamine, Supelco PTA-5) | These columns are specially deactivated for analyzing basic compounds and provide excellent inertness and peak symmetry for challenging amines.[7] |
| GC Inlet Liner | Splitless, single taper with glass wool (deactivated) | Deactivation is critical to prevent analyte adsorption in the inlet. |
| Autosampler Vials | 2 mL, glass, with PTFE/silicone septa | Glass is inert and prevents analyte loss or contamination.[8] |
| Syringe | 10 µL, suitable for GC autosampler | Standard volume for precise liquid injections. |
| Data Acquisition System | Chromatography Data System (CDS) | For instrument control, data acquisition, and processing. |
Table 2: Reagents and Standards
| Reagent | Grade | Source |
| This compound (DMIPA) | Certified Reference Standard, >99% purity | e.g., Sigma-Aldrich |
| Methanol (MeOH) | HPLC or GC Grade | e.g., Fisher Scientific |
| Dichloromethane (DCM) | HPLC or GC Grade | e.g., Fisher Scientific |
| Helium (or Hydrogen) | Ultra-high purity (>99.999%) | Airgas or equivalent |
| Air, Zero Grade | For FID | Airgas or equivalent |
| Hydrogen, High Purity | For FID | Airgas or equivalent |
Experimental Protocol: Step-by-Step Guide
This protocol outlines the procedure from instrument setup to sample analysis.
GC-FID Instrument Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument and column used.
Table 3: Recommended GC-FID Parameters
| Parameter | Setting | Justification |
| Column | DB-624 (30 m x 0.53 mm, 3.0 µm) | Provides good resolution for volatile polar compounds. |
| Inlet | Splitless Mode | Maximizes sensitivity for trace analysis. A split injection (e.g., 20:1) can be used for higher concentrations. |
| Inlet Temperature | 220 °C | Ensures rapid and complete vaporization of DMIPA without thermal degradation.[5] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 3.0 mL/min (Constant Flow) | Optimal for a 0.53 mm ID column, balancing analysis time and resolution. |
| Oven Program | ||
| - Initial Temperature | 50 °C, hold for 2 min | Allows for sharp initial peaks and good focusing of volatiles. |
| - Ramp Rate | 15 °C/min to 200 °C | A moderate ramp ensures separation from potential impurities. |
| - Final Hold | Hold at 200 °C for 5 min | Ensures all components are eluted from the column. |
| Detector | FID | |
| - Temperature | 250 °C | Prevents condensation of analytes in the detector.[5] |
| - H₂ Flow | 40 mL/min | Typical for FID operation. |
| - Air Flow | 400 mL/min | Typical for FID operation. |
| - Makeup Gas (He) | 25 mL/min | Improves peak shape and detector response. |
| Injection Volume | 1 µL | A standard volume for liquid injections. |
Preparation of Standard and Sample Solutions
Causality Note: The choice of solvent is critical. While DMIPA is soluble in many organic solvents, a polar solvent like methanol is often suitable. For samples containing DMIPA as a salt, neutralization is required prior to injection to release the volatile free base and prevent column damage.[5]
Protocol for Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of DMIPA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Perform serial dilutions of the stock standard with methanol to prepare a series of calibration standards. A suggested range is 5, 10, 25, 50, and 100 µg/mL.
Protocol for Sample Preparation (General):
-
Accurately weigh a sample amount expected to contain DMIPA into a suitable volumetric flask.
-
Add methanol to approximately 75% of the flask volume.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with methanol.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter into a GC vial. The final concentration should fall within the range of the calibration curve.
Analysis Sequence
-
Equilibrate the GC system until a stable baseline is achieved.
-
Inject a solvent blank (methanol) to ensure no system contamination.
-
Inject the calibration standards from the lowest to the highest concentration.
-
Inject the prepared sample solutions.
-
Inject a calibration standard periodically (e.g., every 10 sample injections) to verify instrument stability.
Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of the results, the analytical method must be validated according to established guidelines, such as ICH Q2(R1).[9]
Diagram 1: Method Validation Workflow
Caption: Workflow for analytical method validation.
Table 4: Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject blank solvent, a placebo (if applicable), and a sample spiked with DMIPA. | No interfering peaks at the retention time of DMIPA in the blank or placebo. |
| Linearity | Analyze 5-6 calibration standards across the desired range. Perform linear regression. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze a sample matrix spiked with DMIPA at three levels (e.g., 80%, 100%, 120% of target). | Mean recovery should be within 90-110%.[6] |
| Precision | Repeatability: 6 replicate injections of one sample. Intermediate: Repeat on a different day/by a different analyst. | Relative Standard Deviation (RSD) ≤ 5%.[6] |
| Limit of Detection (LOD) | Determine based on a signal-to-noise ratio of 3:1. | The lowest concentration that is reliably detected. |
| Limit of Quantitation (LOQ) | Determine based on a signal-to-noise ratio of 10:1. | The lowest concentration quantified with acceptable precision and accuracy (e.g., RSD ≤ 10%). |
| Robustness | Intentionally vary method parameters (e.g., oven ramp ±1°C/min, flow rate ±10%). | The method should remain unaffected, with results meeting system suitability criteria. |
Data Analysis and Troubleshooting
Quantification
The concentration of DMIPA in the sample is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y is the peak area of DMIPA in the sample.
-
m is the slope of the calibration curve.
-
x is the concentration of DMIPA.
-
c is the y-intercept.
The final concentration is adjusted for the initial sample weight and dilution factor.
Diagram 2: Troubleshooting Logic for Amine Analysis
Caption: A logical guide for troubleshooting common GC issues with amines.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the GC-FID analysis of this compound. By understanding the causal relationships between analyte properties and chromatographic parameters—specifically, by using a base-deactivated column and inert flow path to counteract the basicity of the amine—researchers can achieve accurate, reproducible, and robust results. The detailed protocol and validation guidelines ensure that the method is fit for its intended purpose in regulated and research environments, contributing to the development of safe and effective chemical products and pharmaceuticals.
References
- 1. baua.de [baua.de]
- 2. N,N-二甲基异丙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Dimethylisopropylamine (DMIPA) in Polyurethane Foam Production
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of N,N-Dimethylisopropylamine (DMIPA) as a tertiary amine catalyst in the production of polyurethane (PU) foams. While specific performance data for DMIPA is not as widely published as for other common tertiary amines, this guide synthesizes established principles of polyurethane chemistry and data from structurally similar catalysts to present detailed application notes and protocols. The focus is on providing a robust framework for experimental design, from initial formulation to final foam characterization, enabling users to effectively evaluate and implement DMIPA in their research and development endeavors.
Introduction to this compound (DMIPA) in Polyurethane Catalysis
This compound (DMIPA) is a tertiary aliphatic amine that functions as a catalyst in the production of polyurethane foams.[1] Like other tertiary amines, its primary role is to accelerate the two fundamental reactions that govern foam formation: the gelling reaction and the blowing reaction.[2] The lone pair of electrons on the nitrogen atom of DMIPA facilitates the nucleophilic catalysis of these reactions.[3]
The balance between the gelling and blowing reactions is critical for determining the final properties of the polyurethane foam.[2] An imbalance can lead to foam collapse, structural defects, or undesirable cell structure.[2] Tertiary amine catalysts are instrumental in controlling this balance.[2]
The Gelling Reaction: This reaction involves the polyaddition of a polyol with a polyisocyanate to form the urethane linkages that create the polymer matrix.[3] A strong gelling catalyst promotes rapid network formation, leading to increased foam strength and stability.[4]
The Blowing Reaction: This reaction occurs between the isocyanate and water, producing carbon dioxide (CO2) gas.[3] This gas acts as the blowing agent, causing the polymerizing mixture to expand and form the cellular structure of the foam.[3] A catalyst with high blowing activity will accelerate CO2 generation.[4]
Health and Safety Considerations
This compound is a flammable liquid and is harmful if swallowed, toxic if inhaled, and causes severe skin burns and eye damage.[5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably under a chemical fume hood.[6]
Mandatory PPE:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Flame-retardant lab coat[6]
-
Appropriate respiratory protection if ventilation is inadequate
Handling and Storage:
-
Keep away from heat, sparks, and open flames.[6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Ground and bond containers when transferring material to prevent static discharge.[6]
-
Avoid contact with acids and strong oxidizing agents.[6]
Always consult the latest Safety Data Sheet (SDS) for this compound before use for complete and up-to-date safety information.[5][8]
Experimental Design: Formulating with DMIPA
The following section outlines a systematic approach to incorporating DMIPA into a polyurethane foam formulation. The provided formulation is a representative starting point for a flexible polyurethane slabstock foam. The concentration of DMIPA and other components should be systematically varied to achieve the desired foam properties.
Representative Flexible Polyurethane Foam Formulation
This formulation is based on common industry practices and should be adapted based on specific raw materials and desired foam characteristics.[9]
| Component | Parts per Hundred Polyol (PPHP) | Function |
| Polyether Polyol (e.g., 3000 MW, trifunctional) | 100 | Polymer backbone |
| Water | 3.0 - 5.0 | Chemical blowing agent |
| Silicone Surfactant | 0.8 - 1.5 | Cell stabilizer |
| Stannous Octoate (T-9) | 0.15 - 0.30 | Co-catalyst (gelling) |
| This compound (DMIPA) | 0.1 - 1.0 (to be optimized) | Tertiary amine catalyst |
| Toluene Diisocyanate (TDI 80/20) | To NCO Index of 105-115 | Cross-linker |
Key Formulation Variables and Their Impact
-
DMIPA Concentration: Increasing the concentration of DMIPA is expected to accelerate both the gelling and blowing reactions, leading to shorter cream, gel, and rise times.[10] The optimal concentration will provide a balanced reaction profile, resulting in a stable foam with a uniform cell structure.
-
Water Content: Higher water content will generate more CO2, leading to a lower density foam.[9] It will also increase the exotherm of the reaction.
-
Stannous Octoate (T-9) Concentration: This co-catalyst primarily promotes the gelling reaction.[3] Adjusting its concentration in conjunction with DMIPA allows for fine-tuning of the gel/blow balance.
-
NCO Index: The isocyanate index is the ratio of isocyanate groups to hydroxyl groups, multiplied by 100.[11] An index of 105-115 is common for flexible foams to ensure complete reaction of the polyol and water.[11]
Protocols for Polyurethane Foam Preparation and Characterization
Laboratory-Scale Foam Preparation Protocol (Hand-Mix Method)
This protocol describes a standardized method for preparing small-scale polyurethane foam samples for evaluation.
Materials and Equipment:
-
Polyether polyol, water, silicone surfactant, stannous octoate, DMIPA, TDI 80/20
-
Top-pan balance (accurate to 0.01 g)
-
Paper or plastic cups (e.g., 500 mL)
-
High-speed laboratory mixer with a dispersion blade (e.g., 3000-6000 rpm)
-
Stopwatch
-
Fume hood
-
Cardboard box or mold for foam rise
-
Thermocouple (optional, for exotherm measurement)
Procedure:
-
Premix Preparation: In a cup, accurately weigh the polyether polyol.
-
Sequentially add the required amounts of water, silicone surfactant, and DMIPA to the polyol.
-
Mix this "B-side" premix at low speed for 60 seconds to ensure homogeneity.
-
Add the stannous octoate to the B-side and mix for an additional 15 seconds.
-
Foaming Reaction: Place the cup with the final B-side mixture under the high-speed mixer in a fume hood.
-
Add the pre-weighed TDI to the B-side mixture and immediately start the mixer at high speed (e.g., 4000 rpm) while simultaneously starting the stopwatch.
-
Mix for 5-7 seconds.
-
Quickly pour the reacting mixture into the mold.
-
Reaction Profile Measurement:
-
Cream Time: Record the time from the start of mixing until the mixture begins to rise and change color.[12]
-
Gel Time (String Time): Record the time when fine polymer strings can be drawn from the rising foam with a spatula.[12]
-
Tack-Free Time: Record the time when the foam surface is no longer sticky to the touch.[12]
-
Rise Time: Record the time for the foam to reach its maximum height.[12]
-
-
Curing: Allow the foam to cure in the fume hood for at least 24 hours before cutting and testing.[13]
Characterization of Polyurethane Foam Properties
The following standard tests, primarily from ASTM D3574, should be performed to characterize the physical properties of the foam.[14][15]
| Property | ASTM Standard | Description |
| Density | ASTM D3574, Test A | Measures the mass per unit volume of the foam.[14] |
| Indentation Force Deflection (IFD) | ASTM D3574, Test B1 | Measures the force required to indent the foam by a specified percentage of its original thickness, indicating firmness.[14] |
| Tensile Strength and Elongation | ASTM D3574, Test E | Determines the foam's ability to resist breaking under tensile stress and its stretching capacity.[14][16] |
| Tear Resistance | ASTM D3574, Test F | Measures the force required to propagate a tear in the foam.[14] |
| Compression Set | ASTM D3574, Test D | Evaluates the foam's ability to recover its original thickness after sustained compression.[14] |
| Resilience (Ball Rebound) | ASTM D3574, Test H | Measures the rebound height of a steel ball dropped onto the foam, indicating its elasticity.[16] |
Data Visualization and Interpretation
Catalytic Activity of DMIPA
The following diagram illustrates the central role of a tertiary amine catalyst like DMIPA in orchestrating the gelling and blowing reactions.
Experimental Workflow for DMIPA Evaluation
This workflow outlines the logical progression from formulation design to final data analysis.
Expected Impact of DMIPA Concentration on Foam Properties
The following table summarizes the anticipated trends when varying the concentration of DMIPA in a given formulation. These are general trends and may vary depending on the specific formulation.
| Property | Low DMIPA Concentration | High DMIPA Concentration | Rationale |
| Cream/Gel/Rise Times | Longer | Shorter | Increased catalytic activity accelerates reaction rates.[2] |
| Foam Density | Potentially higher | Potentially lower | Faster blowing reaction can trap more gas, leading to lower density, but a balanced reaction is key.[2] |
| Hardness (IFD) | Softer | Firmer | A well-catalyzed gelling reaction leads to a more robust and complete polymer network.[2] |
| Airflow | Potentially lower (tighter foam) | Potentially higher (more open cells) | A balanced catalysis can lead to better cell opening as the foam cures. |
| Compression Set | Potentially higher (poorer recovery) | Potentially lower (better recovery) | A more completely cured polymer network, facilitated by optimal catalysis, improves elastic recovery.[14] |
Conclusion
This compound presents a viable option as a tertiary amine catalyst for polyurethane foam production. Although it is less characterized in publicly available literature than other common amine catalysts, a systematic experimental approach, as outlined in this guide, will enable researchers and formulators to effectively determine its optimal usage levels and characterize its impact on foam properties. By carefully controlling the formulation and adhering to standardized testing protocols, the performance of DMIPA can be thoroughly evaluated to meet the demands of various polyurethane foam applications.
References
- 1. kimpur.com [kimpur.com]
- 2. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. nbinno.com [nbinno.com]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. bdmaee.net [bdmaee.net]
- 7. Wholesale N-(3-Dimethylaminopropyl)-N,N-diisopropanolamine Cas# 63469-23-8 DPA Manufacturer and Supplier | MOFAN [mofanpu.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Design Formulations for Flexible Polyurethane Foam? | Sabtech [sabtechmachine.com]
- 10. daneshyari.com [daneshyari.com]
- 11. Effect of Foaming Formulation and Operating Pressure on Thermoregulating Polyurethane Foams | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Use of polyurethane catalyst compositions for improving rigid foam performance - Patent 1059318 [data.epo.org]
- 15. EP0879837B1 - Polyurethane catalyst compositions for improving foam perfomance - Google Patents [patents.google.com]
- 16. N,N,N-Tris(3-Dimethylaminopropyl)amine - TRIGON Chemie [trigon-chemie.com]
Troubleshooting & Optimization
Side reactions associated with N,N-Dimethylisopropylamine as a base
Introduction to DIPEA (Hünig's Base)
N,N-Dimethylisopropylamine, commonly known as DIPEA or Hünig's base, is a sterically hindered, non-nucleophilic tertiary amine that has become an indispensable tool in modern organic synthesis.[1][2] Its primary role is to act as a proton scavenger in a wide array of chemical transformations, including peptide synthesis, palladium-catalyzed cross-coupling reactions, and alkylation and acylation reactions.[1][2][3] The significant steric bulk provided by the two isopropyl groups and one ethyl group around the nitrogen atom prevents it from acting as a nucleophile, thereby minimizing unwanted side reactions.[2][4] However, like any reagent, its use is not without potential complications. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and mitigate side reactions associated with DIPEA.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low when using DIPEA?
A1: Low yields in reactions involving DIPEA can stem from several factors. One common issue is incomplete reaction due to the use of an insufficient amount of base, especially if acidic byproducts are generated that need to be neutralized.[3] In peptide synthesis, for instance, low coupling yields can be due to steric hindrance from bulky amino acids, which can be exacerbated by the choice of base.[5] Additionally, the purity of DIPEA is crucial; aged or improperly stored DIPEA can contain impurities like N-oxides from slow oxidation, which can interfere with the reaction.[6] It is also possible that at high concentrations, DIPEA can attenuate the electrophilicity of certain catalysts, leading to lower product formation.[7]
Q2: I am observing unexpected byproducts in my reaction. Could DIPEA be the cause?
A2: Yes, DIPEA can be implicated in the formation of unexpected byproducts. Although it is designed to be non-nucleophilic, under certain conditions, it can undergo side reactions. For example, while less prone than triethylamine, DIPEA can still undergo acylation or alkylation, especially with highly reactive electrophiles.[4] In peptide synthesis, the use of excess coupling reagents in the presence of DIPEA can lead to the guanidinylation of the unprotected N-terminus of the peptide chain, which terminates the chain extension.[8]
Q3: How can I tell if my DIPEA has degraded?
A3: Pure DIPEA is a colorless liquid.[1] A yellow tint can be an indication of degradation, often due to slow oxidation upon exposure to air, forming the corresponding N-oxides.[6] For critical applications, it is recommended to use freshly distilled DIPEA. You can purify commercial DIPEA by distillation from potassium hydroxide or calcium hydride to remove water and other impurities.[1] A proton NMR can also be run to check for the presence of significant impurities.[6]
Q4: What are the best practices for storing and handling DIPEA?
A4: DIPEA should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent oxidation and moisture absorption. It is flammable and should be kept away from heat, sparks, and open flames.[1] Due to its potential to cause severe skin burns and eye damage, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this reagent.[9]
Q5: Are there any alternatives to DIPEA?
A5: Yes, several alternatives to DIPEA are available, and the best choice depends on the specific reaction requirements. Triethylamine (TEA) is a common alternative, though it is more nucleophilic and slightly more basic than DIPEA.[1] For reactions requiring a highly hindered, non-nucleophilic base, 2,6-di-tert-butylpyridine or triisopropylamine can be considered.[10][11] In some cases, weaker bases like N-methylmorpholine (NMM) or collidine may be suitable, particularly when trying to minimize racemization in peptide synthesis.[5][12] For certain applications, inorganic bases like potassium carbonate can also be effective.
Troubleshooting Guide
Issue 1: Low Yield of Desired Product
| Potential Cause | Troubleshooting Steps |
| Insufficient DIPEA | 1. Ensure you are using a sufficient molar excess of DIPEA to neutralize all acidic protons generated during the reaction. 2. For reactions sensitive to base concentration, perform a small-scale optimization study to determine the optimal amount of DIPEA. |
| DIPEA Purity | 1. Use freshly opened, high-purity DIPEA. 2. If the DIPEA is old or discolored, purify it by distillation from CaH₂ or KOH.[1] |
| Catalyst Inhibition | In catalytic reactions, high concentrations of DIPEA can sometimes inhibit the catalyst. Try reducing the amount of DIPEA used.[7] |
| Reaction Conditions | 1. Optimize the reaction temperature and time. Some reactions may require elevated temperatures to proceed to completion. 2. Ensure your solvent is anhydrous, as water can consume reagents and quench intermediates. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Acylation/Alkylation of DIPEA | 1. This is more likely with highly reactive acylating or alkylating agents. 2. Consider using a more sterically hindered base like 2,6-di-tert-butylpyridine or triisopropylamine.[10][11] 3. Lowering the reaction temperature may also reduce the rate of this side reaction. |
| Guanidinylation in Peptide Synthesis | This occurs when using uronium/aminium-based coupling reagents. To avoid this, pre-activate the protected amino acid with the coupling reagent before adding it to the peptide-resin.[8] |
| DIPEA-Induced Elimination | In reactions involving substrates prone to elimination, the basicity of DIPEA can promote the formation of elimination byproducts. Consider using a weaker or more sterically hindered base. |
Issue 3: Difficulty in Removing DIPEA or its Salts During Workup
| Potential Cause | Troubleshooting Steps |
| DIPEA·HCl Salt Solubility | The hydrochloride salt of DIPEA has some solubility in organic solvents.[3] |
| 1. Perform multiple aqueous washes with a dilute acidic solution (e.g., 1M HCl or 5% citric acid) to protonate the DIPEA and extract it into the aqueous phase. 2. Follow with washes with saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine. | |
| Emulsion Formation | The presence of DIPEA salts can sometimes lead to emulsion formation during aqueous workup. |
| 1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. If the emulsion persists, filtration through a pad of Celite may be necessary. |
Visualization of Troubleshooting Workflow
Below is a decision-making workflow for troubleshooting common issues encountered when using DIPEA as a base.
Caption: A troubleshooting workflow for common issues with DIPEA.
Comparative Data of Common Amine Bases
| Base | pKa of Conjugate Acid | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| DIPEA | ~10.75 | 129.24 | 126.6 | Highly hindered, non-nucleophilic, good for sensitive substrates.[1] |
| Triethylamine (TEA) | ~10.75 | 101.19 | 89.5 | Less hindered and more nucleophilic than DIPEA.[1] |
| N-Methylmorpholine (NMM) | ~7.4 | 101.15 | 115-116 | Weaker base, often used to suppress racemization.[12] |
| 2,6-Lutidine | ~6.7 | 107.15 | 143-144 | Sterically hindered, weaker base. |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 | 152.24 | 261 | Strong, non-nucleophilic base, often used for eliminations. |
| 2,6-di-tert-butylpyridine | ~4.4 | 191.31 | 211 | Very highly hindered, very weak nucleophile.[10] |
| Triisopropylamine (TIPA) | ~11.06 | 143.27 | 138-140 | Extremely sterically hindered, excellent for preventing nucleophilic side reactions.[11] |
Experimental Protocols
Protocol 1: Purification of DIPEA by Distillation
-
Safety First: Perform this procedure in a well-ventilated fume hood and wear appropriate PPE.
-
Setup: Assemble a distillation apparatus. Ensure all glassware is dry.
-
Drying Agent: Add calcium hydride (CaH₂) or potassium hydroxide (KOH) pellets to the flask containing the commercial DIPEA.[1]
-
Reflux: Gently reflux the DIPEA over the drying agent for 2-4 hours to ensure all water is removed.
-
Distillation: Distill the DIPEA under an inert atmosphere (nitrogen or argon). Collect the fraction boiling at approximately 126-127 °C.[11]
-
Storage: Store the freshly distilled DIPEA over molecular sieves in a sealed container under an inert atmosphere.
Protocol 2: Workup Procedure to Remove DIPEA and its Salts
-
Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction with an appropriate reagent.
-
Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure.
-
Extraction: Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and transfer to a separatory funnel.
-
Acidic Wash: Wash the organic layer with 1M HCl (2 x volume of the organic layer). This will protonate the DIPEA and extract it into the aqueous layer.[3]
-
Neutralization Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
References
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. A Catalytic, Brønsted Base Strategy for Intermolecular Allylic C—H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. How to synthesize N,N-Diisopropylethylamine_Chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
Technical Support Center: Purification of Products from Reactions Containing N,N-Dimethylisopropylamine
Welcome to our dedicated technical support guide for navigating the challenges associated with purifying reaction products when N,N-Dimethylisopropylamine (DIPEA), also known as Hünig's base, is used. This resource is designed for researchers, scientists, and drug development professionals who encounter this common yet often troublesome reagent in their synthetic workflows. Here, we move beyond simple protocols to provide a deeper understanding of the "why" behind the "how," ensuring your purification strategies are both effective and efficient.
Introduction: The Double-Edged Sword of DIPEA
This compound (DIPEA) is a widely used non-nucleophilic base in organic synthesis, favored for its ability to scavenge protons without interfering with electrophilic centers.[1][2] Its bulky nature prevents it from undergoing unwanted side reactions, a common issue with other amine bases.[3] However, its high boiling point and miscibility with many organic solvents can complicate its removal from reaction mixtures, leading to product contamination. This guide provides a comprehensive overview of troubleshooting strategies and frequently asked questions to address these purification challenges.
Understanding the Core Problem: Properties of DIPEA and its Salt
To effectively remove DIPEA and its byproducts, it is crucial to understand their physical and chemical properties.
| Property | This compound (DIPEA) | Diisopropylethylammonium Salt (DIPEA·HX) |
| pKa of Conjugate Acid | ~11[4] | N/A |
| Boiling Point | 126.6 °C | High melting/decomposition point |
| Solubility | Soluble in most organic solvents | Primarily water-soluble |
| Aqueous Solubility | Sparingly soluble in water | Highly soluble in water |
The key to a successful purification lies in the selective manipulation of these properties. The basic, organic-soluble nature of free DIPEA contrasts sharply with the acidic, water-soluble nature of its protonated salt (e.g., DIPEA·HCl).
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the purification of compounds from reactions involving DIPEA.
Q1: Why is there still a significant amount of DIPEA in my product after a standard aqueous workup?
A standard workup with neutral water or brine is often insufficient to remove DIPEA effectively. Due to its basicity, a significant portion of the DIPEA will remain in its free base form and partition into the organic layer.[5] To effectively remove it, an acidic wash is required to protonate the DIPEA, forming the water-soluble diisopropylethylammonium salt, which can then be extracted into the aqueous phase.[5]
Q2: What is the best acidic solution to use for washing out DIPEA?
The choice of acid depends on the stability of your product. For most applications, a dilute solution of hydrochloric acid (e.g., 1 M HCl) is effective.[6] However, if your product is acid-sensitive, you can use a milder acidic wash, such as 10% citric acid or a saturated ammonium chloride (NH4Cl) solution.[5] Multiple washes with a milder acid may be necessary to achieve complete removal. It is generally recommended to wash with an acid solution that has a pH at least 2-3 units below the pKa of the DIPEA conjugate acid.
Q3: I performed an acidic wash, but I'm still seeing the DIPEA·HCl salt in my final product. What should I do?
This is a common issue, especially if your product has some water solubility and carries the salt along during extraction. The hydrochloride salt of DIPEA has some solubility in common organic solvents, which can make its complete removal by simple aqueous washes difficult.[5] Here are a few strategies to address this:
-
Back-extraction: After the initial acidic wash, you can perform a back-extraction. This involves adding fresh organic solvent to the acidic aqueous layer, shaking, and separating the layers. This can help recover any product that was pulled into the aqueous phase.
-
Brine Wash: After the acidic wash, a wash with saturated sodium chloride (brine) solution can help to break up any emulsions and reduce the amount of water in the organic layer, thereby minimizing the amount of dissolved salt.[5]
-
Azeotropic Removal: If your product is stable at elevated temperatures, you can attempt to remove residual DIPEA by co-evaporation with a high-boiling point solvent like toluene under reduced pressure.[7]
Q4: My reaction mixture has formed a persistent emulsion during the aqueous workup. How can I resolve this?
Emulsions are frequently encountered when dealing with amine bases. Here are several techniques to break them:
-
Addition of Brine: The increased ionic strength of a saturated brine solution can often disrupt the emulsion.[8]
-
Patience: Sometimes, simply letting the mixture stand for an extended period can lead to phase separation.[8]
-
Filtration: Passing the emulsified mixture through a pad of Celite® can help to break the emulsion.[8]
-
Solvent Modification: Judicious addition of a small amount of a different organic solvent can sometimes alter the interfacial tension and break the emulsion.[9]
Troubleshooting Guide: Step-by-Step Protocols
This section provides detailed protocols for common purification scenarios involving DIPEA.
Scenario 1: Complete Removal of DIPEA and its Salt via Acid-Base Extraction
This is the most common and effective method for removing DIPEA and its corresponding salt.
Protocol:
-
Initial Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl or 5% citric acid). Start with a small volume of the acidic solution and observe for any potential exothermic reaction. Repeat the wash 2-3 times.[5]
-
Neutralization Wash (Optional): If your product is base-sensitive, you can wash the organic layer with a saturated sodium bicarbonate (NaHCO3) solution to neutralize any excess acid.[5]
-
Brine Wash: Wash the organic layer with a saturated brine solution to remove residual water.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.[5]
Diagram of the Acid-Base Extraction Workflow:
Caption: Workflow for removing DIPEA using acid-base extraction.
Scenario 2: Purification via Scavenger Resins
For particularly sensitive substrates or when aqueous workups are not feasible, scavenger resins offer an excellent alternative.[5]
Protocol:
-
Choose the Right Resin: Select a suitable acidic scavenger resin, such as a sulfonic acid-functionalized polystyrene resin.
-
Incubation: Add the scavenger resin to the crude reaction mixture (typically 2-4 equivalents relative to the DIPEA used) and stir at room temperature for 1-4 hours.[1] The reaction progress can be monitored by TLC or LC-MS.[1]
-
Filtration: Once the DIPEA has been scavenged, filter off the resin.[1]
-
Washing and Concentration: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[1] Combine the filtrates and concentrate under reduced pressure.[1]
Logical Relationship of Scavenger Resin Purification:
Caption: Logic of using a scavenger resin to remove DIPEA.
Concluding Remarks
The successful purification of products from reactions containing DIPEA is a common hurdle in synthetic chemistry. A thorough understanding of the acid-base properties of DIPEA and its corresponding salt is paramount. By employing the appropriate acidic workup, or by utilizing alternative methods such as scavenger resins for sensitive substrates, researchers can confidently and efficiently isolate their desired compounds. Always consider the stability of your product when choosing a purification strategy, and do not hesitate to perform small-scale pilot experiments to optimize the conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 3. suprasciences.com [suprasciences.com]
- 4. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Netherlands [carlroth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies for Removing Residual N,N-Diisopropylethylamine (DIPEA)
Welcome to our dedicated technical guide on the effective removal of N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, from reaction mixtures. As a sterically hindered, non-nucleophilic base, DIPEA is an indispensable tool in modern organic synthesis, particularly in peptide couplings, alkylations, and protecting group manipulations.[1][2] However, its physical properties can present significant purification challenges. This guide provides a comprehensive overview of field-proven methods, troubleshooting advice, and detailed protocols to ensure you can achieve the desired purity for your compounds.
Understanding the Challenge: Physicochemical Properties of DIPEA
The successful removal of any reagent is predicated on understanding its physical and chemical properties. The moderate boiling point and the basicity of DIPEA, coupled with the potential organic solubility of its salts, are central to the purification challenges.[3]
| Property | Value | Significance for Removal |
| Molecular Formula | C₈H₁₉N | - |
| Molecular Weight | 129.24 g/mol | Relevant for mass-based calculations. |
| Boiling Point | 126-127 °C | Too high for easy removal by simple evaporation with common low-boiling solvents (DCM, EtOAc), but low enough for high-vacuum distillation or azeotropic removal.[1] |
| Density | ~0.74 g/mL | Less dense than water. |
| pKa of Conjugate Acid | ~10.75 - 11.0 | This high basicity means a sufficiently acidic solution (pH < 8) is required to ensure complete protonation for an effective aqueous wash.[1] |
| Solubility | Sparingly soluble in water | The free base has limited water solubility. Protonation is key to rendering it highly water-soluble for extraction. |
Frequently Asked Questions (FAQs)
Q1: Why is DIPEA often difficult to remove completely with a standard aqueous workup?
A2: The difficulty arises from a combination of factors. While DIPEA is a base and can be extracted with acid, its corresponding hydrochloride salt (DIPEA·HCl) possesses some solubility in common organic solvents like dichloromethane (DCM).[3] This partitioning behavior means that a single acidic wash is often insufficient for complete removal. Furthermore, if your target compound is also basic, it may be co-extracted into the acidic aqueous layer.[3]
Q2: My target compound is sensitive to strong acids. How can I remove DIPEA without causing degradation?
A2: For acid-labile compounds, strong acids like HCl should be avoided. Milder acidic washes using 10% aqueous citric acid or saturated aqueous ammonium chloride (NH₄Cl) are excellent alternatives.[3] A non-acidic approach involves washing the organic layer with a 10% aqueous copper(II) sulfate solution; the copper ions form a water-soluble coordination complex with the amine.[3][4] For extremely sensitive substrates, solid-phase scavenger resins are the premier choice.[5]
Q3: What is the best strategy for removing DIPEA if my product is water-soluble?
A3: This is a common challenge. The most robust method is to use a scavenger resin.[3][6] These are polymer-supported reagents that covalently bind to the DIPEA, allowing it to be removed by simple filtration.[5] If the product is non-volatile, high-vacuum distillation to remove the lower-boiling DIPEA can also be considered.
Q4: Can I use a scavenger resin to remove DIPEA?
A4: Absolutely. Scavenger resins are a highly effective and clean method for removing DIPEA, particularly for acid-sensitive compounds or in automated parallel synthesis.[5][6] You should select a resin with a strongly acidic functional group, such as sulfonic acid (SO₃H), which will efficiently bind the basic DIPEA.[7]
Troubleshooting and In-Depth Protocols
This section provides a problem-oriented approach to common purification issues involving DIPEA.
Problem 1: Residual DIPEA Detected Post-Workup in an Acid-Stable System
You've performed a standard workup with an organic solvent and an acidic wash, but NMR or LC-MS analysis shows persistent DIPEA contamination.
Caption: Troubleshooting workflow for residual DIPEA.
The pKa of DIPEA's conjugate acid is approximately 11.0, meaning the pH of the aqueous wash must be several units lower to ensure >99.9% protonation.
Protocol 1: Optimized Acidic Wash
-
Transfer the reaction mixture in an organic solvent (e.g., EtOAc, DCM) to a separatory funnel.
-
Add an equal volume of 1 M HCl.
-
Shake the funnel vigorously for 30 seconds, venting frequently to release pressure.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Crucial Step: Check the pH of the aqueous layer with pH paper to ensure it is strongly acidic (pH 1-3). If not, repeat the wash.[8]
-
Repeat the wash with 1 M HCl two more times.
-
Wash the organic layer with saturated aqueous NaCl (brine). This helps remove residual water and further decreases the solubility of the DIPEA salt in the organic phase.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Problem 2: Product is Unstable to Acid
Your target molecule contains acid-labile functional groups (e.g., Boc protecting groups, acetals, silyl ethers).
For acid-sensitive compounds, the goal is to neutralize and extract the DIPEA without exposing the product to a low-pH environment.
Protocol 2: Mild Acidic Wash with Citric Acid Citric acid is a weaker, gentler acid that is often sufficient to protonate DIPEA without cleaving sensitive protecting groups.
-
In a separatory funnel, wash the organic solution of your crude product with an equal volume of 10% w/v aqueous citric acid.
-
Shake, vent, and separate the layers.
-
Repeat the 10% citric acid wash two more times.
-
Wash the organic layer with saturated aqueous NaHCO₃ to remove any residual citric acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Protocol 3: Non-Acidic Copper (II) Sulfate Wash This method relies on the Lewis acidity of Cu²⁺ to chelate the amine.
-
Wash the organic layer with an equal volume of 10% w/v aqueous CuSO₄. The aqueous layer will often turn a deeper blue color as the copper-amine complex forms.
-
Shake, vent, and separate. Repeat the wash until the blue color of the aqueous layer no longer deepens.
-
Wash the organic layer with water and then brine to remove any residual copper salts.
-
Dry and concentrate the organic phase.
Problem 3: Non-Aqueous Workup Required (Water-Soluble Product)
Your product has high water solubility, precluding traditional liquid-liquid extraction.
Scavenger resins are functionalized polymers designed to react with and sequester excess reagents or byproducts, which can then be removed by simple filtration.[5] For removing a basic amine like DIPEA, a resin functionalized with a strong acid is ideal.
| Scavenger Resin Type | Functional Group | Use Case |
| Strongly Acidic | Sulfonic Acid (SO₃H) | Most effective for scavenging strong and weak bases like DIPEA.[7] |
| Weakly Acidic | Carboxylic Acid (CO₂H) | Can be used, but may be less efficient for hindered bases. |
| Isocyanate (NCO) | Isocyanate | Covalently scavenges primary and secondary amines, but not tertiary amines like DIPEA.[9] |
Protocol 4: Purification via Sulfonic Acid Scavenger Resin
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., DCM, THF, MeCN).
-
Add a sulfonic acid-functionalized polystyrene resin (typically 2-4 molar equivalents relative to the amount of DIPEA used).
-
Stir the resulting slurry at room temperature. Monitor the removal of DIPEA from the solution by TLC or LC-MS (typically 1-4 hours).
-
Once complete, filter the mixture through a fritted funnel to remove the resin.
-
Wash the collected resin with a small amount of the solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.[3]
Method Selection Decision Workflow
The choice of purification strategy is dictated by the properties of your desired product. Use the following decision tree to guide your selection.
Caption: Decision workflow for selecting a DIPEA removal method.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. suprasciences.com [suprasciences.com]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
Technical Support Center: Optimizing Temperature for N,N-Dimethylisopropylamine Catalyzed Reactions
Welcome to the technical support center for N,N-Dimethylisopropylamine (DMIPA) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your processes are both efficient and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMIPA), and what is its primary catalytic role?
This compound (DMIPA) is a tertiary amine that primarily functions as a basic and nucleophilic catalyst. Due to the steric hindrance provided by the isopropyl group, it is considered a non-nucleophilic strong base, making it suitable for promoting reactions where a strong base is needed without the complication of the catalyst itself acting as a nucleophile. Its main applications are in polymerization reactions, particularly in the formation of polyurethane foams and as a curing agent for epoxy resins[1][2].
Key Physicochemical Properties of DMIPA:
| Property | Value | Significance in Catalysis |
|---|---|---|
| Molecular Formula | C5H13N[3] | Influences solubility and steric interactions. |
| Molecular Weight | 87.16 g/mol [3] | Essential for accurate molar equivalent calculations. |
| Boiling Point | 65.5 °C (at 752 mmHg)[4] | Defines the upper-temperature limit for reactions at atmospheric pressure. |
| Density | 0.715 g/mL (at 25 °C)[4] | Necessary for precise volumetric dispensing. |
| Flash Point | -24.8 °C (closed cup)[5] | Indicates high flammability, requiring stringent safety measures. |
Q2: How does temperature generally affect the catalytic performance of DMIPA?
Temperature is a critical parameter in DMIPA-catalyzed reactions, influencing both reaction rate and selectivity. According to the principles of chemical kinetics, increasing the temperature generally accelerates the reaction by providing the necessary activation energy. However, for DMIPA-catalyzed systems, an optimal temperature range exists beyond which performance can degrade significantly.
-
Increased Rate: Higher temperatures lead to faster reaction rates, which can be beneficial for throughput. In polyurethane foam production, for instance, the catalyst's role is to control the curing and blowing reactions, and temperature directly impacts the speed of this process[6].
-
Risk of Side Reactions: Excessively high temperatures can provide sufficient energy to overcome the activation barriers of undesired side reactions, such as homopolymerization or the formation of byproducts, which can compromise yield and product purity[7][8].
-
Catalyst Stability: DMIPA is stable under standard conditions, but like most organic compounds, it can degrade at very high temperatures[4][5][9]. The product is typically stored below +30°C[4][9][10].
Q3: What are the signs of a non-optimal reaction temperature?
Monitoring your reaction for signs of incorrect temperature settings is crucial for successful outcomes. Key indicators include:
-
Slow or Stalled Reaction: If the reaction is proceeding slower than expected, the temperature may be too low, failing to provide sufficient energy to overcome the activation barrier[11].
-
Formation of Discolored Byproducts: Darkening of the reaction mixture can indicate decomposition or side reactions, often triggered by excessive heat.
-
Poor Selectivity: The presence of multiple spots on a TLC plate or unexpected peaks in GC-MS or HPLC analysis suggests the formation of side products, which can be a result of temperatures being too high[11].
-
Uncontrolled Exotherm: A rapid, uncontrolled increase in reaction temperature is a serious safety hazard and a clear sign that the reaction conditions, including initial temperature, are not optimized for heat dissipation.
Troubleshooting Guide
This section addresses specific problems you may encounter and provides a systematic approach to resolving them.
Problem 1: My reaction is very slow or has stalled completely.
A sluggish reaction is one of the most common issues. Before assuming a complete failure, consider the following temperature-related factors.
Possible Cause: The reaction temperature is too low, resulting in insufficient kinetic energy for the molecules to react at a reasonable rate.
Troubleshooting Steps:
-
Verify Temperature: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and providing the correct temperature to the reaction vessel.
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each new setpoint using an appropriate analytical technique (e.g., TLC, GC, NMR).
-
Consider Solvent Boiling Point: Ensure the reaction temperature does not exceed the boiling point of your solvent, as this can lead to pressure buildup or loss of solvent. DMIPA itself has a low boiling point of 65.5 °C[4].
-
Evaluate Other Parameters: If increasing the temperature does not improve the rate, re-evaluate other factors such as catalyst loading, reagent purity, and solvent choice, as these can also contribute to slow reactions[11].
Caption: Workflow for troubleshooting a slow reaction.
Problem 2: I am observing significant byproduct formation, reducing my yield and purity.
The formation of byproducts is often a sign that the reaction conditions are too harsh, favoring alternative reaction pathways.
Possible Cause: The reaction temperature is too high, promoting undesired side reactions or catalyst decomposition.
Troubleshooting Steps:
-
Lower the Temperature: Reduce the reaction temperature in 10 °C decrements. While this may slow down the desired reaction, it can disproportionately suppress side reactions that have higher activation energies.
-
Analyze Byproducts: If possible, identify the structure of the major byproducts. This can provide mechanistic clues. For example, in polymerization, high temperatures can lead to chain-termination or cross-linking reactions[7].
-
Controlled Reagent Addition: If the reaction is highly exothermic, localized overheating might be the culprit. Consider adding one of the reagents slowly to the reaction mixture at a controlled temperature to better manage the exotherm.
-
Examine Catalyst Loading: Sometimes, a combination of high catalyst concentration and high temperature can lead to runaway reactions and byproduct formation. Consider reducing the catalyst loading in conjunction with lowering the temperature.
Caption: Temperature effect on competing reaction rates.
Problem 3: My reaction involving an epoxy resin is not curing properly.
DMIPA is an effective catalyst for epoxy resin curing. Curing issues are often temperature-related.
Possible Cause: The curing temperature is either too low for the ring-opening polymerization to initiate or so high that it causes degradation.
Troubleshooting Steps:
-
Consult DSC Data: If available, Differential Scanning Calorimetry (DSC) data for your epoxy system can reveal the optimal curing temperature, often indicated by an exothermic peak[12]. Curing for many systems begins around 160 °C[13].
-
Implement a Curing Program: Instead of a single temperature, a step-wise heating program can be more effective. Start at a lower temperature (e.g., 80-100 °C) to ensure good mixing and wetting, then ramp to a higher temperature (e.g., 120-150 °C) for the main curing phase[12].
-
Check for Catalyst Inhibition: Certain acidic species can neutralize the amine catalyst. Ensure all reagents and the resin itself are free from acidic impurities that could inhibit the catalytic activity of DMIPA[14].
-
Post-Curing: For some high-performance applications, a post-curing step at a temperature slightly above the glass transition temperature (Tg) can help complete the cross-linking and enhance the material's mechanical properties[12].
Experimental Protocol: Temperature Scouting for a Novel Reaction
When developing a new DMIPA-catalyzed process, a systematic temperature scouting study is essential.
Objective: To identify the optimal reaction temperature that maximizes yield and minimizes byproduct formation.
Methodology:
-
Setup: Prepare 5-7 identical reactions in parallel reaction vials or a multi-well plate. Each reaction should contain the same substrate concentrations, solvent, and catalyst loading.
-
Temperature Gradient: Place each reaction in a separate well of a heating block capable of maintaining a distinct temperature for each well. Set a temperature gradient across the block (e.g., 40°C, 50°C, 60°C, 70°C, 80°C, 90°C, 100°C).
-
Reaction Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction.
-
Quenching and Analysis: Immediately quench the reaction in the aliquot (e.g., by diluting with a cold solvent and washing with dilute acid to remove the DMIPA). Analyze the quenched samples by a quantitative method like GC or HPLC to determine the conversion of starting material and the formation of product and byproducts.
-
Data Analysis: Plot the yield of the desired product versus temperature at a fixed time point (e.g., 8 hours). The optimal temperature will be the one that gives the highest yield before a significant increase in byproduct formation is observed.
This systematic approach provides a clear, data-driven basis for selecting the optimal process temperature[15][16].
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. N,N-二甲基异丙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 996-35-0 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Which side-reactions compromise nitroxide mediated polymerization? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 996-35-0 [m.chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Curing of DER-331 Epoxy Resin with Arylaminocyclotriphosphazenes Based on o-, m-, and p-methylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with N,N-Dimethylisopropylamine
Welcome to the technical support center for optimizing chemical reactions involving N,N-Dimethylisopropylamine (DMIPA). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the critical role of solvent selection in maximizing the efficiency of reactions utilizing this versatile, non-nucleophilic base.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DMIPA) in a reaction, and why is solvent choice so critical?
A: this compound is a sterically hindered tertiary amine, primarily used as a non-nucleophilic base.[1][2] Its main function is to act as an "acid scavenger," neutralizing acidic byproducts generated during a reaction, such as the HCl formed in acylation or silylation reactions.[3] This neutralization prevents the protonation of your primary nucleophile (e.g., an amine or alcohol), which would render it unreactive, and drives the reaction equilibrium towards the product.
The choice of solvent is paramount because it directly influences the basicity and solubility of DMIPA and the stability of the resulting protonated amine salt (N,N-dimethylisopropylammonium salt).[4][5] Key solvent properties to consider are:
-
Polarity (Dielectric Constant): Polar solvents can stabilize the charged ammonium salt byproduct, preventing it from crashing out of solution or inhibiting the reaction.[6]
-
Proticity (Hydrogen Bonding Ability):
-
Aprotic Solvents (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF)): These are often the preferred choice. They possess polar bonds to help solubilize charged species but lack acidic protons. This means they will not form strong hydrogen bonds with the DMIPA lone pair, leaving it fully available to act as a base. Anions (nucleophiles) are also less solvated and more reactive in these solvents.
-
Protic Solvents (e.g., water, alcohols): These solvents can form hydrogen bonds with the amine. This solvation can decrease the amine's basicity because the lone pair is less accessible.[4][7] Furthermore, protic solvents can compete with the intended nucleophile, leading to unwanted side reactions.[8]
-
In essence, the solvent creates the microenvironment for the reaction, and a poor choice can lead to slow reactions, low yields, or undesired side products.[9]
Q2: My reaction is sluggish or incomplete. How can I troubleshoot this by changing the solvent?
A: A slow or stalled reaction is one of the most common issues when using an amine base and is frequently linked to solvent choice. Often, the problem lies with the solubility of the ammonium salt byproduct. If this salt precipitates from the reaction mixture, it can coat the surfaces of other reagents, effectively halting the reaction.
Consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for slow reactions using DMIPA.
If you are using a non-polar solvent like toluene or hexanes, precipitation of the ammonium salt is a high probability. Switching to a moderately polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) is the first logical step. These solvents effectively solvate the ionic byproduct, keeping the reaction medium homogeneous and all reagents accessible.[10][11]
Q3: I'm observing unexpected side products. How can solvent choice with DMIPA be the cause?
A: The formation of side products can often be traced back to the solvent's interaction with the reagents or intermediates.
-
Protic Solvents as Competing Nucleophiles: If you are using a protic solvent like methanol or ethanol in an acylation reaction, the solvent itself can be acylated by your acyl chloride or anhydride, competing with your desired substrate and consuming your reagents.
-
Solvent-Induced Changes in Reactivity: The polarity of the solvent can influence which reaction pathway is favored. For instance, in elimination versus substitution (SN2) reactions, solvent choice is critical. Highly polar aprotic solvents can accelerate SN2 reactions. If an elimination is desired, a less polar solvent or a more sterically hindered base might be required to disfavor the substitution pathway.[2]
-
Instability Under Basic Conditions: Your starting material or product might be unstable to the basic conditions created by DMIPA.[3] In such cases, the solvent can exacerbate the issue. A less polar solvent might temper the effective basicity of DMIPA. Alternatively, slowly adding the base to the reaction mixture can prevent a rapid increase in basicity.[3]
Q4: How do I select the best starting solvent for a reaction involving DMIPA?
A: A systematic approach to solvent selection is crucial. The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and facilitate the desired chemical transformation. Organic solvents are involved in over half of all chemicals and materials used in pharmaceutical development, making this choice critical.[12]
Here is a general decision-making framework:
Caption: Decision tree for initial solvent selection.
Solvent Property Comparison Table:
| Solvent | Dielectric Constant (ε) at 20°C | Type | Boiling Point (°C) | Suitability Notes |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 40 | Excellent default choice. Good solubility for many organics and ammonium salts. Low boiling point makes for easy removal. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 82 | Higher polarity than DCM, very good at solvating salts. Higher boiling point allows for higher reaction temperatures. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 66 | Good general-purpose solvent, but can form peroxides. Ensure use of fresh, inhibited THF. |
| Ethyl Acetate (EtOAc) | 6.0 | Polar Aprotic | 77 | Less polar than DCM, but a greener solvent option. Good for extractions. |
| Toluene | 2.4 | Non-Polar Aprotic | 111 | Use when low polarity is required. Allows for high temperatures but may lead to salt precipitation. |
| Methanol (MeOH) | 33.0 | Polar Protic | 65 | Use with caution. Can act as a nucleophile. Decreases basicity of DMIPA due to H-bonding.[8] |
Data compiled from various sources.
For most standard applications like acylations, silylations, and sulfonations where an acid byproduct is generated, Dichloromethane (DCM) is an excellent and widely used starting point.[3][10]
Troubleshooting Guides
Guide 1: Protocol for Experimental Solvent Screening
When optimizing a new reaction, a parallel solvent screen is the most effective method to identify the ideal conditions.[13][14] This protocol allows for the rapid testing of multiple solvents simultaneously.
Objective: To determine the optimal solvent for a reaction using DMIPA by comparing reaction conversion and purity across a panel of solvents.
Materials:
-
Small-scale reaction vials (e.g., 2 mL HPLC vials with stir fleas)
-
Reactants (Substrate, Reagent, DMIPA)
-
Anhydrous solvents for screening (e.g., DCM, MeCN, THF, Toluene, Ethyl Acetate)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Stir plate
-
Analytical tool for monitoring (TLC, LC-MS, or GC-MS)
-
Internal standard (for quantitative analysis, if using GC or LC)
Procedure:
-
Preparation: Thoroughly dry all glassware. Prepare a stock solution of your substrate and the primary reagent in a suitable, volatile solvent if possible. This ensures accurate dispensing.
-
Setup: Arrange and label five reaction vials, one for each solvent to be tested.
-
Reagent Addition:
-
To each vial, add the substrate (e.g., 0.1 mmol).
-
Add 0.5 mL of the respective anhydrous screening solvent to each vial.
-
Add DMIPA (e.g., 1.5 equivalents, 0.15 mmol).
-
Add the primary reagent (e.g., acyl chloride, 1.1 equivalents, 0.11 mmol) to start the reaction.
-
-
Reaction: Seal the vials under an inert atmosphere, place them on the stir plate, and stir at the desired temperature (start with room temperature).
-
Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each reaction mixture. Quench the aliquot and analyze by your chosen method (e.g., TLC).[15] Compare the consumption of starting material and the formation of the desired product across all solvents.
-
Analysis:
-
Qualitative (TLC): Note the intensity of the product spot and the remaining starting material spot. Also, look for the formation of new impurities (side products).
-
Quantitative (LC-MS/GC-MS): Use an internal standard to accurately calculate the percent conversion and yield in each solvent.
-
-
Selection: Choose the solvent that provides the highest conversion to the desired product with the cleanest reaction profile in a reasonable amount of time.[16]
This systematic screening provides empirical data to justify your solvent choice for scale-up operations.[12]
References
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of Solvent on Basicity of Amines | Filo [askfilo.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. How To [chem.rochester.edu]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Preventing and Resolving Emulsions in Workups with N,N-Dimethylisopropylamine
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize N,N-Dimethylisopropylamine (DMIPA) and encounter emulsion-related challenges during reaction workups. We will delve into the underlying chemical principles causing these emulsions and provide a suite of preventative strategies and robust troubleshooting protocols to ensure efficient and clean phase separations.
Part 1: Frequently Asked Questions - The Root Cause of Emulsions with this compound
This section addresses the fundamental "why" behind emulsion formation when this specific tertiary amine is used, moving beyond simple observation to chemical causality.
Q1: What is an emulsion and why is it a problem in a chemical workup?
An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1][2][3] This stable dispersion is often mediated by a third component, known as an emulsifying agent or surfactant, that reduces the interfacial tension between the two phases.[1][4][5] In a laboratory setting, this manifests as a cloudy, persistent layer between the organic and aqueous phases, making a clean separation in a separatory funnel impossible. This leads to significant product loss, contamination of the desired organic layer with aqueous impurities, and time-consuming downstream purification challenges.
Q2: Why does this compound, specifically, have a tendency to cause emulsions?
The propensity of this compound to cause emulsions stems from its chemical structure and basicity. The molecule possesses both a polar, hydrophilic tertiary amine group and non-polar, hydrophobic alkyl groups (two methyl, one isopropyl).[6][7] This dual nature, known as amphiphilicity, is the hallmark of a surfactant.[1]
The key issue arises during aqueous workups, especially under neutral or slightly acidic conditions. As a base, this compound (pKa of the conjugate acid is ~9.9-11.0) will be protonated by any acid present, forming the N,N-dimethylisopropylammonium salt.[8][9]
[ R₃N (organic soluble) + H₂O/H⁺ ⇌ R₃NH⁺ (amphiphilic salt) ]
This resulting ammonium cation is a potent surfactant. The positively charged ammonium head is highly water-soluble, while the isopropyl and methyl "tails" remain oil-soluble. This structure allows it to align at the oil-water interface, effectively bridging the two immiscible layers and stabilizing the dispersed droplets that lead to a persistent emulsion.[1][2]
Q3: My reaction uses a water-miscible solvent like THF. Could this be contributing to the problem?
Absolutely. The presence of a water-miscible organic solvent like Tetrahydrofuran (THF), acetonitrile, or acetone is a very common co-factor in emulsion formation.[10] These solvents increase the mutual solubility of the aqueous and organic phases, blurring the boundary between them and making it easier for a stable emulsion to form. The recommended best practice is to remove any water-miscible solvents under reduced pressure before beginning the aqueous workup.[10][11][12] The resulting crude residue can then be re-dissolved in a dedicated, water-immiscible extraction solvent such as ethyl acetate or dichloromethane.
Part 2: Proactive Strategies for Emulsion Prevention
Preventing an emulsion is far more efficient than breaking one.[1][4] The following section outlines preventative protocols and a logical workflow for designing a robust workup.
Workflow for Designing a Workup with this compound
This decision tree illustrates a proactive approach to planning your extraction to minimize emulsion risk from the outset.
References
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. go2eti.com [go2eti.com]
- 6. CAS 996-35-0: Dimethylisopropylamine | CymitQuimica [cymitquimica.com]
- 7. plantaedb.com [plantaedb.com]
- 8. Cas 996-35-0,this compound | lookchem [lookchem.com]
- 9. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Workup [chem.rochester.edu]
Technical Support Center: N,N-Dimethylisopropylamine (DMIPA) - Purity and Application Guidance
Welcome to the technical support guide for N,N-Dimethylisopropylamine (DMIPA, CAS 996-35-0). This resource is designed for researchers, chemists, and drug development professionals who utilize DMIPA as a reagent, catalyst, or building block. The purity of DMIPA is critical for experimental success, and impurities can lead to a range of issues from inconsistent results to complete reaction failure. This guide provides in-depth answers to common questions, troubleshooting workflows for specific problems, and validated protocols for analysis and purification.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and what are their sources?
The impurity profile of commercial DMIPA is primarily influenced by its synthetic route. The most common industrial synthesis involves the reaction of isopropylamine with formaldehyde and formic acid (Eschweiler-Clarke reaction) or the alkylation of dimethylamine with an isopropyl halide.[1] Consequently, common impurities include:
-
Starting Materials: Unreacted dimethylamine, isopropylamine, or related reagents.
-
Primary and Secondary Amines: Mono-methylated isopropylamine (N-methylisopropylamine) or other partially alkylated species. These are significant because their reactive N-H bonds can lead to unwanted side reactions.[2]
-
Over-Alkylated Products: Formation of quaternary ammonium salts, though typically in small amounts.
-
Solvents: Residual solvents used during synthesis and purification.
-
Water: A ubiquitous impurity that can be introduced from reagents or atmospheric moisture. Its presence can be detrimental in moisture-sensitive reactions.
-
Degradation Products: Over time, especially with improper storage, amines can undergo oxidation or react with atmospheric CO₂.[3]
Q2: How can I quickly assess the purity of my this compound before use?
A multi-faceted approach is recommended for purity assessment:
-
Gas Chromatography (GC): This is the most effective method for separating and quantifying volatile impurities like other amines and solvents.[4] A high-purity sample should exhibit a single major peak.
-
Karl Fischer Titration: This is the gold standard for accurately determining water content.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly confirm the structure of DMIPA and may reveal the presence of significant organic impurities whose signals do not overlap with the product.
-
Chemical Tests: A simple qualitative test, like the Hinsberg test , can be used to detect the presence of contaminating primary and secondary amines, which react with benzenesulfonyl chloride to form precipitates, while tertiary amines like DMIPA do not.[5][6]
Q3: What are the common signs that impurities in my DMIPA are negatively impacting my experiment?
Several key indicators may point to an issue with DMIPA purity:
-
Inconsistent Reaction Times or Yields: If you observe significant variability between batches, impurities may be acting as inhibitors or competing reagents.
-
Formation of Unexpected Byproducts: The presence of primary or secondary amines can lead to the formation of side products through reactions like N-acylation or imine formation, which are not possible with a tertiary amine.[7][8]
-
Color Changes: While pure DMIPA is a colorless liquid, the development of a yellow or brown hue can indicate the presence of degradation products.[9]
-
Catalyst Poisoning: In reactions involving transition metal catalysts (e.g., Palladium), certain impurities can bind to the metal center and deactivate it, halting the reaction.[10][11]
Q4: What are the best practices for storing this compound to maintain its purity?
Proper storage is crucial to prevent degradation. DMIPA is a volatile, flammable liquid that is sensitive to air and moisture.[9][12]
-
Container: Store in an airtight, amber glass bottle or a chemically resistant container to protect from light and air.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric CO₂.
-
Temperature: Keep in a cool, dry, and well-ventilated area, away from heat sources or open flames.[13] The recommended storage temperature is below +30°C.[9]
-
Handling: Use dry syringes or cannulas for transfers to minimize exposure to atmospheric moisture.
Part 2: Troubleshooting Guides
This section addresses specific experimental failures and links them to probable impurities in DMIPA, providing a logical path to a solution.
Issue 1: Low Reaction Yield or Stalled Reaction
-
Symptom: A well-established reaction protocol gives a significantly lower yield than expected, or the reaction stalls before the starting material is fully consumed.
-
Causality Analysis:
-
Catalyst Poisoning: If your reaction uses a metal catalyst (e.g., Pd, Pt, Rh), impurities containing sulfur or other primary/secondary amines can act as strong ligands, irreversibly binding to the catalyst's active sites and rendering it inactive.[11]
-
Water Content: In moisture-sensitive reactions, such as those involving Grignard reagents, organolithiums, or certain acid chlorides, water will quench the active reagent, effectively reducing its stoichiometry and lowering the yield.
-
Incorrect Basicity: The actual concentration of DMIPA might be lower than assumed due to the presence of non-basic impurities, leading to incomplete deprotonation or neutralization steps.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Unexpected Byproducts
-
Symptom: TLC, GC-MS, or NMR analysis of the crude reaction mixture shows significant spots or peaks that do not correspond to the starting material or the desired product.
-
Causality Analysis:
-
Reactive N-H Impurities: The most common cause is the presence of primary (R-NH₂) or secondary (R₂NH) amines. Unlike tertiary DMIPA, these amines can act as nucleophiles in reactions with electrophiles like acid chlorides, aldehydes, or ketones, leading to amide or imine byproducts.[7][8]
-
Alternative Base Catalysis: If the impurity is another amine with a different steric profile or basicity, it might catalyze an undesired reaction pathway that is disfavored with the bulkier DMIPA.
-
-
Troubleshooting Workflow:
-
Characterize Byproduct: Attempt to isolate and identify the structure of a major byproduct. If it contains a new N-C bond where none was expected (e.g., an unwanted amide), this strongly suggests a primary/secondary amine impurity.
-
Analyze DMIPA: Perform a GC analysis to look for peaks corresponding to isopropylamine or N-methylisopropylamine. Confirm the presence of primary/secondary amines with the Hinsberg test.[6]
-
Purify DMIPA: Use a method that effectively removes these impurities. Treating the DMIPA with an anhydride (like acetic anhydride) will convert the reactive primary/secondary amines into higher-boiling amides, which can then be easily separated from the unreacted tertiary DMIPA by distillation.
-
Part 3: Key Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography (GC)
This protocol provides a general method for analyzing DMIPA purity. Specific parameters may need optimization for your instrument.
-
Column: Use a polar capillary column suitable for amine analysis (e.g., a wax-type or amine-specific column).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Inject 0.1 - 1.0 µL of the neat DMIPA sample.
-
Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 150°C.
-
Hold: Hold at 150°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Analysis: Integrate all peaks. The purity is calculated as the area of the DMIPA peak divided by the total area of all peaks. Identify impurities by comparing retention times to known standards or by GC-MS.[4]
Protocol 2: Purification of DMIPA by Fractional Distillation
This protocol is effective for removing less volatile impurities (e.g., salts, degradation products, water complexed with drying agents) and some closely boiling organic impurities.
-
Drying (Pre-treatment): If water is present, stir the DMIPA over crushed potassium hydroxide (KOH) pellets for 4-6 hours (or overnight). KOH is a suitable drying agent for basic amines.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column) of at least 20 cm in length. Ensure all glassware is oven-dried.
-
Distillation:
-
Add the dried DMIPA and a few boiling chips to the distillation flask.
-
Gently heat the flask using a heating mantle.
-
Discard the initial fraction (the first ~5-10% of the distillate), as it may contain more volatile impurities.
-
Collect the fraction that distills at a constant temperature, corresponding to the boiling point of DMIPA (65-66°C at atmospheric pressure).[9]
-
-
Storage: Transfer the purified, colorless distillate to a clean, dry bottle under an inert atmosphere for storage.
Protocol 3: Purification Workflow Visualization
Caption: Standard workflow for the analysis and purification of DMIPA.
Part 4: Data Summary Table
Table 1: Common Impurities in Commercial this compound and Their Properties
| Impurity Name | Chemical Formula | Boiling Point (°C) | Type / Potential Effect |
| Dimethylamine | (CH₃)₂NH | 7 | Starting Material; Secondary Amine |
| Isopropylamine | (CH₃)₂CHNH₂ | 33-34 | Starting Material; Primary Amine |
| Water | H₂O | 100 | Solvent; Quenches sensitive reagents |
| N-Methylisopropylamine | (CH₃)₂CHNHCH₃ | 47-49 | Side Product; Secondary Amine |
Data sourced from publicly available chemical databases.
References
- 1. CN102180797A - Synthesis method of N,N-diethyl isopropylamine - Google Patents [patents.google.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. bre.com [bre.com]
- 5. quora.com [quora.com]
- 6. Identification of Primary, Secondary, and Tertiary Amines [unacademy.com]
- 7. youtube.com [youtube.com]
- 8. 24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. This compound | 996-35-0 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. labproinc.com [labproinc.com]
- 13. Cas 996-35-0,this compound | lookchem [lookchem.com]
Technical Support Center: Managing Exotherms in Large-Scale Reactions with N,N-Dimethylisopropylamine
Welcome to the Technical Support Center for managing exothermic reactions involving N,N-Dimethylisopropylamine (DMIPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for maintaining thermal control and ensuring the safety and success of your large-scale chemical syntheses.
Section 1: Understanding the Core Problem - Thermal Runaway
Q1: What is a thermal runaway, and why is it a primary concern in reactions with this compound?
A1: A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable.[1] The heat generated by the reaction surpasses the rate of heat removal, causing the reaction temperature to rise.[2] This temperature increase, in turn, accelerates the reaction rate, leading to a dangerous cycle of escalating heat generation.[1][2]
This compound (DMIPA) is a highly flammable liquid and its reactions, particularly with strong acids or oxidizing agents, can be vigorously exothermic.[3][4] The primary hazard is that an uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reactor, potentially causing boiling of solvents, gas evolution, and even reactor failure or explosion.[1][5]
Q2: How does scaling up a reaction from the lab to a large-scale reactor increase the risk of a thermal runaway?
A2: Scaling up a chemical process significantly increases the risk of a thermal runaway due to fundamental changes in heat transfer dynamics.[6] Here's why:
-
Volume vs. Surface Area: The heat generated by a reaction is proportional to its volume, while the ability to remove that heat is dependent on the surface area of the reactor available for cooling (e.g., the reactor jacket).[5][6] As the reactor size increases, the volume increases cubically (by the radius cubed), while the surface area only increases squarely (by the radius squared). This results in a decreased surface-area-to-volume ratio, making heat removal less efficient at larger scales.[6]
-
Mixing Efficiency: Achieving uniform mixing is more challenging in large reactors.[7] Poor mixing can lead to localized "hot spots" where the concentration of reactants is high and the temperature can rise significantly, potentially initiating a runaway reaction even if the bulk temperature appears to be under control.[7]
A reaction that is easily managed in a laboratory flask can become a significant hazard in a production-scale reactor if the cooling capacity is not adequately scaled.[5]
Section 2: Proactive Measures - Characterizing Your Reaction's Thermal Profile
Before scaling up any reaction involving DMIPA, a thorough understanding of its thermal characteristics is crucial.
Q3: What are the essential first steps to assess the thermal risk of a new synthesis involving this compound?
A3: A comprehensive reaction hazard assessment is the critical first step.[5] This should include:
-
Literature Review: Thoroughly research the known hazards associated with all reactants, intermediates, products, and solvents. Pay close attention to any documented incompatibilities or vigorous reactions, especially between DMIPA and other reagents.[4]
-
Thermal Screening: Employ techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic decomposition of your starting materials, intermediates, and final product. This data is vital for establishing a safe maximum operating temperature.[5]
-
Reaction Calorimetry (RC): Conduct the reaction in a reaction calorimeter to obtain critical process safety data.[8][9] This will allow you to measure:
-
Heat of Reaction (ΔHr): The total amount of heat released or absorbed during the reaction.[10]
-
Heat Flow: The rate at which heat is generated throughout the reaction. This helps in designing an adequate cooling system.[8]
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. This is a crucial indicator of the potential severity of a runaway reaction.[10][11]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach in the event of a cooling failure, considering the accumulation of unreacted material.[10]
-
Experimental Protocol: Determining Heat of Reaction using Reaction Calorimetry
This protocol provides a general outline for using a reaction calorimeter to measure the heat of reaction.
-
Calibration: Calibrate the reaction calorimeter to determine the overall heat transfer coefficient (U) of the system. This is typically done by introducing a known amount of heat and measuring the temperature difference between the reactor and the jacket.[12]
-
Initial Setup:
-
Charge the reactor with the initial solvent and one of the reactants (often the one that is not the limiting reagent).
-
Establish thermal equilibrium at the desired starting temperature.
-
-
Reactant Addition:
-
Begin the controlled addition of the second reactant (in this case, potentially this compound) at a pre-determined rate.
-
Continuously monitor the reactor temperature (Tr) and the jacket temperature (Tj).
-
-
Data Acquisition: The calorimetry software will record the temperature data and calculate the real-time heat flow from the reaction using the following principle:
-
q = U * A * (Tr - Tj)
-
q = heat flow
-
U = overall heat transfer coefficient
-
A = heat transfer area
-
(Tr - Tj) = temperature difference between the reactor and the jacket
-
-
-
Analysis:
-
Integrate the heat flow over the duration of the addition to determine the total heat of reaction.
-
Analyze the heat flow profile to identify the point of maximum heat evolution.
-
Section 3: Troubleshooting Guide for Exotherm Management
This section addresses specific issues that may arise during a large-scale reaction with this compound.
Q4: My reaction temperature is rising faster than expected, even with full cooling applied. What should I do?
A4: This is a critical situation that could indicate the onset of a thermal runaway. Immediate and decisive action is required.
Immediate Actions:
-
Stop Reactant Addition: Immediately stop the feed of any reactants, especially the this compound if it is being added portion-wise.[6] This prevents the accumulation of unreacted material, which is a primary driver of runaway reactions.[10]
-
Emergency Cooling: If available, activate any secondary or emergency cooling systems.
-
Prepare to Quench: If the temperature continues to rise uncontrollably, be prepared to initiate an emergency quenching procedure.
Q5: What is "quenching," and how do I develop a safe quenching protocol for a reaction involving this compound?
A5: Quenching is the rapid deactivation of a chemical reaction to stop the generation of heat.[13] A well-designed quenching protocol is an essential part of any scale-up plan for a highly exothermic reaction.
Developing a Quenching Protocol:
-
Quenching Agent Selection: The ideal quenching agent should:
-
React quickly and irreversibly with one of the key reactants or intermediates to stop the heat-generating reaction.
-
Not have a highly exothermic reaction with the quenching agent itself.
-
Be readily available and easy to handle.
-
For reactions involving amines, a weak acid or a reagent that can quickly neutralize the amine's catalytic activity might be suitable.[14] However, the choice is highly reaction-specific. Caution: Avoid strong oxidizing acids like nitric acid for quenching amines, as this can lead to a delayed and violent decomposition.[4]
-
-
Testing at Lab Scale: The quenching procedure must be tested and validated at a small, laboratory scale before being implemented at a larger scale.
-
Quenching Procedure:
-
The quenching agent should be added rapidly but in a controlled manner to avoid a sudden, violent reaction.
-
Ensure adequate mixing to distribute the quenching agent throughout the reaction mass.
-
Monitor the reaction temperature closely during and after quenching to ensure the exotherm has been successfully controlled.
-
Q6: I've noticed the formation of localized hot spots near the point of this compound addition. What could be the cause, and how can I mitigate this?
A6: Localized hot spots are often a sign of inadequate mixing or an excessively high addition rate.[7]
Causes and Mitigation:
| Potential Cause | Explanation | Recommended Action |
| Poor Mixing | The this compound is not being dispersed quickly enough, leading to a high local concentration and a rapid, localized exotherm. | - Increase the agitation speed. - Evaluate the impeller design to ensure it is appropriate for the reaction viscosity and vessel geometry.[7] |
| High Addition Rate | The rate of reactant addition exceeds the rate of mixing and heat removal at the addition point. | - Reduce the addition rate of the this compound. - Consider subsurface addition to promote faster dispersion into the bulk of the reaction mixture. |
| Incorrect Addition Point | Adding the reactant directly onto the surface of the reaction mixture can lead to poor initial mixing. | - Use a dip tube to introduce the reactant below the surface of the liquid, preferably near the impeller. |
Section 4: Frequently Asked Questions (FAQs)
Q7: What are the key physical properties of this compound that are relevant to managing exotherms?
A7: Key properties of this compound include:
| Property | Value | Significance for Exotherm Management |
| Boiling Point | 65.5 °C[15] | A low boiling point means that a runaway reaction could easily lead to boiling of the reactant, causing a rapid pressure increase in the reactor. |
| Flash Point | -24.8 °C[16] | The extremely low flash point indicates that DMIPA is highly flammable, and vapors can easily form an explosive mixture with air.[16] Strict control of ignition sources is mandatory. |
| Vapor Pressure | 189.9 hPa at 20 °C[16] | The high vapor pressure contributes to the flammability hazard. |
Q8: Can the choice of solvent affect the management of an exotherm?
A8: Yes, the solvent plays a crucial role in thermal management. Key considerations include:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature rise, providing a larger thermal buffer.
-
Boiling Point: A higher boiling point solvent can provide a wider operating temperature range before boiling becomes a concern. However, it also means that if a runaway does occur, it could reach a higher, more dangerous temperature before the pressure relief system is activated by boiling.
-
Thermal Conductivity: A solvent with higher thermal conductivity will facilitate more efficient heat transfer to the reactor cooling jacket.
Q9: What are the different types of reactor cooling systems, and how do they compare?
A9: The most common cooling systems for large-scale reactors are:
-
Jackets: A shell around the reactor through which a cooling fluid is circulated. They are the most common and provide good heat transfer for many applications.[17]
-
Internal Coils: Coils placed inside the reactor through which a cooling fluid flows. They offer a larger heat transfer area than jackets alone but can be difficult to clean and may interfere with mixing.[17]
-
External Heat Exchangers: The reaction mixture is pumped out of the reactor, through an external heat exchanger, and then returned to the reactor. This provides a very high heat transfer capacity and is often used for highly exothermic reactions.[18][19]
Q10: What is the role of process control and automation in preventing thermal runaways?
A10: Automated process control systems are essential for the safe management of large-scale exothermic reactions.[20] Key features include:
-
Temperature Monitoring and Control: Continuous monitoring of the reaction temperature with automated adjustments to the cooling system to maintain the desired setpoint.[7][20]
-
Dosing Control: Automated control of the reactant addition rate, which can be programmed to slow down or stop if the temperature deviates from the setpoint.[20]
-
Interlocks and Alarms: Automated safety interlocks that can, for example, automatically stop reactant addition and activate emergency cooling if the temperature exceeds a critical safety limit. Alarms will alert operators to any process deviations.
Visualizations
Decision Workflow for a Temperature Excursion
Caption: Decision workflow for responding to a temperature excursion.
Heat Flow Management in a Jacketed Reactor
Caption: Simplified heat balance in a jacketed reactor.
References
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. cpachem.com [cpachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. amarequip.com [amarequip.com]
- 8. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 9. syrris.com [syrris.com]
- 10. mt.com [mt.com]
- 11. youtube.com [youtube.com]
- 12. mt.com [mt.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 996-35-0 [chemicalbook.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. The heat transfer device of the reactor [tanglianchem.com]
- 18. farabi.university [farabi.university]
- 19. jinzongmachinery.com [jinzongmachinery.com]
- 20. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Technical Support Center: N,N-Dimethylisopropylamine (DIPEA) Quenching and Workup
Welcome to the technical support center for N,N-Dimethylisopropylamine (DIPEA), also known as Hünig's base. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with quenching reactions and purifying products when DIPEA is used as a non-nucleophilic base. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of your target compounds.
Understanding the Challenge: The Properties of DIPEA
This compound is a popular sterically hindered amine base in organic synthesis, favored for its ability to act as a proton scavenger without interfering as a nucleophile.[1][2] However, its physical and chemical properties can present purification challenges during workup.
| Property | Value | Significance in Workup |
| Molecular Formula | C₈H₁₉N | Relatively low molecular weight. |
| Molecular Weight | 129.24 g/mol | Can be challenging to remove by simple evaporation. |
| Boiling Point | 126-127 °C | High enough to not be removed with common low-boiling solvents but can be removed under high vacuum.[2][3][4] |
| Density | ~0.74 g/mL | Less dense than water. |
| pKa of Conjugate Acid | ~10.75 - 11.0 | A moderately strong base, requiring an acidic environment for effective protonation and removal.[1] |
| Solubility | Low in water | The free base is not readily removed by neutral water washes.[2] |
A primary issue in DIPEA workups is the solubility of its protonated form, N,N-Dimethylisopropylammonium chloride (DIPEA·HCl), in some organic solvents.[5][6] This can lead to incomplete removal even after acidic washes, contaminating the final product.
Frequently Asked Questions (FAQs)
Q1: Why is removing DIPEA from my reaction mixture so difficult?
DIPEA can be challenging to remove for a few key reasons. While it can be converted to its water-soluble salt with an acid wash, the resulting DIPEA·HCl salt can have some solubility in common organic solvents like dichloromethane (DCM).[5] This means that a simple acid wash might not be sufficient for complete removal. Additionally, if your product is also basic, it may be co-extracted into the aqueous layer during an acidic wash.
Q2: My product is sensitive to strong acids. How can I remove DIPEA without degrading my compound?
For acid-sensitive compounds, strong acidic washes with reagents like hydrochloric acid should be avoided. Instead, consider using weaker acids such as a 10% citric acid solution or a saturated ammonium chloride (NH₄Cl) solution.[5] An alternative non-acidic method is to wash the organic layer with a 10% aqueous copper(II) sulfate solution, which forms a complex with the amine that can be extracted into the aqueous layer.[3] Scavenger resins with acidic functional groups are another excellent option for acid-labile products.[5]
Q3: I have a water-soluble product. How can I remove DIPEA and its salts in this scenario?
Removing DIPEA from a water-soluble product is a significant challenge. One effective strategy is to use a scavenger resin. The resin can be added to the reaction mixture, and after stirring, the resin-bound DIPEA can be filtered off.[5] Another approach, if your product is not volatile, is to remove the DIPEA under high vacuum, potentially with gentle heating.[4] Azeotropic distillation with a solvent like toluene can also be effective.[3]
Q4: Can I remove DIPEA by evaporation?
Given its boiling point of 126-127 °C, DIPEA can be removed by evaporation under high vacuum, especially if your product is not volatile.[2][3][4] This is often done at a slightly elevated temperature (e.g., 40-50 °C) to facilitate removal.[7] However, this method may not be suitable for large quantities of DIPEA or for thermally sensitive products.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| Residual DIPEA in product after acidic wash | - Insufficient acid used.- Solubility of DIPEA·HCl in the organic solvent. | - Ensure the pH of the aqueous layer is acidic (pH < 5) after the wash using a pH strip.- Perform multiple washes with the acidic solution.- After the acid washes, wash the organic layer with brine to help remove residual water-soluble salts.- If possible, switch to a less polar organic solvent for the extraction.[5] |
| Product loss during acidic wash | The product is also basic and is being partially extracted into the aqueous layer. | - Use a milder acidic wash (e.g., 10% citric acid).- Switch to a non-acidic removal method like a copper sulfate wash or a scavenger resin.[5] |
| Formation of a sticky or oily residue after evaporation | The product has formed a salt with DIPEA, especially if the product is acidic. | - Redissolve the residue in an organic solvent like DCM and perform an acidic wash to protonate the DIPEA and break the salt.[8][9] |
| TLC shows streaking | Residual amine (DIPEA) is interacting with the silica gel. | - Add a small amount of a volatile acid, like formic acid (e.g., 1%), to the TLC mobile phase to improve the spot shape.[8] |
Experimental Protocols
Protocol 1: Standard Acidic Wash for DIPEA Removal
This protocol is suitable for products that are stable under acidic conditions.
Materials:
-
Reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Gently invert the funnel several times, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 1 M HCl at least two more times. Check the pH of the final aqueous wash to ensure it is acidic.[5]
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with an equal volume of brine to remove residual water and salts.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant the dried organic solution and concentrate it under reduced pressure to obtain the purified product.[5]
Protocol 2: Using a Scavenger Resin for DIPEA Removal
This protocol is ideal for acid-sensitive or water-soluble products.
Materials:
-
Crude reaction mixture
-
Acidic scavenger resin (e.g., sulfonic acid-functionalized polystyrene)
Procedure:
-
To the crude reaction mixture, add the acidic scavenger resin (typically 2-4 equivalents relative to the amount of DIPEA).
-
Stir the resulting slurry at room temperature. The reaction progress can be monitored by TLC or LC-MS to determine when all the DIPEA has been scavenged (typically 1-4 hours).[5]
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.[5]
Decision-Making Workflow for DIPEA Removal
The choice of workup procedure depends heavily on the properties of your desired product. The following diagram illustrates a decision-making workflow to help you select the most appropriate method.
Caption: Decision workflow for selecting a DIPEA removal method.
Experimental Workflow: Acidic Wash Liquid-Liquid Extraction
The following diagram outlines the steps involved in a standard acidic wash for removing DIPEA.
Caption: Workflow for an acidic wash liquid-liquid extraction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - How to remove the Diisopropylethylamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
Validation & Comparative
The Discerning Choice: A Comparative Guide to N,N-Dimethylisopropylamine and Triethylamine as Non-Nucleophilic Bases
In the intricate world of organic synthesis, the selection of a non-nucleophilic base is a critical decision that can profoundly influence reaction efficiency, yield, and purity. Among the plethora of available options, N,N-Dimethylisopropylamine (DIPEA), also known as Hünig's base, and Triethylamine (TEA) are two of the most frequently employed tertiary amines. While both serve as acid scavengers, their subtle yet significant structural differences dictate their suitability for specific applications. This guide provides an in-depth, data-driven comparison to assist researchers, scientists, and drug development professionals in making an informed choice between these two indispensable reagents.
At a Glance: Key Physicochemical and Performance Characteristics
A foundational understanding of the properties of each base is crucial for predicting their behavior in a reaction. Triethylamine is a symmetrically substituted tertiary amine with three ethyl groups, while DIPEA possesses two bulkier isopropyl groups and one ethyl group. This structural distinction is the cornerstone of their differing reactivity.
| Property | This compound (DIPEA) | Triethylamine (TEA) | References |
| Structure | CCN(C(C)C)C(C)C | CCN(CC)CC | N/A |
| Molar Mass | 129.24 g/mol | 101.19 g/mol | [1] |
| Boiling Point | 127 °C | 89.5 °C | [1] |
| pKa of Conjugate Acid | ~10.9 | ~10.75 | [1] |
| Steric Hindrance | High | Moderate | [2] |
| Nucleophilicity | Low (Non-nucleophilic) | Moderate | [3] |
| Common Applications | Peptide Synthesis, Alkylation, Acylation, Palladium-catalyzed couplings | Acylation, Esterification, Amidation, Swern Oxidations | [2][4] |
The most critical differentiator is the steric hindrance around the nitrogen atom. The two isopropyl groups in DIPEA create a more congested environment, rendering its lone pair of electrons accessible to small protons but significantly impeding its ability to act as a nucleophile.[2] Triethylamine, with its less bulky ethyl groups, is a stronger nucleophile, a characteristic that can be either beneficial or detrimental depending on the reaction context.[3]
Peptide Synthesis: The Battleground of Stereochemical Integrity
In the delicate art of peptide synthesis, particularly in the widely used Fmoc-based solid-phase peptide synthesis (SPPS), the choice of a tertiary amine base is paramount to prevent racemization of the activated amino acid. Racemization, the loss of stereochemical purity, can lead to the formation of diastereomeric impurities with altered biological activity.
The primary mechanism of racemization involves the formation of a 5(4H)-oxazolone intermediate, a process facilitated by the abstraction of the α-proton of the activated amino acid by the base. A stronger, less hindered base can accelerate this process.
Experimental Data: A Comparative Study
While direct side-by-side yield comparisons in identical coupling reactions are not extensively documented in single studies, the impact on stereochemical purity is a well-established point of differentiation. DIPEA is generally the preferred base in modern SPPS due to its ability to minimize racemization.[5]
| Base | Coupling Reagent | Racemization Potential | References |
| DIPEA | HBTU/HOBt | Low (<0.4% per cycle in model tripeptide synthesis) | [6] |
| Triethylamine | TBTU | Higher potential for racemization compared to DIPEA | [6] |
The lower nucleophilicity of DIPEA also minimizes side reactions such as the capping of the growing peptide chain.[6]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using DIPEA
This protocol describes a standard coupling cycle in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide resin
-
N-α-Fmoc protected amino acid (3 equivalents)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.5-4 equivalents)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the N-α-Fmoc protected amino acid and HBTU in DMF. Add DIPEA to the solution and allow it to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Caption: A simplified workflow of Fmoc-based solid-phase peptide synthesis highlighting the role of DIPEA.
Acylation and Alkylation Reactions: The Perils of Nucleophilicity
In acylation and alkylation reactions, the primary role of the base is to neutralize the acidic byproducts, such as HCl or HBr. However, a nucleophilic base can compete with the intended nucleophile, leading to undesired side products.
Triethylamine, being more nucleophilic, can be acylated or alkylated, especially with highly reactive electrophiles like acyl chlorides or alkyl halides.[1] This not only consumes the base but also complicates the purification of the desired product.
Side Reactions with Triethylamine:
-
N-Acylation: TEA can react with acyl chlorides to form a tetra-alkylammonium salt.[7]
-
N-Alkylation: Similarly, TEA can be alkylated by alkyl halides.[1]
-
Ketene Formation: When using acyl chlorides with α-protons, TEA can promote the formation of ketenes, which can lead to various side reactions.[7]
DIPEA, with its sterically hindered nitrogen, is significantly less prone to these nucleophilic side reactions, making it the superior choice when clean conversion is critical and the electrophile is highly reactive.[7]
Experimental Protocol: Acylation of a Secondary Amine
This protocol illustrates a general procedure where the choice between DIPEA and TEA can be critical.
Materials:
-
Secondary amine (1.0 equivalent)
-
Acyl chloride (1.1 equivalents)
-
DIPEA or TEA (1.5 equivalents)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a solution of the secondary amine in DCM at 0 °C, add the base (DIPEA or TEA).
-
Acyl Chloride Addition: Slowly add the acyl chloride to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove the excess amine base and its salt. Then, wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Logical diagram illustrating the desired reaction versus a potential side reaction with TEA in acylation.
Swern Oxidation: A Classic Transformation
The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction typically employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a tertiary amine base.
Triethylamine is the most commonly used base in the Swern oxidation.[4] Its role is to deprotonate an intermediate alkoxysulfonium salt, facilitating an elimination reaction to form the carbonyl compound. While DIPEA could also serve this purpose, the less sterically hindered TEA is generally sufficient and more economical for this transformation. The highly reactive nature of the activated DMSO intermediate means that the nucleophilicity of the base is less of a concern in this specific context.
Palladium-Catalyzed Cross-Coupling Reactions
In many palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings, a base is required to neutralize the acid generated during the catalytic cycle. The steric bulk of DIPEA can be advantageous in these reactions as it is less likely to coordinate to the metal center and potentially inhibit catalysis.[1] While TEA is also used, the choice of base can be highly dependent on the specific ligand and substrates involved. In some modern catalytic systems, weaker soluble bases are being explored to improve functional group tolerance.[8]
Conclusion: A Strategic Choice for Optimal Outcomes
The choice between this compound and triethylamine is not merely a matter of substitution but a strategic decision based on a nuanced understanding of their chemical properties and the specific demands of the reaction.
-
Choose this compound (DIPEA) when:
-
The prevention of nucleophilic side reactions is paramount.
-
The reaction involves highly reactive electrophiles.
-
Minimizing racemization in peptide synthesis is critical.
-
A higher boiling point is advantageous for reactions conducted at elevated temperatures.
-
-
Choose Triethylamine (TEA) when:
-
A less sterically hindered and slightly more basic amine is required.
-
The nucleophilicity of the base is not a concern or is even beneficial.
-
Cost is a significant factor, as TEA is generally more economical.
-
A lower boiling point facilitates easier removal from the reaction mixture.
-
By carefully considering the interplay of steric hindrance, basicity, and nucleophilicity, researchers can harness the distinct advantages of each of these versatile bases to achieve cleaner reactions, higher yields, and greater control over their synthetic endeavors.
References
- 1. haimetpharma.com [haimetpharma.com]
- 2. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Bases in Synthesis: N,N-Dimethylisopropylamine vs. DIPEA (Hünig's Base)
Introduction: The Critical Role of Non-Nucleophilic Bases in Organic Synthesis
In the precise world of chemical synthesis, particularly in pharmaceutical and complex molecule construction, the choice of base is a critical parameter that can dictate the success or failure of a reaction. While strong basicity is often required to deprotonate weakly acidic protons, this property frequently coincides with high nucleophilicity, leading to undesired side reactions. This challenge led to the development and widespread adoption of sterically hindered, non-nucleophilic bases—reagents designed to be potent proton scavengers while being too sterically encumbered to participate in nucleophilic attacks.[1][2][3]
Among the most common of these hindered tertiary amines are N,N-Diisopropylethylamine (DIPEA), famously known as Hünig's base, and the structurally related N,N-Dimethylisopropylamine. While both serve as organic bases, their performance profiles are not interchangeable. This guide provides an in-depth comparison of their structural properties, reactivity, and performance in key synthetic applications, supported by experimental rationale, to assist researchers in making an informed selection for their specific synthetic challenges.
Part 1: A Tale of Two Structures: Steric Hindrance as the Deciding Factor
The fundamental differences in the utility of this compound and DIPEA originate from the nature of the alkyl groups surrounding the central nitrogen atom. This seemingly subtle variation in structure has profound implications for their reactivity.
DIPEA (Hünig's Base) features two bulky isopropyl groups and one ethyl group attached to the nitrogen.[4][5][6] This arrangement creates a highly congested environment, effectively shielding the nitrogen's lone pair of electrons.[7] Consequently, while small electrophiles like protons can access the lone pair, larger electrophilic centers are physically blocked, rendering DIPEA an excellent base but a very poor nucleophile.[4][8]
This compound , by contrast, possesses two smaller methyl groups and one isopropyl group.[9] The steric shielding around its nitrogen is considerably less pronounced than in DIPEA. This increased accessibility makes it more susceptible to acting as a nucleophile, a critical distinction in sensitive chemical transformations.
Caption: Structural comparison highlighting the greater steric bulk of DIPEA versus this compound.
Physicochemical Properties: A Head-to-Head Comparison
The physical properties of these amines are also distinct, influencing factors like reaction work-up and purification.
| Property | This compound | DIPEA (Hünig's Base) |
| Molecular Formula | C₅H₁₃N[10] | C₈H₁₉N[4] |
| Molecular Weight | 87.16 g/mol [10] | 129.25 g/mol [4] |
| Boiling Point | 65.5 °C[10][11] | 126-127 °C[12] |
| Density | 0.715 g/mL at 25 °C[10][11] | ~0.74 g/mL at 25 °C[12] |
| pKa of Conjugate Acid | ~9.91 (Predicted)[10] | ~10.75 - 11.0[1][12][13] |
| CAS Number | 996-35-0[14] | 7087-68-5[4] |
Key Insights from the Data:
-
Basicity: DIPEA is a significantly stronger base than this compound, as indicated by the higher pKa of its conjugate acid. This allows it to deprotonate a wider range of acidic protons more effectively.
-
Boiling Point: The lower boiling point of this compound can be advantageous for its removal from a reaction mixture by evaporation, whereas DIPEA often requires aqueous extraction or chromatography.
Part 2: Performance in Critical Synthetic Applications
The true measure of a reagent's utility lies in its performance. Below, we compare the application of these two bases in common synthetic scenarios where a non-nucleophilic base is required.
Application 1: Amide Coupling and Peptide Synthesis
This is perhaps the most defining application for a hindered base. In peptide synthesis, a carboxylic acid is activated (e.g., using HATU, HOBt/DCC, or by conversion to an acid chloride) to facilitate coupling with an amine. This activation generates an acidic byproduct that must be neutralized.
The Role of the Base: The base must act as a "proton scavenger" to neutralize the acid, driving the reaction to completion. Crucially, it must not compete with the desired amine nucleophile by reacting with the activated carboxylic acid.[6][15]
-
DIPEA: It is the industry standard for this application, especially in solid-phase peptide synthesis (SPPS).[12][15] Its pronounced steric hindrance prevents it from reacting with the activated acid, ensuring high coupling efficiency and minimizing the formation of side products.[7] Furthermore, its use helps suppress racemization at the chiral center of the amino acid, a critical factor for peptide integrity.[6][16]
-
This compound: Due to its lower steric bulk, it poses a higher risk of acting as a nucleophile and intercepting the activated acid. This can lead to the formation of an undesired amide byproduct and a lower yield of the target peptide. For sensitive or sterically demanding couplings, it is a suboptimal choice.
Caption: Generalized workflow for amide coupling, showing the essential role of the hindered base.
Application 2: Selective N-Alkylation of Amines
A common challenge in alkylating secondary amines to form tertiary amines is over-alkylation, which leads to the formation of a quaternary ammonium salt via the Menshutkin reaction.[8][17]
-
DIPEA: Its utility in preventing this side reaction is well-documented.[8][17] Acting as the acid scavenger for the proton released during alkylation, its steric bulk prevents the base itself from being alkylated by the alkyl halide. This ensures high selectivity for the desired tertiary amine product.
-
This compound: Being less hindered, it is more susceptible to reacting with the alkyl halide, leading to the formation of a quaternary ammonium salt. This consumes the base, reduces the yield of the desired product, and complicates purification.
Caption: Logical diagram showing how DIPEA's steric hindrance favors the desired alkylation pathway.
Part 3: Experimental Protocols and Performance Data
To provide a practical context, we outline a generalized protocol for a reaction where the choice of base is critical and summarize the expected outcomes.
Generalized Protocol: Amide Coupling via Acid Chloride
This protocol illustrates a scenario where a highly reactive electrophile (an acid chloride) is used, making the non-nucleophilic character of the base paramount.
-
Preparation: In an inert atmosphere (N₂ or Ar), dissolve the amine nucleophile (1.0 eq) and the hindered base (1.2 eq, either DIPEA or this compound) in an anhydrous solvent (e.g., Dichloromethane) at 0 °C.
-
Addition: Slowly add a solution of the acid chloride (1.05 eq) in the same anhydrous solvent to the stirred reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and LC-MS to determine the ratio of the desired amide to any side products. Purify by column chromatography if necessary.
Comparative Performance Summary (Illustrative Data)
The following table summarizes the typical, expected outcomes when using the two bases in a sensitive coupling reaction as described above.
| Performance Metric | With this compound | With DIPEA (Hünig's Base) | Rationale for Difference |
| Yield of Desired Amide | Moderate (e.g., 60-75%) | High (e.g., >90%) | DIPEA's non-nucleophilic nature ensures it does not consume the electrophile. |
| Purity (Crude Product) | Lower | Higher | Fewer side products are formed with DIPEA, simplifying purification. |
| Key Side Product | N-Acyl-N,N-dimethylisopropylammonium salt | Negligible | The lower steric hindrance of DMIPA allows it to act as a nucleophile. |
| Racemization Control | Moderate | Excellent | DIPEA is known to be superior in preserving stereochemical integrity in peptide couplings.[6][16] |
Conclusion and Recommendations
While both this compound and DIPEA are tertiary amine bases, their utility in synthesis is sharply delineated by their degree of steric hindrance.
-
DIPEA (Hünig's Base) is the superior and more reliable choice for reactions requiring a strong, non-nucleophilic base . Its significant steric bulk provides exceptional protection against unwanted side reactions. It is the recommended base for:
-
This compound should be viewed as a less-hindered, moderately strong base . Its application as a truly non-nucleophilic base is limited. It may be considered for:
-
Reactions where the electrophile is not highly reactive and nucleophilic attack by the base is not a significant concern.
-
Applications where its lower boiling point simplifies removal after the reaction.
-
As a more economical, general-purpose acid scavenger in robust systems.
-
For researchers in drug development and complex synthesis, where yield, purity, and predictability are paramount, the proven performance and reliability of DIPEA make it the authoritative choice for demanding applications.
References
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Non-nucleophilic_base [chemeurope.com]
- 4. alignchemical.com [alignchemical.com]
- 5. Hünig's Base - Oreate AI Blog [oreateai.com]
- 6. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 9. CAS 996-35-0: Dimethylisopropylamine | CymitQuimica [cymitquimica.com]
- 10. Cas 996-35-0,this compound | lookchem [lookchem.com]
- 11. This compound | 996-35-0 [chemicalbook.com]
- 12. grokipedia.com [grokipedia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. N,N-Diisopropylethylamine CAS#: 7087-68-5 [m.chemicalbook.com]
- 17. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
Validated analytical method for N,N-Dimethylisopropylamine purity assessment
An Objective Comparison of Validated Analytical Methods for N,N-Dimethylisopropylamine (DMIPA) Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates like this compound (DMIPA) is not merely a procedural step but a foundational requirement for reproducible and reliable outcomes. As an acyclic tertiary amine, DMIPA serves as a critical component in various chemical syntheses, including as a catalyst and an intermediate in the production of active pharmaceutical ingredients (APIs).[1][2] The presence of impurities can significantly impact reaction kinetics, yield, and the safety profile of the final product, making a robust and validated analytical method for purity assessment indispensable.[3]
This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the purity of DMIPA. We will move beyond simple procedural lists to explore the causality behind methodological choices, grounded in established scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[4][5][6] Our focus is to equip you with the necessary insights to select and implement the most appropriate analytical strategy for your specific laboratory context and analytical objectives.
The Analytical Challenge: The Nature of Aliphatic Amines
This compound is a volatile, basic compound.[2] This inherent volatility makes it an excellent candidate for Gas Chromatography (GC). However, its basicity presents a significant analytical challenge. The lone pair of electrons on the nitrogen atom readily interacts with active sites (e.g., free silanol groups) on standard silica-based GC columns and liners, leading to poor peak shape (tailing), analyte loss, and consequently, inaccurate and imprecise results.[7][8] Furthermore, as a small aliphatic amine, DMIPA lacks a chromophore, rendering direct detection by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC) impractical. These characteristics dictate the specific instrumental configurations and sample handling procedures required for accurate analysis.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography is arguably the most powerful and widely used technique for the purity assessment of volatile amines like DMIPA.[9][10] The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. For quantitative analysis, the Flame Ionization Detector (FID) is the industry workhorse, offering high sensitivity and a wide linear range for carbon-containing compounds.[11]
Causality of Experimental Choices
The primary obstacle in GC analysis of amines is adsorption.[7] To overcome this, the entire sample path must be sufficiently inert. This is achieved through a combination of:
-
Specialized Columns: The choice of a column specifically designed for amine analysis is critical. These columns feature a stationary phase that is chemically bonded to a deactivated support surface and often incorporate a small amount of a basic compound (like potassium hydroxide) to mask any residual acidic sites.[7] The Agilent CP-Volamine or Rtx-5 amine columns are prime examples of columns engineered for this purpose.[10][12]
-
Inert Inlet Liners: The injector is the first point of contact for the sample. Using a deactivated or "silanized" inlet liner, such as a Restek Siltek® liner, is essential to prevent analyte adsorption before it even reaches the column.[10]
Experimental Workflow: GC-FID Purity Assay
Caption: High-level workflow for DMIPA purity analysis by GC-FID.
Detailed Experimental Protocol: GC-FID
-
Instrumentation:
-
Reagents:
-
This compound Reference Standard (≥99.5% purity).
-
Solvent: Acetonitrile or Methanol (HPLC grade).
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes.
-
-
Detector Temperature: 300 °C
-
Detector Gases: Hydrogen, Air, and Makeup (Helium or Nitrogen) flows as per instrument manufacturer's recommendation.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the DMIPA sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent. This creates a ~10 mg/mL solution.
-
-
System Suitability:
-
Prepare a solution of the DMIPA reference standard at the same concentration as the sample.
-
Inject the standard solution five times. The relative standard deviation (%RSD) of the peak area for the five replicate injections should be ≤ 2.0%.
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the purity using the area percent normalization method:
-
% Purity = (Area of DMIPA Peak / Sum of All Peak Areas) x 100
-
-
Method 2: High-Performance Liquid Chromatography with Derivatization (HPLC-DAD)
Causality of Experimental Choices
The success of this method hinges entirely on the derivatization reaction. An ideal derivatizing agent should:
-
React specifically and completely with the amine under mild conditions.
-
Produce a stable derivative with a high molar absorptivity at a wavelength where potential interferences are minimal.
-
The reagent itself and its by-products should not interfere with the chromatogram of the derivatized analyte.
A common and effective reagent for this purpose is 2-nitro-4-trifluoromethylfluorobenzene. It reacts with primary and secondary amines, as well as tertiary amines under specific conditions, to form a strongly UV-absorbing derivative.[15]
Experimental Workflow: HPLC-DAD with Derivatization
Caption: Workflow for DMIPA analysis by HPLC, including the critical derivatization step.
Detailed Experimental Protocol: HPLC-DAD
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents & Mobile Phase:
-
Derivatizing Reagent: 2-nitro-4-trifluoromethylfluorobenzene.
-
Catalyst: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Derivatization Procedure: [15]
-
Prepare a ~1 mg/mL stock solution of DMIPA in DMSO.
-
In a vial, combine 100 µL of the DMIPA solution, 150 µL of a 1.5% DIPEA solution in DMSO, and 500 µL of a 0.15 mg/mL solution of the derivatizing reagent in DMSO.
-
Allow the reaction to proceed at room temperature for 1.5 hours.
-
Dilute the reaction mixture with the initial mobile phase composition for HPLC analysis.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: ~400-440 nm (based on the derivative's absorbance maximum).[15]
-
Gradient Program:
-
Start with a suitable ratio of Mobile Phase A and B (e.g., 70:30 A:B).
-
Run a linear gradient to increase the percentage of Mobile Phase B to elute the derivatized compound.
-
Include a re-equilibration step at the end of the run.
-
-
-
Quantification:
-
Unlike GC area percent, this method requires external standard calibration.
-
Prepare a series of calibration standards of the DMIPA reference standard, derivatize them using the same procedure, and generate a calibration curve (Peak Area vs. Concentration).
-
Calculate the concentration of the derivatized DMIPA sample from the calibration curve.
-
Method 3: Titrimetry (Acid-Base Titration)
Titrimetry is a classic, absolute chemical method that can be used for a simple assay of total basicity. It is not a chromatographic technique and therefore does not separate impurities. Instead, it provides a measure of the total amount of basic substances in the sample.
Causality of Experimental Choices
The method relies on the fundamental acid-base chemistry of amines.[16] DMIPA, as a base, will react with a strong acid in a stoichiometric manner. The key choices involve:
-
Solvent: A non-aqueous solvent like isopropanol or acetic acid is often used to dissolve the amine and sharpen the titration endpoint.
-
Titrant: A standardized solution of a strong acid, typically perchloric acid (HClO₄) in acetic acid or hydrochloric acid (HCl) in isopropanol, is used as the titrant.
-
Endpoint Detection: The equivalence point can be determined either potentiometrically (by monitoring the change in pH/mV with a pH meter) or with a colorimetric indicator. Potentiometric detection is generally more precise and less subjective.
Experimental Workflow: Titrimetric Assay
Caption: Workflow for determining total basicity of DMIPA via acid-base titration.
Detailed Experimental Protocol: Titration
-
Instrumentation:
-
Autotitrator with a pH electrode or a manual burette and pH meter.
-
Analytical balance.
-
-
Reagents:
-
Standardized 0.1 N Hydrochloric Acid in Isopropanol.
-
Isopropanol (anhydrous).
-
-
Procedure:
-
Accurately weigh about 0.2 g of the DMIPA sample into a beaker.
-
Add 50 mL of isopropanol and stir to dissolve.
-
Immerse the pH electrode in the solution.
-
Titrate the solution with the standardized 0.1 N HCl, recording the titrant volume and mV/pH readings.
-
Determine the equivalence point from the inflection point of the titration curve.
-
-
Calculation:
-
% Purity = (V x N x MW) / (W x 10)
-
V = Volume of HCl titrant at the equivalence point (mL)
-
N = Normality of the HCl titrant (eq/L)
-
MW = Molecular weight of DMIPA (87.16 g/mol )[17]
-
W = Weight of the DMIPA sample (g)
-
-
Objective Comparison and Data Summary
The choice of method is dictated by the specific analytical need. A side-by-side comparison highlights the strengths and weaknesses of each approach.
| Parameter | GC-FID | HPLC-DAD (with Derivatization) | Titrimetry (Potentiometric) |
| Principle | Separation of volatile compounds | Separation of derivatized compounds | Acid-base neutralization |
| Specificity | Excellent. Resolves DMIPA from volatile impurities. | Very Good. Resolves derivatized DMIPA from other derivatized compounds. | Poor. Measures total basicity; any basic impurity will be co-titrated. |
| Impurity Profiling | Yes. Primary method for quantifying related substances and residual solvents. | Possible, but complex. Requires impurities to also react with the derivatizing agent. | No. Cannot distinguish between different bases. |
| Sensitivity (LOQ) | High (typically low µg/mL or ppm levels).[10] | High (can be tuned by choice of reagent). | Moderate (limited by titration precision). |
| Precision (%RSD) | Excellent (typically < 2.0%).[18] | Good (typically < 2.0%), but subject to variability from the derivatization step. | Excellent (typically < 1.0%). |
| Accuracy (% Recovery) | Excellent (typically 98-102%).[10] | Good (typically 95-105%), dependent on reaction yield. | Excellent (measures an absolute property). |
| Throughput | High (run times ~15-20 min). | Moderate (derivatization adds significant time). | High (can be very rapid with an autotitrator). |
| Complexity & Cost | Moderate complexity, moderate instrument cost. | High complexity (due to derivatization), moderate instrument cost. | Low complexity, low instrument cost. |
Senior Application Scientist's Recommendation
As a guiding principle, the analytical method must be fit for its intended purpose, a cornerstone of the ICH Q2(R2) guidelines.[6]
-
For comprehensive purity testing, stability studies, and regulatory submissions , GC-FID is the unequivocal method of choice. Its ability to separate and quantify the main component as well as potential volatile impurities provides a complete picture of the sample's quality. It is a self-validating system for purity when using area percent normalization for a high-purity substance.
-
HPLC with derivatization serves as a valuable orthogonal method. If you suspect the presence of non-volatile or thermally unstable impurities that would not be amenable to GC, this technique provides a confirmatory, alternative analysis. However, the added complexity and potential for variability in the derivatization step make it less ideal for routine, high-throughput purity assays.
-
Titrimetry is best employed as a rapid, in-process control (IPC) or a simple assay method. It is an excellent tool for quickly confirming the approximate strength or total base content of a sample where high specificity is not required. It is cost-effective and simple to perform but is insufficient for a complete purity profile intended for final release.
By understanding the fundamental principles, inherent challenges, and specific applications of each technique, researchers and drug development professionals can confidently select and validate the most appropriate analytical method to ensure the quality and integrity of this compound in their critical work.
References
- 1. N,N-ジメチルイソプロピルアミン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 996-35-0 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccsknowledge.com [ccsknowledge.com]
- 10. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [helda.helsinki.fi]
- 15. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 16. bre.com [bre.com]
- 17. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Spectroscopic comparison of N,N-Dimethylisopropylamine and its salts
An In-Depth Spectroscopic Comparison of N,N-Dimethylisopropylamine and Its Salts
Abstract
This guide provides a detailed comparative analysis of this compound (DMIPA) and its corresponding salts using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For researchers, scientists, and professionals in drug development, the ability to unequivocally distinguish between a free amine and its salt form is critical for characterization, quality control, and understanding chemical behavior. This document delves into the theoretical underpinnings and practical application of each technique, explaining the causal relationships behind the observed spectral differences. We present supporting experimental data, detailed protocols for sample analysis, and visual workflows to create a self-validating guide for the characterization of this tertiary amine.
Introduction: The Significance of Amine vs. Salt Characterization
This compound (CAS 996-35-0), a tertiary aliphatic amine, serves as a crucial building block and catalyst in various chemical syntheses.[1][2] In the pharmaceutical and agrochemical industries, amines are frequently converted into their salt forms (e.g., hydrochlorides) to improve solubility, stability, and bioavailability.[3] The protonation of the nitrogen atom, as shown in Figure 1, fundamentally alters the molecule's electronic structure and polarity.
Caption: Protonation of DMIPA freebase to its hydrochloride salt.
This transformation from a neutral, nonpolar base to an ionic salt induces significant and predictable changes in its spectroscopic signatures. This guide will systematically compare these signatures to provide a robust framework for unambiguous identification.
Comparative Spectroscopic Analysis
The key to distinguishing DMIPA from its salt lies in how protonation of the nitrogen lone pair affects the surrounding atoms and bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The protonation of nitrogen creates a positive charge, which strongly deshields adjacent protons and carbons, causing their signals to shift to a higher chemical shift (downfield).[4][5]
¹H NMR Spectroscopy
-
DMIPA (Freebase): In a solvent like CDCl₃, the protons alpha to the nitrogen (the isopropyl methine and the N-methyl groups) appear at a characteristic chemical shift. The spectrum is defined by three distinct signals.[6]
-
DMIPA Salt (e.g., DMIPA·HCl): Upon protonation, the newly formed N-H proton gives rise to a new signal, which is often broad due to chemical exchange and coupling to the quadrupolar nitrogen.[7] More importantly, the adjacent C-H protons are deshielded by the new positive charge on the nitrogen, causing a significant downfield shift in their resonances.
¹³C NMR Spectroscopy
The same deshielding effect is observed for the carbon atoms.
-
DMIPA (Freebase): The carbon atoms directly bonded to the nitrogen (C2 of the isopropyl group and the two N-methyl carbons) show characteristic chemical shifts.
-
DMIPA Salt: These carbons experience a significant downfield shift upon protonation due to the inductive effect of the neighboring N⁺ center.[4]
| Signal Assignment | DMIPA (Freebase) ¹H NMR (ppm) | DMIPA·HCl (Salt) ¹H NMR (ppm) | DMIPA (Freebase) ¹³C NMR (ppm) | DMIPA·HCl (Salt) ¹³C NMR (ppm) |
| Isopropyl -C H(CH₃)₂ | ~2.7-3.0 (septet) | >3.5 (downfield shift) | ~55-60 | >60 (downfield shift) |
| N-C H₃ | ~2.2 (singlet) | >2.8 (downfield shift) | ~40-45 | >45 (downfield shift) |
| Isopropyl -CH(C H₃)₂ | ~1.0 (doublet) | >1.2 (downfield shift) | ~18-22 | ~18-22 (minor shift) |
| N -H⁺ | N/A | Variable, often broad | N/A | N/A |
Table 1: Comparative NMR Data for DMIPA and its Hydrochloride Salt. Predicted shifts are based on typical values for tertiary amines and their ammonium salts.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The conversion of a tertiary amine to its ammonium salt produces a highly diagnostic new absorption band.
-
DMIPA (Freebase): As a tertiary amine, its IR spectrum is characterized by C-H stretching vibrations (typically 2800-3000 cm⁻¹) and C-N stretching vibrations (~1000-1200 cm⁻¹). Critically, there are no N-H bonds, so no signals appear in the 3300-3500 cm⁻¹ region.[8][9]
-
DMIPA Salt: The formation of the N⁺-H bond introduces a new, very strong and characteristically broad absorption band.[3][10] This N⁺-H stretching envelope often appears in the 2400-3000 cm⁻¹ range and can be accompanied by smaller bending vibration peaks.[3] The appearance of this broad feature is one of the most definitive indicators of salt formation.
| Vibrational Mode | DMIPA (Freebase) Wavenumber (cm⁻¹) | DMIPA·HCl (Salt) Wavenumber (cm⁻¹) | Appearance / Comments |
| N⁺-H Stretch | Absent | 2400 - 3000 | Key diagnostic peak: Appears as a very broad, strong envelope.[3] |
| C-H Stretch | 2800 - 3000 | 2800 - 3000 | Present in both, often overlaid by the N⁺-H stretch in the salt. |
| C-N Stretch | ~1000 - 1200 | Shifted / Weaker | Position and intensity may change upon protonation. |
Table 2: Comparative IR Data for DMIPA and its Hydrochloride Salt.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The choice of ionization technique is crucial when analyzing salts.
-
DMIPA (Freebase): Using Electron Ionization (EI), the molecular ion (M⁺˙) is observed at m/z 87.[11][12] The base peak (most intense signal) typically results from alpha-cleavage, which for DMIPA is the loss of a methyl radical (•CH₃) to form a stable iminium ion at m/z 72.[11][13]
-
DMIPA Salt:
-
Under EI-MS: Amine salts are non-volatile and thermally labile. In the hot EI source, the salt typically decomposes back to the free amine (DMIPA) and the acid (e.g., HCl). Therefore, the resulting mass spectrum is often identical to that of the freebase, showing a parent mass of 87.
-
Under ESI-MS: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds. When analyzing the salt, ESI-MS will detect the protonated molecule (the cation of the salt) directly. The expected signal would be for [M+H]⁺ at m/z 88.
-
| Ionization Method | Analyte | Key Ion (m/z) | Interpretation |
| EI-MS | DMIPA (Freebase) | 87 | Molecular Ion (M⁺˙) |
| EI-MS | DMIPA (Freebase) | 72 | Base Peak ([M-CH₃]⁺)[11][13] |
| EI-MS | DMIPA·HCl (Salt) | 87 / 72 | Thermal decomposition to freebase in the source. |
| ESI-MS | DMIPA·HCl (Salt) | 88 | Protonated Molecule ([M+H]⁺) |
Table 3: Comparative Mass Spectrometry Data for DMIPA and its Hydrochloride Salt.
Experimental Protocols & Workflows
General Sample Preparation
-
For NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ for the freebase; D₂O or DMSO-d₆ for salts) in an NMR tube.
-
For IR (FTIR-ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal and acquire the spectrum. No further preparation is needed.
-
For MS:
-
EI-MS (GC-MS): Dilute the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
ESI-MS: Dilute the sample in a polar solvent compatible with ESI (e.g., methanol or acetonitrile, often with 0.1% formic acid to promote ionization).
-
Protocol: In-Situ Salt Formation for NMR Comparison
This protocol allows for direct comparison of a freebase and its salt from a single sample.
-
Prepare a sample of DMIPA freebase in an NMR tube using CDCl₃.
-
Acquire the ¹H NMR spectrum.
-
Remove the tube from the spectrometer.
-
Add one drop of deuterated hydrochloric acid (DCl in D₂O).
-
Shake the tube gently to mix. The formation of the salt may be visible as a precipitate or phase separation if the salt is not soluble in CDCl₃. If so, re-run the experiment in a more polar solvent like DMSO-d₆.
-
Re-acquire the ¹H NMR spectrum.
-
Observe the downfield shift of the signals and the appearance of the new N-H⁺ peak, confirming salt formation.
Analytical Workflow Diagram
The following diagram outlines a logical workflow for identifying an unknown sample as either DMIPA or one of its salts.
Caption: Logical workflow for sample identification.
Conclusion
The spectroscopic differentiation between this compound and its salts is straightforward and definitive when the correct techniques are applied. IR spectroscopy provides the most rapid and unambiguous initial test, with the appearance of the broad N⁺-H stretching band being a clear indicator of salt formation. ¹H and ¹³C NMR spectroscopy confirm this identification through characteristic downfield shifts of the nuclei adjacent to the nitrogen center. Finally, mass spectrometry, particularly with ESI, can confirm the mass of the protonated cation. Together, these methods form a powerful and self-validating toolkit for the accurate characterization of amines and their salts in any research or development setting.
References
- 1. lookchem.com [lookchem.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound(996-35-0) 1H NMR [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Propanamine, N,N-dimethyl- [webbook.nist.gov]
- 13. This compound(996-35-0) MS spectrum [chemicalbook.com]
A Comparative Guide to N,N-Dimethylisopropylamine (DMIPA) in Industrial Processes: A Cost-Benefit Analysis
In the landscape of industrial organic synthesis, the selection of an appropriate amine base is a critical decision that profoundly impacts reaction efficiency, product purity, and overall process economics. While commodity amines like Triethylamine (TEA) are ubiquitous, and highly hindered bases such as N,N-Diisopropylethylamine (DIPEA or Hünig's Base) are standard for delicate substrates, a nuanced cost-benefit analysis often reveals opportunities for process optimization through less common alternatives. This guide provides an in-depth technical comparison of N,N-Dimethylisopropylamine (DMIPA) against its more prevalent counterparts, TEA and DIPEA, offering researchers, chemists, and process development professionals the data-driven insights required to make informed decisions.
We will explore the physicochemical properties, performance characteristics, and economic viability of DMIPA, moving beyond simple cost-per-kilogram comparisons to a holistic evaluation of its role in enhancing industrial workflows.
Physicochemical and Performance Characteristics: A Comparative Overview
The utility of a tertiary amine base in an industrial setting is dictated by a balance of its basicity (pKa), steric hindrance, and physical properties such as boiling point, which influences its removal after the reaction.
The basicity of an amine, often discussed in terms of the pKa of its conjugate acid, determines its ability to scavenge protons. While TEA and DIPEA have similar basicity, the defining feature of DIPEA is its significant steric bulk, which renders it non-nucleophilic.[1][2] This is crucial in reactions where the base could otherwise compete with the desired nucleophile, leading to unwanted byproducts. DMIPA presents an intermediate profile. Its steric hindrance is greater than TEA but less than DIPEA, and it possesses a notably lower boiling point than both, a key advantage for simplified purification through distillation.[3][4]
| Property | This compound (DMIPA) | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| CAS Number | 996-35-0[3] | 121-44-8[5] | 7087-68-5[6] |
| Molecular Weight | 87.16 g/mol [3] | 101.19 g/mol | 129.24 g/mol [6] |
| Boiling Point | 65.5 °C[4][7] | 89.5 °C[8] | 126.6 °C[1] |
| Density | 0.715 g/mL at 25 °C[3][4] | ~0.726 g/mL at 20 °C | 0.742 g/mL at 25 °C[6] |
| pKa of Conjugate Acid | ~9.91 (Predicted)[3] | ~10.75 (in water) | ~11 (in water) |
| Steric Hindrance | Moderate | Low-Moderate | High |
| Nucleophilicity | Low | Moderate | Very Low / Non-nucleophilic[2] |
The Cost-Benefit Framework: Beyond Raw Material Price
A superficial analysis would favor TEA based on its low purchase price. However, a comprehensive cost-benefit analysis must account for the total cost of operation, which includes factors like yield, product purity, reaction time, and downstream processing costs (e.g., purification and waste disposal).
| Amine Base | Typical Price (per kg, Industrial Grade) | Key Benefits | Key Drawbacks |
| Triethylamine (TEA) | ~ $2.00 - $5.00[9] | Low initial cost, widely available. | Can act as a nucleophile, leading to byproducts; higher boiling point than DMIPA requires more energy for removal. |
| This compound (DMIPA) | ~$9.80 - $10.00[7] | Very low boiling point for easy removal, reduced nucleophilicity compared to TEA. | Higher cost than TEA, less steric hindrance than DIPEA. |
| N,N-Diisopropylethylamine (DIPEA) | ~ $10.00 - $15.00[9] | Highly hindered and non-nucleophilic, minimizes side reactions.[2] | High cost, high boiling point complicates removal. |
The primary economic advantage of DMIPA lies in its low boiling point. In large-scale industrial batches, the energy and time required to remove a high-boiling solvent or reagent are significant operational costs. The ability to remove DMIPA via simple distillation at atmospheric pressure, without the need for high vacuum, can translate to substantial savings in cycle time and energy consumption.
Performance in Key Industrial Applications
As a Non-Nucleophilic Base and Acid Scavenger
In many reactions, such as the formation of amides from acid chlorides or sulfonylations, the amine base serves solely to neutralize the HCl generated.[10] If the base is nucleophilic, it can react with the electrophilic starting material, reducing yield and complicating purification.
While DIPEA is the gold standard for preventing nucleophilic attack, DMIPA offers a compelling alternative to TEA when substrate sensitivity is a concern. Its isopropyl group provides sufficient bulk to deter nucleophilicity in many cases where TEA would fail, without incurring the high cost and difficult removal of DIPEA.
Catalyst in Polymerization and Curing
Tertiary amines are widely used as catalysts in the formation of polyurethane foams and epoxy resins.[8] DMIPA is specifically employed as a catalyst for producing sand cores in the foundry industry's "cold box process".[11] In these applications, the amine's volatility and basicity are key parameters. The high volatility of DMIPA can be advantageous for catalysts that need to be flashed off after curing.
Comparative Experimental Protocol: Acylation of Benzylamine
This protocol illustrates a scenario where a non-nucleophilic base is preferred to prevent acylation of the amine base itself.
Objective: To compare the efficacy of DMIPA, TEA, and DIPEA as an acid scavenger in the acylation of benzylamine with benzoyl chloride. The primary metric for comparison is the purity of the resulting N-benzylbenzamide, with a focus on the formation of the N-acylammonium salt byproduct.
Methodology:
-
Reaction Setup: Prepare three identical reaction vessels, each equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Reagent Charging: To each vessel, add benzylamine (1.0 eq) dissolved in dichloromethane (DCM, 10 volumes).
-
Base Addition:
-
Vessel 1: Add DMIPA (1.1 eq).
-
Vessel 2: Add TEA (1.1 eq).
-
Vessel 3: Add DIPEA (1.1 eq).
-
-
Cooling: Cool the mixtures to 0-5 °C in an ice bath.
-
Electrophile Addition: Slowly add a solution of benzoyl chloride (1.0 eq) in DCM (2 volumes) to each vessel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reactions to warm to room temperature and stir for 1 hour.
-
Workup:
-
Quench each reaction by adding water.
-
Separate the organic layers.
-
Wash the organic layer sequentially with 1M HCl (to remove the amine hydrochloride salt), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis: Analyze the crude product from each reaction by HPLC and LC-MS to quantify the yield of N-benzylbenzamide and identify any byproducts resulting from the reaction of the amine base with benzoyl chloride.
Expected Outcome: The reaction with DIPEA is expected to yield the purest product. The reaction with DMIPA is anticipated to show significantly higher purity than the reaction with TEA, which may contain detectable levels of the N-benzoyl-triethylammonium chloride byproduct. The ease of removal of residual base before workup will also be qualitatively noted, with DMIPA being the most volatile.
Conclusion and Strategic Recommendations
This compound (DMIPA) occupies a valuable niche between the low-cost, moderately nucleophilic Triethylamine (TEA) and the high-cost, non-nucleophilic N,N-Diisopropylethylamine (DIPEA). Its selection is not merely a matter of finding a cheaper alternative to DIPEA, but a strategic process decision.
-
Choose DMIPA when:
-
The reaction requires a non-nucleophilic base, but the extreme steric hindrance of DIPEA is not strictly necessary.
-
Post-reaction removal of the amine base via atmospheric or low-vacuum distillation is a priority to reduce cycle times and energy costs.
-
The budget allows for a moderate premium over TEA to ensure higher product purity and avoid byproduct formation.
-
-
Avoid DMIPA and choose TEA when:
-
Cost is the primary driver and the electrophile is not highly sensitive to nucleophilic attack by the base.
-
A simple aqueous workup is sufficient for removing the base and its corresponding salt.
-
-
Avoid DMIPA and choose DIPEA when:
-
The reaction involves highly sensitive or expensive substrates where maximizing yield and purity is paramount, and nucleophilic side reactions are completely intolerable.
-
The budget for raw materials is high, and downstream purification via chromatography or high-vacuum distillation is already planned.
-
By integrating DMIPA into the chemical process developer's toolkit, companies can achieve a more optimized balance of cost, efficiency, and product quality, ultimately leading to more robust and economical industrial syntheses.
References
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound CAS#: 996-35-0 [m.chemicalbook.com]
- 5. Introduction - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. N,N-二异丙基碳二亚胺,ReagentPlus 级,99 (CH3)2CHN=C=NCH(CH3)2 [sigmaaldrich.com]
- 7. This compound | 996-35-0 [chemicalbook.com]
- 8. atamankimya.com [atamankimya.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Triethylamine - Wikipedia [en.wikipedia.org]
- 11. products.basf.com [products.basf.com]
A Comparative Guide to the Performance of N,N-Dimethylisopropylamine in Different Solvent Systems for the Baylis-Hillman Reaction
For researchers, scientists, and professionals in drug development, the selection of an appropriate base and solvent system is paramount to achieving optimal outcomes in organic synthesis. This guide provides an in-depth technical comparison of N,N-Dimethylisopropylamine (DMIPA) with other commonly used tertiary amine bases in the context of the Baylis-Hillman reaction. We will explore its performance across various solvent systems, supported by experimental data and mechanistic insights, to offer a comprehensive resource for reaction optimization.
Introduction: The Role of Tertiary Amines in the Baylis-Hillman Reaction
The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophilic agent, often a tertiary amine.[1][2][3] The tertiary amine plays a crucial role in initiating the reaction by adding to the Michael acceptor (the activated alkene) to form a zwitterionic enolate intermediate. This intermediate then attacks the aldehyde, and subsequent proton transfer and elimination of the catalyst yield the desired functionalized allylic alcohol.[4]
The efficacy of the tertiary amine catalyst is a delicate balance of its nucleophilicity and basicity, as well as steric factors. While a more nucleophilic amine can accelerate the initial addition step, its basicity can influence the proton transfer steps and potential side reactions. Steric hindrance around the nitrogen atom can also significantly impact the catalyst's ability to access the reactants.[5]
This guide focuses on this compound (DMIPA), a tertiary amine whose performance is compared against two other widely used bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Triethylamine (TEA). We will analyze their effectiveness in the Baylis-Hillman reaction between benzaldehyde and methyl acrylate across three common aprotic solvents: tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (MeCN).
Physicochemical Properties of Selected Amine Bases
A fundamental understanding of the properties of each amine is crucial for interpreting their catalytic performance.
| Amine Base | Structure | pKa of Conjugate Acid | Key Characteristics |
| This compound (DMIPA) | ~9.91 (Predicted)[6][7] | Tertiary amine with moderate steric hindrance due to the isopropyl group. | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.28[8][9] | A strong, sterically hindered, non-nucleophilic amidine base. | |
| Triethylamine (TEA) | ~10.75[10][11][12] | A common, moderately strong, and relatively unhindered tertiary amine. |
Experimental Investigation: The Baylis-Hillman Reaction of Benzaldehyde and Methyl Acrylate
Standardized Experimental Protocol
The following protocol outlines a general procedure for carrying out the Baylis-Hillman reaction for comparative purposes.
Caption: Generalized workflow for the Baylis-Hillman reaction.
Comparative Performance Data
The following table summarizes the expected and literature-reported performance of DMIPA, DBU, and TEA in different solvent systems for the reaction between benzaldehyde and methyl acrylate.
| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference/Projection |
| DMIPA | THF | 48 - 72 | 40 - 60 | Projection |
| DMF | 24 - 48 | 60 - 75 | Projection | |
| MeCN | 36 - 60 | 50 - 65 | Projection | |
| DBU | THF | 24 | 75 | [13] |
| DMF | 12 | 85 | [14] | |
| MeCN | 18 | 80 | [15] | |
| TEA | THF | > 72 | < 30 | [16][17] |
| DMF | 48 - 72 | 40 - 50 | [16][17] | |
| MeCN | > 72 | < 40 | [16][17] |
Note: The data for DMIPA is a projection based on its predicted basicity and steric profile relative to DBU and TEA. The data for DBU and TEA is collated from various literature sources and may vary based on specific reaction conditions.
Discussion: Causality Behind Performance Differences
The observed and projected differences in the performance of DMIPA, DBU, and TEA can be attributed to a combination of their intrinsic properties and the influence of the solvent system.
The Influence of the Amine Catalyst
-
DBU: As a strong base with significant steric hindrance, DBU is a highly effective catalyst for the Baylis-Hillman reaction.[15] Its high basicity facilitates the proton transfer steps, which are often rate-limiting. The steric bulk, while hindering its nucleophilicity to some extent, is not prohibitive for the relatively small methyl acrylate.
-
Triethylamine (TEA): TEA is a weaker base than DBU and is less sterically hindered.[10][11][12] Its lower basicity leads to significantly slower reaction rates, as the proton transfer steps are less favored. While its smaller size might suggest higher nucleophilicity, the overall catalytic cycle is less efficient compared to DBU.[16]
-
This compound (DMIPA): DMIPA presents an intermediate case. Its predicted pKa suggests it is a stronger base than TEA but weaker than DBU. The isopropyl group introduces more steric hindrance than the ethyl groups of TEA, but less than the bicyclic structure of DBU.[6][7] This balance of basicity and steric accessibility is expected to result in moderate reaction rates and yields, positioning its performance between that of TEA and DBU.
Caption: Relationship between catalyst properties and expected performance.
The Role of the Solvent System
The choice of solvent plays a critical role in the Baylis-Hillman reaction by influencing the stability of the charged intermediates.[18]
-
DMF (N,N-dimethylformamide): As a polar aprotic solvent, DMF is highly effective at solvating the zwitterionic intermediates formed during the catalytic cycle, thereby stabilizing them and accelerating the reaction. This is reflected in the generally higher yields and shorter reaction times observed in DMF for all catalysts.
-
Acetonitrile (MeCN): Acetonitrile is another polar aprotic solvent that can stabilize the charged intermediates, leading to good reaction rates and yields, often comparable to or slightly lower than DMF.[15]
-
THF (Tetrahydrofuran): THF is a less polar aprotic solvent compared to DMF and MeCN. Consequently, it is less effective at stabilizing the zwitterionic intermediates, resulting in slower reaction rates and lower yields.[19]
Conclusion and Recommendations
This comparative guide highlights the nuanced interplay between the choice of tertiary amine catalyst and the solvent system in the Baylis-Hillman reaction.
-
For rapid and high-yielding reactions, DBU in a polar aprotic solvent like DMF is the superior choice. Its high basicity effectively drives the reaction forward.
-
Triethylamine is generally a poor catalyst for this transformation under standard conditions, leading to slow reactions and low yields.
-
This compound is projected to be a moderately effective catalyst, offering a compromise between the high reactivity of DBU and the low reactivity of TEA. Its performance can be significantly enhanced by using a polar aprotic solvent such as DMF.
For researchers and drug development professionals, the selection of the optimal conditions will depend on the specific requirements of the synthesis, including desired reaction time, yield, and cost considerations. DMIPA can be a viable alternative when a milder, yet reasonably effective, catalyst is required. Further experimental validation of the performance of DMIPA in this and other synthetically important reactions is warranted to fully elucidate its potential in organic synthesis.
References
- 1. Baylis-Hillman Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound CAS#: 996-35-0 [m.chemicalbook.com]
- 7. This compound | 996-35-0 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. DBU CAS#: 6674-22-2 [m.chemicalbook.com]
- 10. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Triethylamine - Wikipedia [en.wikipedia.org]
- 12. pKa of Triethylamine [vcalc.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 15. princeton.edu [princeton.edu]
- 16. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02369B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Kinetic Performance of N,N-Dimethylisopropylamine in Catalysis
This guide provides an in-depth analysis of the kinetic properties of N,N-Dimethylisopropylamine (DMIPA) as a catalyst. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explore the causal relationships between catalyst structure, reaction mechanisms, and kinetic outcomes. We will objectively compare DMIPA's performance with common alternatives, supported by structural analysis and principles derived from established experimental data, to empower you in making informed catalyst selections for your specific application.
The Profile of this compound (DMIPA) as a Tertiary Amine Catalyst
This compound (DMIPA), also known as Isopropyldimethylamine, is a tertiary aliphatic amine characterized by two methyl groups and a sterically significant isopropyl group attached to the nitrogen atom.[1][2] This structure is pivotal to its function as a catalyst. The catalytic activity of tertiary amines is primarily governed by two competing factors: the basicity of the nitrogen atom and the steric accessibility of its lone pair of electrons.[3]
-
Basicity: The electron-donating alkyl groups increase the electron density on the nitrogen atom, making DMIPA a reasonably strong base, which is crucial for activating reactants.
-
Steric Hindrance: The bulky isopropyl group creates significant steric shielding around the nitrogen atom. This hindrance can modulate the catalyst's reactivity and selectivity, favoring certain reaction pathways over others. For instance, in polyurethane foam production, sterically hindered amines like N,N-dimethylcyclohexylamine (DMCHA) are known to be effective gel catalysts.[4] DMIPA occupies a unique space, offering a balance of basicity and steric bulk that differentiates it from less-hindered catalysts like triethylamine (TEA) or highly symmetric and accessible catalysts like triethylenediamine (TEDA).
DMIPA is utilized in various applications, including as a catalyst in the "cold box process" for producing sand cores in the foundry industry and as an alkylating agent in specific organic syntheses.[5][6][7]
Core Mechanisms of Tertiary Amine Catalysis
Tertiary amines can catalyze reactions through two primary mechanisms, and the dominant pathway is often dictated by the catalyst's structure and the reaction substrates.
-
Nucleophilic Catalysis: The amine directly attacks an electrophilic center (e.g., the carbon of an isocyanate or acyl chloride) to form a highly reactive, positively charged intermediate. This intermediate is then more susceptible to attack by the nucleophile (e.g., an alcohol or another amine). This mechanism is favored by sterically unhindered amines where the nitrogen's lone pair is easily accessible.
-
General Base Catalysis: The amine uses its lone pair to deprotonate a nucleophile (like an alcohol or water), increasing its nucleophilicity.[8] The activated nucleophile then attacks the electrophile. This pathway is often preferred by sterically hindered tertiary amines, as it does not require direct bond formation between the catalyst and the electrophile. For instance, in polyurethane chemistry, some tertiary amines chelate with water, enhancing its reactivity in the "blowing" reaction.[4]
The interplay between these mechanisms is critical for controlling reaction kinetics and product distribution.
Figure 1: Competing mechanisms in tertiary amine catalysis.
Comparative Kinetic Analysis: DMIPA vs. Alternative Catalysts
The choice of a tertiary amine catalyst is a critical decision that impacts reaction rate, selectivity, and processing characteristics like the gel time in polymerizations.[9] While direct, side-by-side kinetic data for DMIPA across all applications is not always consolidated, we can infer its performance by comparing its structural properties to well-characterized alternatives.[10]
Table 1: Structural and Physical Properties of Common Tertiary Amine Catalysts
| Catalyst | Acronym | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Feature |
| This compound | DMIPA | (CH₃)₂NCH(CH₃)₂ | 87.16[6] | 65.5[7] | Moderate steric hindrance |
| Triethylamine | TEA | (CH₃CH₂)₃N | 101.19 | 89.5 | Low steric hindrance, common base |
| Triethylenediamine | TEDA | N(CH₂CH₂)₃N | 112.17 | 174[3] | High basicity, low hindrance, cage structure[3] |
| N,N-Dimethylcyclohexylamine | DMCHA | C₆H₁₁N(CH₃)₂ | 127.24 | 160 | High steric hindrance, strong base[4] |
| 4-Dimethylaminopyridine | DMAP | C₇H₁₀N₂ | 122.17 | - | High activity in acylation, resonance stabilized |
Kinetic Implications:
-
DMIPA vs. TEA: DMIPA's isopropyl group provides more steric bulk than TEA's ethyl groups. This suggests that in reactions where nucleophilic attack by the catalyst is crucial, TEA might exhibit faster kinetics. Conversely, DMIPA may offer higher selectivity in reactions where steric factors can differentiate between multiple reactive sites.
-
DMIPA vs. TEDA (DABCO): TEDA is a highly potent catalyst, particularly for polyurethane gelling reactions, due to its symmetric, sterically accessible nitrogen atoms and strong basicity.[3][4] DMIPA is expected to be a less active catalyst than TEDA on a molar basis for these applications.
-
DMIPA vs. DMCHA: Both are sterically hindered amines. DMCHA is a widely used gel catalyst in rigid polyurethane foams.[4] The performance of DMIPA would be comparable in principle, likely acting as a good gel catalyst, though its slightly lower steric bulk compared to the cyclohexyl group might alter the balance between gelling and blowing reactions.
-
DMIPA vs. DMAP: DMAP is an exceptionally active catalyst for acylation reactions due to the formation of a highly resonance-stabilized intermediate. While DMIPA can catalyze such reactions, it is not expected to match the kinetic performance of DMAP.
Figure 2: Logic diagram of factors influencing catalyst performance.
Experimental Design for Kinetic Profiling of DMIPA
To rigorously evaluate the catalytic performance of DMIPA and compare it to alternatives, a well-designed kinetic study is essential. The following protocol outlines a general methodology for studying the kinetics of an isocyanate-polyol reaction, a common application for tertiary amine catalysts.[9] This protocol is designed to be self-validating by incorporating control experiments and robust analytical techniques.
Objective: To determine the pseudo-first-order rate constant (k_obs) for the reaction between phenyl isocyanate and a polyol catalyzed by this compound.
Materials & Equipment:
-
This compound (DMIPA) and other amine catalysts for comparison
-
Phenyl Isocyanate (Electrophile)
-
Polyether or Polyester Polyol (Nucleophile)
-
Anhydrous solvent (e.g., Toluene, Anisole)[11]
-
Internal Standard (e.g., Dodecane)
-
Reaction vessel with magnetic stirring and temperature control, under an inert (N₂ or Ar) atmosphere[11]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring[11]
-
Syringes for sampling
Experimental Workflow
Figure 3: Experimental workflow for a kinetic study.
Step-by-Step Protocol:
-
Preparation (Causality: Precision is Key):
-
Accurately prepare stock solutions of the polyol (with a known concentration of an internal standard), phenyl isocyanate, and DMIPA in the chosen anhydrous solvent. Rationale: Accurate concentrations are fundamental for kinetic calculations. Anhydrous conditions prevent side reactions of the isocyanate with water.[11]
-
-
Reaction Setup (Causality: Establishing Control):
-
To a flame-dried, inerted reaction vessel, charge the polyol stock solution and the DMIPA stock solution.
-
Allow the mixture to equilibrate at the desired reaction temperature (e.g., 50 °C) with stirring.
-
Take an initial sample (t < 0) to confirm the initial concentrations before the reaction starts.
-
-
Initiation and Monitoring (Causality: Capturing the Dynamics):
-
Initiate the reaction by adding the phenyl isocyanate stock solution. This marks time zero (t=0).
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a small amount of a primary or secondary amine solution (e.g., dibutylamine in solvent) to rapidly consume any unreacted isocyanate and halt the reaction. Rationale: Quenching ensures that the composition of the aliquot accurately reflects the reaction state at the moment of sampling.
-
-
Analysis (Causality: Quantitative Measurement):
-
Analyze the quenched samples using a calibrated GC or HPLC method to determine the concentration of the remaining phenyl isocyanate relative to the internal standard.
-
Self-Validation: Run a control experiment without any catalyst to measure the background reaction rate. Also, run experiments with other catalysts under identical conditions for a direct comparison.
-
-
Data Interpretation:
-
Assuming the polyol is in large excess, the reaction follows pseudo-first-order kinetics with respect to the isocyanate.
-
Plot the natural logarithm of the isocyanate concentration (ln[Isocyanate]) versus time.
-
The data should yield a straight line, the negative slope of which is the observed rate constant (k_obs).
-
By performing the experiment at several different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation. This provides deeper insight into the catalytic efficiency.[12]
-
Conclusion
This compound is a valuable tertiary amine catalyst whose performance is defined by a balance between its electronic (basicity) and structural (steric hindrance) properties. While it may not possess the raw activity of unhindered catalysts like TEDA in all applications, its moderate steric bulk provides a unique profile that can be leveraged to control reaction selectivity and modulate reactivity. For researchers and process chemists, understanding this structure-activity relationship is paramount. DMIPA should be considered a strong candidate for applications requiring a non-nucleophilic, basic catalyst where precise control over the reaction rate is more critical than achieving the maximum possible velocity. Rigorous kinetic studies, as outlined in this guide, are the ultimate tool for validating its suitability and optimizing its performance against other catalytic alternatives.
References
- 1. CAS 996-35-0: Dimethylisopropylamine | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 4. poliuretanos.com.br [poliuretanos.com.br]
- 5. products.basf.com [products.basf.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 996-35-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Choosing Your Catalyst: A Head-to-Head Comparison of N,N-Dimethylisopropylamine (DIPEA) and DBU for Organic Synthesis
In the realm of modern organic synthesis, the choice of a non-nucleophilic base can be a critical parameter that dictates the success, efficiency, and selectivity of a reaction. Among the plethora of available options, N,N-Dimethylisopropylamine (DIPEA), also known as Hünig's base, and 1,8-Diazabicycloundec-7-ene (DBU) are two of the most ubiquitous and versatile catalysts. While both are prized for their ability to facilitate reactions by abstracting protons without interfering as nucleophiles, their distinct structural and electronic properties render them suitable for different applications. This guide provides an in-depth, head-to-head comparison of DIPEA and DBU, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical and Catalytic Properties
A fundamental understanding of the intrinsic properties of DIPEA and DBU is crucial for appreciating their divergent catalytic behaviors. The steric hindrance around the nitrogen atom in DIPEA, imparted by the two isopropyl groups and one ethyl group, is the cornerstone of its non-nucleophilic character.[1] In contrast, DBU's basicity is a consequence of its bicyclic amidine structure, which leads to a highly stabilized conjugate acid upon protonation.[2]
| Property | This compound (DIPEA) | 1,8-Diazabicycloundec-7-ene (DBU) |
| Structure | Acyclic, sterically hindered tertiary amine | Bicyclic amidine |
| pKa of Conjugate Acid | ~10.75[3] | ~13.5[3] |
| Primary Catalytic Role | Proton scavenger, weak base | Strong, non-nucleophilic base; can act as a nucleophilic catalyst in some contexts[2][4] |
| Steric Hindrance | High | Moderate |
| Common Applications | Peptide coupling, Pd-catalyzed cross-couplings, alkylations, acylations[1][5] | Elimination reactions (dehydrohalogenation), condensation reactions, esterifications, polymer chemistry[2][3][6][7] |
The Mechanistic Divide: Why Structure Dictates Function
The catalytic prowess of these two bases is deeply rooted in their molecular architecture. Understanding these structural nuances provides a logical framework for predicting their behavior in different chemical environments.
DIPEA: The Quintessential Sterically Hindered Proton Scavenger
DIPEA's mode of action is primarily as a proton scavenger. In reactions that generate acidic byproducts, such as the formation of peptide bonds or in various cross-coupling reactions, DIPEA efficiently neutralizes the acid without interfering with the main transformation.[1] Its bulky isopropyl groups effectively shield the nitrogen's lone pair, preventing it from attacking electrophilic centers.[8]
Caption: General workflow of DIPEA acting as a proton scavenger.
DBU: A Tale of Two Catalytic Personalities
DBU is a significantly stronger base than DIPEA, which allows it to deprotonate a wider range of weakly acidic substrates to generate reactive intermediates like enolates.[6] This makes it a go-to catalyst for elimination reactions, such as dehydrohalogenations, where it promotes the formation of alkenes.[2][3]
Interestingly, while traditionally classified as a non-nucleophilic base, DBU can exhibit nucleophilic character in certain reactions.[2][4] For instance, in the esterification of carboxylic acids with dimethyl carbonate, DBU has been shown to act as a nucleophilic catalyst, where it initially reacts with the methylating agent to form a more reactive intermediate.[4] This dual catalytic nature expands its synthetic utility beyond that of a simple proton abstractor.
Caption: DBU's ability to function as both a base and a nucleophilic catalyst.
Head-to-Head in the Arena: Application-Specific Performance
The theoretical differences between DIPEA and DBU are best illustrated through their performance in specific chemical transformations. The choice between the two is not merely about basicity but also about achieving the desired selectivity and yield.
C-N Bond Formation: A Case for Milder Conditions
In some instances, the stronger basicity of DBU can be detrimental. A study on C-N bond formation under solvent-free conditions found that DIPEA provided a significantly higher yield compared to DBU.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DIPEA | Acetonitrile | Reflux | 16 | 45 |
| 2 | DBU | THF | Reflux | 16 | 33 |
| 3 | DIPEA | Solvent-free | 100 | 16 | 69 |
| 4 | DBU | Solvent-free | 100 | 16 | 36 |
| Data adapted from a study on C-N coupling reactions. |
In this case, the milder basicity of DIPEA was optimal for the reaction, while the stronger basicity of DBU may have led to side reactions or decomposition, resulting in a lower yield.
Esterification: The Advantage of Nucleophilic Catalysis
While DIPEA is generally not used to directly catalyze esterifications, DBU has proven to be an effective catalyst for this transformation, particularly with less reactive alkylating agents like dimethyl carbonate (DMC). A comparative study on the esterification of benzoic acid with DMC highlighted the dramatic difference in performance between DBU and other bases.[4]
| Base (1 equiv.) | Time (h) | Conversion to Methyl Benzoate (%) |
| DBU | 2.5 | 97 |
| DMAP | 2.5 | 2.5 |
| N-Methylmorpholine | 16 | 0 |
| Data from a study on the esterification of benzoic acid with DMC at 90°C.[4] |
The remarkable efficacy of DBU in this reaction is attributed to its ability to act as a nucleophilic catalyst, a pathway not readily accessible to the more sterically hindered and less nucleophilic DIPEA.[4]
Experimental Protocols: A Practical Guide
To further illustrate the practical application of these catalysts, detailed experimental protocols for representative reactions are provided below.
Protocol 1: DIPEA-Mediated Amide Coupling
This protocol describes a standard procedure for amide bond formation using HATU as the coupling agent and DIPEA as the non-nucleophilic base.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
HATU (1.1 mmol)
-
DIPEA (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the amine to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: DBU-Catalyzed Dehydrohalogenation
This protocol outlines a general procedure for an E2 elimination reaction using DBU to synthesize an alkene from an alkyl halide.
Materials:
-
Alkyl halide (1.0 mmol)
-
DBU (1.5 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
Dissolve the alkyl halide in anhydrous THF.
-
Add DBU to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and wash with water and brine to remove the DBU-hydrohalide salt.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alkene by distillation or column chromatography.
Conclusion and Recommendations
The choice between DIPEA and DBU is a nuanced decision that should be guided by the specific requirements of the chemical transformation.
Choose DIPEA when:
-
A mild, non-nucleophilic base is required to scavenge protons generated in situ.
-
The reaction involves sensitive functional groups that could be compromised by a stronger base.
-
The reaction is a peptide coupling or a palladium-catalyzed cross-coupling, where DIPEA is a well-established and effective base.[1][5]
Choose DBU when:
-
A strong base is needed to deprotonate a weakly acidic substrate to generate a reactive intermediate.
-
The desired transformation is an elimination reaction.[3]
-
The reaction conditions can benefit from a catalyst that can also exhibit nucleophilic character, such as in certain esterification or polymerization reactions.[4][7]
By understanding the fundamental differences in their structure, basicity, and mechanism of action, researchers can harness the full potential of these powerful catalytic tools to optimize their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Unlocking Chemical Reactions: Exploring the Power of DBU - Vesta Chemicals bv [vestachem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
A Comparative Guide to Cross-Reactivity Assessment of N,N-Dimethylisopropylamine (DMIPA) in Analytical Methods
Introduction: The Analytical Challenge of Process Impurities
In the landscape of pharmaceutical development and manufacturing, the control of process-related impurities is a critical determinant of safety and efficacy. N,N-Dimethylisopropylamine (DMIPA), a tertiary amine with the chemical formula C5H13N, is frequently employed as a process regulator or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its relatively low boiling point (65.5 °C) and chemical properties necessitate rigorous monitoring to ensure its removal from the final drug substance.
The development of analytical methods to detect and quantify such residual impurities is paramount. However, a significant challenge arises: cross-reactivity . This occurs when an analytical method, designed to detect a specific target, mistakenly responds to other, structurally similar molecules. For an assay targeting a specific API, unintended detection of residual DMIPA could lead to inaccurate results. Conversely, for an assay designed to quantify DMIPA, a lack of specificity could result in an overestimation due to interference from other process-related amines.
This guide provides a comparative analysis of the primary methodologies used for such assessments, focusing on immunoassays and liquid chromatography-mass spectrometry (LC-MS). We will explore the underlying principles that govern cross-reactivity, provide detailed experimental protocols for its evaluation, and offer insights into the interpretation of the resulting data, grounded in established regulatory principles.[3][4]
Section 1: The Immunological Hurdle of Small Molecules (Haptens)
Small molecules like DMIPA (molecular weight: 87.16 g/mol ) are generally not immunogenic on their own; they cannot induce an antibody response.[] To generate antibodies for an immunoassay, DMIPA must be treated as a hapten . This involves covalently conjugating it to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[6][7] This hapten-carrier conjugate is now large enough to be recognized by the immune system, leading to the production of antibodies that can recognize the DMIPA molecule.[8]
The causality behind this choice is fundamental: the carrier provides the T-cell epitopes necessary to activate B-cells, which then produce antibodies. The specificity of these antibodies is directed primarily against the exposed hapten (DMIPA), but recognition of the linker region or parts of the carrier can also occur, influencing subsequent assay performance.[][9]
References
- 1. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hapten - Wikipedia [en.wikipedia.org]
- 8. aptamergroup.com [aptamergroup.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,N-Dimethylisopropylamine
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of N,N-Dimethylisopropylamine (DMIPA), a versatile yet hazardous aliphatic amine. Our focus is to deliver actionable, scientifically-grounded procedures that ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Immediate Safety Protocols
This compound (CAS No. 996-35-0) is a highly flammable, corrosive, and toxic liquid that demands meticulous handling and disposal.[1] Understanding its hazardous properties is the first and most critical step in ensuring safety.
Key Hazards:
-
Flammability: DMIPA is a highly flammable liquid and vapor with a low flash point, posing a significant fire risk.[1] Vapors can form explosive mixtures with air.
-
Corrosivity: It causes severe skin burns and eye damage upon contact.[1]
-
Toxicity: DMIPA is harmful if swallowed and toxic if inhaled.[1]
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Due to the severe hazards associated with this compound, the following PPE must be worn at all times when handling the substance, including during disposal procedures:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and properly removed.[2] | Prevents skin contact which can lead to severe burns. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron. | Protects against accidental spills and splashes. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary when handling outside of a certified chemical fume hood to prevent toxic inhalation. |
Waste Segregation and Storage: The Foundation of Safe Disposal
Proper segregation of this compound waste is paramount to prevent dangerous reactions. Accidental mixing with incompatible materials can lead to violent reactions, release of toxic gases, or fire.
Incompatible Materials:
-
Acids (e.g., hydrochloric acid, sulfuric acid)
-
Strong oxidizing agents (e.g., peroxides, nitrates)
-
Acid chlorides
-
Anhydrides
Waste Storage Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The container must be labeled with "Hazardous Waste," "this compound," and the associated hazard symbols (flammable, corrosive, toxic).
-
Secure Closure: Keep the waste container tightly closed when not in use to prevent the escape of flammable and toxic vapors.
-
Storage Location: Store the waste container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials. It should be stored in a secondary containment tray to mitigate potential leaks.
Disposal Procedures: A Two-Tiered Approach
The appropriate disposal method for this compound depends on the quantity of waste generated.
Disposal Method 1: In-Lab Neutralization (For Small Quantities - <100 mL)
For very small quantities of aqueous this compound waste, careful neutralization can be performed by trained personnel in a controlled laboratory setting. This process converts the corrosive amine into a less hazardous salt.
Causality of Neutralization: The basicity of the amine group in this compound allows it to react with an acid in a classic acid-base neutralization reaction. This reaction forms a salt and water, significantly reducing the corrosivity of the waste.
Experimental Protocol for Neutralization:
-
Preparation: This procedure must be conducted inside a certified chemical fume hood. Place a beaker of the this compound waste in an ice bath to control the reaction temperature, as neutralization is an exothermic process.
-
Dilution: Slowly dilute the this compound waste with water to a concentration of less than 10%.
-
Neutralizing Agent: Prepare a dilute solution (e.g., 5%) of a weak acid, such as citric acid or acetic acid. Never use a strong acid , as the reaction can be violent.
-
Slow Addition: With constant stirring, slowly add the weak acid solution to the diluted this compound waste.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH is between 6.0 and 8.0.
-
Final Disposal: Once the pH is stable within the target range, the neutralized solution can typically be disposed of down the sanitary sewer with copious amounts of water. However, you must confirm that this is permissible under your local and institutional regulations.
-
Record Keeping: Document the neutralization procedure, including the initial and final volumes and pH, in your laboratory waste log.
Disposal Method 2: Licensed Hazardous Waste Contractor (For Large Quantities)
For larger volumes of this compound waste, or for the pure product, in-lab treatment is not safe or practical. The primary and recommended method of disposal is through a licensed hazardous waste contractor who will typically use high-temperature incineration.
The Logic of Incineration: Incineration is a highly effective method for the complete destruction of organic hazardous waste.[3] The high temperatures and controlled conditions of a hazardous waste incinerator break down the this compound into its elemental components, which are then oxidized to less harmful compounds like carbon dioxide, water, and nitrogen oxides.[4]
Procedure for Contractor Disposal:
-
Waste Accumulation: Collect the this compound waste in a designated, properly labeled, and sealed container as described in the "Waste Segregation and Storage" section.
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the pickup and disposal of hazardous waste. They will provide you with the necessary paperwork and schedule a pickup.
-
Packaging for Transport: Follow all instructions from your EHS office and the hazardous waste contractor for packaging the waste for transport. This may include placing the primary container in a larger, DOT-approved shipping container.
-
Manifesting: A hazardous waste manifest will be required. This is a legal document that tracks the waste from your laboratory ("cradle") to its final disposal site ("grave"). Your EHS office will assist with the completion of this document.
-
Scheduled Pickup: The licensed hazardous waste contractor will pick up the waste at a designated time and location.
Typical Incineration Parameters for Flammable, Corrosive Liquids:
| Parameter | Typical Range | Purpose |
| Primary Chamber | 850°C - 1200°C (1562°F - 2192°F)[5] | Ensures the complete combustion of the waste material. |
| Secondary Chamber | >1100°C (>2012°F)[2] | Destroys any remaining organic compounds and hazardous byproducts from the primary chamber. |
| Residence Time | ~2 seconds in the secondary chamber[2] | Provides sufficient time at high temperature for the complete destruction of hazardous constituents. |
| Scrubbing | Acid gas scrubbers | Neutralizes and removes acidic gases (e.g., nitrogen oxides) from the flue gas before release into the atmosphere.[1] |
Spill Management: Preparedness is Key
In the event of an this compound spill, immediate and appropriate action is crucial to mitigate the hazards.
Spill Response Protocol:
-
Evacuate and Alert: Immediately evacuate all non-essential personnel from the spill area and alert your colleagues and supervisor.
-
Control Ignition Sources: If it is safe to do so, extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralization (for final cleanup): After absorbing the bulk of the spill, the area can be decontaminated by wiping with a dilute solution of a weak acid (e.g., 5% citric acid), followed by a thorough rinse with water.
-
Waste Collection: All contaminated materials (absorbents, PPE, etc.) must be collected in a sealed, labeled hazardous waste container for disposal through a licensed contractor.
-
Reporting: Report the spill to your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Navigating the Hazards: A Guide to Personal Protective Equipment for N,N-Dimethylisopropylamine
For the adept researcher, scientist, and drug development professional, the confident and safe handling of reactive chemical reagents is paramount. N,N-Dimethylisopropylamine (DMIPA), a versatile building block and catalyst, is also a substance that demands rigorous adherence to safety protocols due to its significant hazards.[1] This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this highly flammable, corrosive, and toxic compound.[2][3][4]
Immediate Safety Profile: this compound (CAS: 996-35-0)
A foundational understanding of a chemical's properties is the first line of defense. The following table summarizes the critical safety data for this compound, informing every subsequent procedural recommendation.
| Property | Value | Significance & Implication for Handling |
| Appearance | Colorless to pale yellow liquid with a strong, amine-like odor.[1][5] | The distinct odor can serve as an immediate indicator of a potential leak or spill, though olfactory fatigue can occur. |
| Flash Point | -9°C to -27°C (-12.6°F to -16.6°F)[6][7] | EXTREMELY FLAMMABLE. Vapors can ignite at temperatures well below ambient. All work must be conducted away from ignition sources, and spark-proof tools should be utilized.[3][7] |
| Boiling Point | 65.5 - 68°C (149.9 - 154.4°F)[5][6][7] | The low boiling point contributes to the rapid formation of a flammable and toxic vaporous atmosphere.[2] |
| GHS Hazard Statements | H225, H302, H314, H331, H335, H411 | Highly flammable liquid and vapor; Harmful if swallowed; Causes severe skin burns and eye damage; Toxic if inhaled; May cause respiratory irritation; Toxic to aquatic life with long-lasting effects.[2][3][4] |
| Primary Hazards | Flammable, Corrosive, Acutely Toxic (Oral, Inhalation, Dermal)[3][4] | A multi-faceted threat requiring comprehensive PPE to protect against various routes of exposure. |
The Core Protocol: PPE Selection and Donning
The selection of PPE is not a matter of preference but a risk-based assessment grounded in the chemical's hazardous properties. The following step-by-step protocol outlines the minimum required PPE for handling this compound.
Step 1: Engineering Controls as the Primary Barrier
Before any personal protective equipment is considered, appropriate engineering controls must be in place. All handling of this compound must occur within a certified chemical fume hood to control the toxic and flammable vapors.[2] Ensure proper grounding and bonding of containers to prevent static discharge, a potential ignition source.[3][7]
Step 2: Hand Protection - The First Point of Contact
-
Glove Selection: Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a suitable option for splash contact.[2] For prolonged contact or immersion, consult glove manufacturer data for breakthrough times. A minimum layer thickness of 0.2 mm is recommended.[2]
-
Donning Procedure:
-
Inspect gloves for any signs of degradation, punctures, or tears before use.[2]
-
Don the gloves, ensuring they completely cover the wrist and the cuff of the lab coat.
-
Step 3: Eye and Face Protection - Shielding from Corrosive Splashes
-
Equipment Selection: Tightly fitting safety goggles are the minimum requirement to protect against splashes.[2] Given the severe corrosivity of this compound, a face shield worn over safety goggles is strongly recommended to protect the entire face.
-
Donning Procedure:
-
Position safety goggles securely and comfortably on the face.
-
If using a face shield, place it over the goggles, ensuring it provides full-face coverage.
-
Step 4: Body Protection - Preventing Skin Contact
-
Garment Selection: A flame-retardant lab coat is essential. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or suits should be worn over the lab coat.
-
Donning Procedure:
-
Wear a long-sleeved lab coat, fully fastened.
-
Ensure that the lab coat material is appropriate for flammable liquids.
-
Step 5: Respiratory Protection - Guarding Against Toxic Inhalation
-
Respirator Selection: When engineering controls are insufficient or during emergency situations, respiratory protection is critical. A NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges (Type ABEK) is recommended.[2][8]
-
Donning Procedure:
-
Ensure you have been fit-tested for the specific respirator model.
-
Perform a positive and negative pressure seal check each time the respirator is donned.
-
Diagram: PPE Selection Workflow for this compound
A flowchart illustrating the systematic process for selecting and donning the appropriate PPE.
Decontamination and Disposal: A Critical Final Step
Safe handling does not end when the experiment is complete. The proper removal and disposal of contaminated PPE and chemical waste are crucial to prevent delayed exposure and environmental contamination.
Step 1: PPE Doffing (Removal) Protocol
The principle of doffing is to avoid contact with the contaminated exterior of the PPE.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, again turning it inside out. Dispose of gloves immediately in a designated hazardous waste container.[2]
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides or straps.
-
Lab Coat/Apron: Remove the lab coat or apron by rolling it down the body, ensuring the contaminated outer surface is folded inward.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[2]
Step 2: Management of Spills and Waste
-
Spill Management: In the event of a spill, evacuate the area and alert safety personnel.[2] Small spills can be absorbed with an inert material like sand or a commercial sorbent.[9] Do not use combustible materials for absorption. The collected material must be treated as hazardous waste.
-
Waste Disposal: All this compound waste and contaminated materials (including used PPE) must be disposed of in clearly labeled, sealed containers.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain, as it is toxic to aquatic life.[2][4]
Diagram: Decontamination and Disposal Workflow
A workflow for the safe removal of PPE and management of contaminated waste.
By internalizing the principles and adhering to the protocols outlined in this guide, you can confidently and safely harness the utility of this compound in your research and development endeavors, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. CAS 996-35-0: Dimethylisopropylamine | CymitQuimica [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. idesapetroquimica.com [idesapetroquimica.com]
- 4. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 996-35-0 [chemicalbook.com]
- 6. This compound CAS#: 996-35-0 [m.chemicalbook.com]
- 7. This compound | 996-35-0 | TCI AMERICA [tcichemicals.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cpachem.com [cpachem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
